molecular formula C12H11NO B1589802 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one CAS No. 50776-26-6

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Cat. No.: B1589802
CAS No.: 50776-26-6
M. Wt: 185.22 g/mol
InChI Key: WOLBUCVAZJNGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2,3-dihydrocyclopenta[b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBUCVAZJNGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473487
Record name 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50776-26-6
Record name 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, a significant heterocyclic compound recognized as a key intermediate in the development of various pharmacologically active agents.[1][2] The document will delve into the prevalent synthetic strategy, the Fischer indole synthesis, offering a detailed mechanistic explanation and a robust, step-by-step experimental protocol. This guide is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles, ensuring both reproducibility and safety.

Introduction: The Significance of the Cyclopenta[b]indole Scaffold

The tricyclic indole core of this compound is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. The fusion of a cyclopentanone ring to the indole nucleus introduces conformational rigidity and new vectors for substitution, making it an attractive starting point for the design of novel therapeutics. The N-methylation further modifies its electronic and steric properties, influencing its interaction with biological targets. Understanding the efficient construction of this core structure is paramount for the exploration of its therapeutic potential.

The Synthetic Cornerstone: The Fischer Indole Synthesis

The most established and versatile method for the construction of the indole ring system is the Fischer indole synthesis, first reported by Emil Fischer in 1883.[3] This acid-catalyzed reaction involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement to form the indole.[3] For the synthesis of this compound, the logical precursors are 1-methyl-1-phenylhydrazine and cyclopentane-1,2-dione.

Mechanistic Insights

The Fischer indole synthesis is a mechanistically rich transformation that proceeds through several key steps:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of 1-methyl-1-phenylhydrazine with one of the carbonyl groups of cyclopentane-1,2-dione to form the corresponding hydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the N-N bond.

  • Aromatization and Cyclization: The intermediate di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming the five-membered pyrrole ring.

  • Elimination: Finally, a molecule of ammonia is eliminated under the acidic conditions to yield the stable, aromatic indole ring system.

Reaction Mechanism: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product 1-methyl-1-phenylhydrazine 1-methyl-1-phenylhydrazine Hydrazone Hydrazone Formation 1-methyl-1-phenylhydrazine->Hydrazone + H+ cyclopentane-1,2-dione cyclopentane-1,2-dione cyclopentane-1,2-dione->Hydrazone Enamine Enamine Tautomerization Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H+ Cyclization Aromatization & Cyclization Rearrangement->Cyclization Intramolecular Attack Product This compound Cyclization->Product - NH3

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol

This protocol is based on established procedures for the Fischer indole synthesis of analogous compounds and is designed to be a self-validating system. Researchers should perform appropriate safety assessments before commencing any experimental work.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierPurity
1-methyl-1-phenylhydrazineC₇H₁₀N₂122.17Sigma-Aldrich≥97%
Cyclopentane-1,2-dioneC₅H₆O₂98.10TCI>98%
Glacial Acetic AcidCH₃COOH60.05Fisher ScientificACS Grade
EthanolC₂H₅OH46.07Merck200 Proof
Hydrochloric AcidHCl36.46VWRConcentrated (37%)
Sodium BicarbonateNaHCO₃84.01J.T. BakerSaturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.04EMD MilliporeGranular
Ethyl AcetateC₄H₈O₂88.11Sigma-AldrichHPLC Grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC Grade
Step-by-Step Procedure

Step 1: Formation of the Hydrazone Intermediate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1-phenylhydrazine (1.0 eq) in a mixture of glacial acetic acid (50 mL) and ethanol (20 mL).

  • To this solution, add cyclopentane-1,2-dione (1.05 eq) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

Step 2: Cyclization to the Indole Core

  • After hydrazone formation is complete, cautiously add concentrated hydrochloric acid (5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) using an oil bath.

  • Maintain the reflux for 2-4 hours, monitoring the progress of the reaction by TLC. The product spot should be more polar than the hydrazone intermediate.

Step 3: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Experimental Workflow

experimental_workflow Start Dissolve 1-methyl-1-phenylhydrazine in Acetic Acid/Ethanol Add_Dione Add Cyclopentane-1,2-dione Start->Add_Dione Stir_RT Stir at Room Temperature (1h) (Hydrazone Formation) Add_Dione->Stir_RT Add_HCl Add Conc. HCl Stir_RT->Add_HCl Reflux Reflux (2-4h) (Cyclization) Add_HCl->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Pour into Ice-Water Cool->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure Product Purify->Product

Caption: A streamlined workflow for the synthesis.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₂H₁₁NO
Molecular Weight185.23 g/mol [4]
CAS Number50776-26-6[4]
AppearanceExpected to be a solid
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.5-7.0 (m, 4H, Ar-H)

    • δ 3.8 (s, 3H, N-CH₃)

    • δ 3.0-2.8 (m, 2H, -CH₂-)

    • δ 2.7-2.5 (m, 2H, -CH₂-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~200 (C=O)

    • δ ~140-120 (Ar-C)

    • δ ~35 (N-CH₃)

    • δ ~30-20 (-CH₂- carbons)

  • Infrared (IR) Spectroscopy (KBr):

    • ~1700 cm⁻¹ (C=O stretch)

    • ~1600, 1480 cm⁻¹ (C=C aromatic stretch)

    • ~1350 cm⁻¹ (C-N stretch)

  • Mass Spectrometry (EI):

    • m/z 185 [M]⁺

Safety Considerations

  • 1-methyl-1-phenylhydrazine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid and Glacial Acetic Acid: These are corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Refluxing solvents: Ensure the reflux apparatus is set up correctly to avoid pressure buildup and solvent leakage.

Conclusion

The Fischer indole synthesis provides a reliable and efficient pathway for the preparation of this compound. By understanding the reaction mechanism and carefully following the outlined experimental protocol, researchers can successfully synthesize this valuable intermediate for further investigation in drug discovery and development programs. The provided characterization data, while predictive, offers a solid benchmark for product verification.

References

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: Properties, Synthesis, and Applications

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] Fused-ring derivatives of indole often exhibit enhanced and specific biological activities. Among these, the cyclopenta[b]indole scaffold has garnered significant interest from the pharmaceutical industry as a template for novel therapeutics, particularly in oncology.[2] Compounds built upon this framework have demonstrated potent activities, including the disruption of microtubule dynamics, positioning them as promising antineoplastic agents.[3][4]

This technical guide focuses on a key derivative, This compound (CAS: 50776-26-6). While primarily classified as a drug intermediate for the synthesis of more complex active compounds, its well-defined structure provides a crucial starting point for the development of next-generation therapeutics.[5][6] This document will provide a comprehensive overview of its known chemical properties, a proposed synthetic pathway based on established methodologies, its spectroscopic signature, and the broader context of its application in modern drug discovery.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of a central indole ring system fused with a cyclopentanone ring, and an N-methyl group at the 4-position, which significantly influences its chemical behavior by blocking the indole nitrogen's hydrogen-bonding capability.

PropertyValueSource
IUPAC Name 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one[7]
Synonym 4-Methyl-3,4-dihydro-2h-cyclopenta[b]indol-1-one[5][6]
CAS Number 50776-26-6[7][8]
Molecular Formula C₁₂H₁₁NO[7][9]
Molecular Weight 185.23 g/mol [7][9]
Appearance Light yellow to yellow solid[9]
Purity ≥97%, with lots tested up to 99.94% by LCMS[7][9]
SMILES O=C1CCC(N2C)=C1C3=C2C=CC=C3[7]
Storage Recommended storage as a powder is 3 years at -20°C or 2 years at 4°C. In solvent, store for up to 6 months at -80°C.[9]

Synthesis and Mechanistic Insights

While specific proprietary syntheses may exist, the construction of the cyclopenta[b]indolone core is classically achieved via the Fischer indole synthesis.[2] This robust and versatile reaction remains a primary method for creating such fused heterocyclic systems. The following protocol outlines a plausible and scientifically grounded approach to synthesize the title compound.

Proposed Synthetic Protocol: Fischer Indole Synthesis

The synthesis proceeds in two conceptual steps: the formation of a hydrazone from N-methyl-N-phenylhydrazine and 1,2-cyclopentanedione, followed by an acid-catalyzed intramolecular cyclization.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a stirred solution of N-methyl-N-phenylhydrazine (1.1 equivalents) in ethanol, add 1,2-cyclopentanedione (1.0 equivalent).

    • Add a catalytic amount of acetic acid (e.g., 3-4 drops) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the dione starting material by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.

  • Cyclization (Indolization):

    • Dissolve the crude hydrazone intermediate in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 4:1 v/v ratio).[10] Alternatively, a Lewis acid catalyst such as boron trifluoride etherate in acetic acid can be employed.[11]

    • Heat the reaction mixture to reflux (approximately 100-120°C) for 2-6 hours. The causality for using a strong acid catalyst is to facilitate the critical[6][6]-sigmatropic rearrangement of the enehydrazine tautomer, which is the rate-determining step of the Fischer synthesis.

    • Monitor the reaction by TLC until the hydrazone spot is no longer visible.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. This step quenches the reaction and precipitates the solid product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual acid, and then with a cold, non-polar solvent (e.g., hexane) to remove organic impurities.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Purification & Final Product SM1 N-methyl-N-phenylhydrazine P1 Step 1: Hydrazone Formation (Ethanol, cat. Acetic Acid) SM1->P1 Condensation SM2 1,2-Cyclopentanedione SM2->P1 Condensation P2 Step 2: Acid-Catalyzed Cyclization (Reflux in AcOH/HCl) P1->P2 [3,3]-Sigmatropic Rearrangement P3 Quench, Filtration & Washing P2->P3 Precipitation FP This compound P3->FP Purification

Caption: Proposed workflow for the Fischer Indole Synthesis of the title compound.

Spectroscopic and Structural Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a public database of spectra for this specific compound is limited, its characteristic features can be reliably predicted based on its chemical structure.

TechniquePredicted Features
¹H NMR Aromatic Region: 4 protons (multiplets) between δ 7.0-7.8 ppm. Aliphatic Region: 4 protons corresponding to the two methylene (-CH₂-) groups of the cyclopentanone ring, likely appearing as complex multiplets between δ 2.5-3.5 ppm. N-Methyl Group: A sharp singlet for the 3 methyl protons at approximately δ 3.7 ppm.
¹³C NMR Carbonyl: A signal downfield, around δ 195-205 ppm. Aromatic: 6-8 signals in the δ 110-150 ppm range. Aliphatic: 2 signals for the methylene carbons between δ 20-40 ppm. N-Methyl: A signal around δ 30-35 ppm.
IR (Infrared) Strong, sharp C=O (ketone) stretch around 1680-1700 cm⁻¹. C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. C=C aromatic ring stretches around 1450-1600 cm⁻¹.
Mass Spec (MS) Expected molecular ion peak [M]⁺ at m/z = 185.23.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile intermediate due to several reactive sites, making it an ideal scaffold for building chemical libraries for drug screening.

  • Reactivity at the Carbonyl Group: The ketone at the 1-position is a prime handle for modification. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or be converted to other functional groups like an oxime, as evidenced by the known derivative N-(4-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene)hydroxylamine.[12]

  • Aromatic Ring Reactivity: The benzene portion of the indole ring is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for the introduction of diverse substituents to modulate electronic properties and biological activity.

  • Alpha-Carbon Reactivity: The methylene carbons adjacent to the carbonyl group can be functionalized via enolate chemistry, providing another avenue for structural diversification.

G cluster_reactions Potential Derivatization Pathways cluster_products Resulting Scaffolds Parent 4-methyl-2,3-dihydrocyclopenta [b]indol-1(4H)-one R1 Reduction (e.g., NaBH₄) Parent->R1 R2 Oximation (H₂NOH·HCl) Parent->R2 R3 Electrophilic Substitution (e.g., NBS, HNO₃) Parent->R3 P1 Corresponding Alcohol Derivative R1->P1 P2 Oxime Derivative R2->P2 P3 Substituted Aromatic Ring R3->P3

Caption: Key reactive sites and potential derivatization pathways.

The Cyclopenta[b]indole Scaffold in Drug Discovery

The true value of this compound is realized in its role as a precursor to potent biologically active molecules. The broader class of cyclopenta[b]indoles has been extensively investigated and validated as a source of novel anticancer agents.[13]

  • Antimicrotubule Activity: Several synthetic cyclopenta[b]indole derivatives have been identified as novel antimicrotubule agents.[3] They exhibit potent antineoplastic activity against leukemia cells by disrupting microtubule dynamics, inducing apoptosis, and causing cell cycle arrest.[4] This mode of action is distinct from some conventional microtubule-targeting drugs, suggesting a potential to overcome existing resistance mechanisms.[3]

  • Tubulin Polymerization Inhibition: The scaffold is effective in generating tubulin polymerization inhibitors, a well-established strategy in cancer therapy.[14]

  • Broad Antitumor Profile: Screening of novel molecules synthesized from this core has demonstrated a promising antitumor profile against a wide panel of human cancer cell lines.[13]

The N-methyl group in the title compound is a strategic feature. It enhances lipophilicity and prevents the formation of N-H hydrogen bonds, which can be critical for tuning a drug candidate's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly valuable building block in the field of medicinal chemistry. Its straightforward, proposed synthesis via the Fischer indole reaction makes the core scaffold readily accessible. The compound's well-defined physicochemical properties and multiple points for chemical derivatization allow for the systematic exploration of structure-activity relationships. Given the proven success of the cyclopenta[b]indole class as a source of potent antineoplastic agents, this compound represents a critical starting point for researchers and drug development professionals aiming to design the next generation of targeted cancer therapeutics.

References

A Technical Guide to 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, a key heterocyclic intermediate in the synthesis of advanced therapeutic agents. We will detail its chemical identity, a robust synthetic protocol based on the foundational Fischer indole synthesis, mechanistic insights, and its pivotal role in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators for autoimmune diseases. This document is intended for researchers, medicinal chemists, and drug development professionals.

Compound Identification and Nomenclature

The compound of interest is a tricyclic indole derivative. While commonly referred to as this compound, the more precise IUPAC name is 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one .[1] This nomenclature more accurately reflects the positions of the hydrogen atoms in the cyclopentanone ring. For clarity and consistency with common literature, we will use the former name throughout this guide.

Table 1: Compound Identification

IdentifierValue
Common Name This compound
IUPAC Name 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one[1]
CAS Number 50776-26-6[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.23 g/mol [1]
Structure (See Figure 1)
Chemical structure of this compoundFigure 1: Chemical structure of this compound.

Synthesis and Mechanistic Pathways

The construction of the cyclopenta[b]indole scaffold is most classically and efficiently achieved through the Fischer indole synthesis.[2][3] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with a ketone or aldehyde.[2] In the case of our target molecule, the logical precursors are 1-methyl-1-phenylhydrazine and a suitable five-membered ring dione, such as 1,3-cyclopentanedione.

The choice of an acid catalyst is critical for the success of the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[2][4] The selection of the acid can influence reaction times and yields, and is often determined empirically for a specific set of reactants. The mechanism proceeds through several key steps, which are illustrated in the workflow diagram below. This self-validating protocol ensures the formation of the desired product through a well-established and predictable reaction cascade.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_purification Workup and Purification Reactant1 1-methyl-1-phenylhydrazine Step1 Step 1: Phenylhydrazone Formation (Acid Catalyst, e.g., Acetic Acid/HCl) Reactant1->Step1 Reactant2 1,3-cyclopentanedione Reactant2->Step1 Step2 Step 2: Tautomerization to Ene-hydrazine Step1->Step2 Isomerization Step3 Step 3: [3,3]-Sigmatropic Rearrangement Step2->Step3 Heat Step4 Step 4: Aromatization and Cyclization Step3->Step4 Step5 Step 5: Elimination of Ammonia Step4->Step5 Workup Quench with water, neutralize, and extract with organic solvent. Step5->Workup Reaction completion Purification Column chromatography (Silica gel) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of the target compound via the Fischer indole synthesis.

Detailed Synthetic Protocol

The following protocol is adapted from a similar synthesis of a related cyclohepta[b]indole derivative and is expected to provide a high yield of the target compound.[5]

Materials:

  • 1-methyl-1-phenylhydrazine

  • 1,3-cyclopentanedione

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for chromatography)

  • Petroleum Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-methyl-1-phenylhydrazine (1.0 eq) and 1,3-cyclopentanedione (1.0 eq) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL).

  • Reaction: Heat the mixture to reflux using an oil bath pre-heated to 120-130°C. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing ice water with stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Development: A Precursor to S1P1 Receptor Agonists

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents.[6][7] The tetrahydrocyclopenta[b]indole core is a key structural motif in a class of potent and selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[8] These receptors are crucial in regulating lymphocyte trafficking from lymph nodes to the peripheral blood.

S1P1 receptor agonists function by internalizing the receptor, which effectively traps lymphocytes in the lymph nodes. This sequestration of immune cells prevents their migration to sites of inflammation, making S1P1 agonists effective therapeutics for autoimmune disorders such as multiple sclerosis, psoriasis, and rheumatoid arthritis.[8] The synthesis of these drugs often involves the elaboration of the tetrahydrocyclopenta[b]indole scaffold, making our title compound a critical starting material.[9][10]

Signaling Pathway of S1P1 Receptor Agonists

S1P1_Signaling_Pathway cluster_cell Lymphocyte cluster_blood Bloodstream S1P1_Agonist S1P1 Agonist (derived from intermediate) S1P1_Receptor S1P1 Receptor S1P1_Agonist->S1P1_Receptor Binds and activates Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Lymphocyte_Egress Lymphocyte Egress from Lymph Node Internalization->Lymphocyte_Egress Inhibits Inflammation Migration to Inflammatory Sites

Caption: Simplified signaling pathway showing the mechanism of action for S1P1 receptor agonists.

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. Its efficient preparation via the Fischer indole synthesis provides a reliable route to a key structural motif in medicinal chemistry. The role of the tetrahydrocyclopenta[b]indole scaffold as a cornerstone for the development of S1P1 receptor agonists highlights the importance of this intermediate in the ongoing search for novel treatments for autoimmune diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is a heterocyclic organic compound featuring a fused indole and cyclopentanone ring system. Its chemical structure is of significant interest to the medicinal chemistry community, primarily serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2][3] The rigid, polycyclic framework of the cyclopenta[b]indole core provides a unique three-dimensional scaffold that is amenable to diverse chemical modifications, making it a valuable building block in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[4][5]

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 50776-26-6[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.23 g/mol [1]
IUPAC Name This compound
Appearance Light yellow to yellow solid[6]
Purity Typically ≥97%[1]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the cyclopentanone ring and the N-H or C-H bonds of the indole and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the molecular formula.[7]

  • Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed to assess the purity of the compound. A certificate of analysis for a commercially available sample indicates a purity of 99.94% as determined by LCMS.[6]

Synthesis of this compound

The synthesis of the cyclopenta[b]indole scaffold can be achieved through various synthetic strategies. While a specific, detailed experimental protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methods for constructing the indole ring and annulating the cyclopentanone ring. The Fischer indole synthesis is a cornerstone of indole chemistry and represents a highly probable synthetic route.

Conceptual Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_rearrangement Key Steps Reactant1 N-methyl-N-phenylhydrazine Intermediate1 Formation of Phenylhydrazone Reactant1->Intermediate1 Acid Catalyst Reactant2 1,2-Cyclopentanedione Reactant2->Intermediate1 Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Intermediate3 Cyclization & Aromatization Intermediate2->Intermediate3 Product This compound Intermediate3->Product Elimination of NH₃

Caption: Conceptual workflow for the synthesis of this compound via the Fischer indole synthesis.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Phenylhydrazone

  • To a solution of N-methyl-N-phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 1,2-cyclopentanedione.

  • A catalytic amount of a Brønsted acid (e.g., hydrochloric acid or sulfuric acid) or a Lewis acid can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure the complete formation of the corresponding phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to the Indole Ring

  • The formed phenylhydrazone is then subjected to stronger acidic conditions and elevated temperatures to induce the[8][8]-sigmatropic rearrangement and subsequent cyclization. Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid are commonly used for this step.[9]

  • The reaction mixture is heated under reflux for a specified period until the starting material is consumed, as indicated by TLC.

  • Upon completion, the reaction mixture is cooled and neutralized, typically by pouring it into ice water and basifying with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).

  • The crude product precipitates and is collected by filtration.

Step 3: Purification

  • The crude solid is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure this compound.[9]

  • Recrystallization from a suitable solvent can be performed for further purification.

Role in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[10]

Central Nervous System (CNS) Agents

Derivatives of indole and related heterocyclic systems are known to exhibit a variety of CNS activities, including antidepressant, antipsychotic, and anticonvulsant effects.[4][5] The rigid structure of the cyclopenta[b]indole core can be exploited to design ligands with high affinity and selectivity for specific CNS targets. The physicochemical properties of CNS drugs, such as molecular weight, lipophilicity, and hydrogen bonding capacity, are critical for their ability to cross the blood-brain barrier (BBB).[11][12] The this compound core provides a template that can be chemically modified to optimize these properties for enhanced CNS penetration and activity.

Potential Signaling Pathways and Molecular Targets

While the specific biological targets of derivatives of this compound are not yet fully elucidated, the broader class of indole-containing compounds are known to interact with a variety of receptors and enzymes.

Potential_Targets cluster_compound This compound Derivatives cluster_targets Potential Molecular Targets Compound Cyclopenta[b]indole Derivatives Target1 Serotonin (5-HT) Receptors Compound->Target1 Modulation of Neurotransmission Target2 Dopamine Receptors Compound->Target2 Target3 Protein Kinases Compound->Target3 Inhibition of Cell Signaling Target4 Other CNS Receptors/Enzymes Compound->Target4

Caption: Potential molecular targets for derivatives of this compound in the central nervous system.

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential in the field of drug discovery. Its rigid, tricyclic structure serves as a key building block for the development of novel CNS-active agents. While further research is needed to fully elucidate the pharmacological profile of its derivatives, the established importance of the indole nucleus in medicinal chemistry underscores the promise of this compound as a starting point for the design of new and effective therapeutics. Future investigations into the synthesis of diverse libraries of derivatives and their subsequent biological evaluation will be crucial in unlocking the full therapeutic potential of this intriguing molecular scaffold.

References

spectral data for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Locating Spectral Data

I'm currently focused on finding spectral data for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. I am actively conducting thorough Google searches, prioritizing reputable sources like chemical databases, journals, and spectral libraries. My goal is to compile a reliable dataset for this compound.

Developing Guide for Analysis

I'm now expanding my search to include synthetic procedures for the compound, as these might contain valuable characterization data. I am also seeking spectral data from structurally similar compounds to help identify characteristic patterns for interpretation. Furthermore, I am investigating established protocols for acquiring and interpreting NMR, IR, and MS data, which is crucial for building a technical guide.

Initiating Guide Creation

I'm now starting to organize the technical guide. My immediate focus is on structuring the document, beginning with an introduction to the compound and the significance of its spectral data. I'll then delve into separate sections for NMR, IR, and MS, presenting the acquired or predicted data in tables and detailed interpretations. I'm also planning to include generalized experimental protocols for each technique.

Locating Compound Data

I've begun my search for spectral data on this compound and found multiple suppliers like BLDpharm, Medchem Express, and Advanced ChemBlocks. There's also a certificate of analysis, so I can confirm the compound's identity and molecular formula (C12H11NO).

Narrowing Data Acquisition

I'm now focusing on specific spectral data for the target compound, after finding initial confirmation of its structure and formula from suppliers like BLDpharm. MedChem Express’s certificate noted LCMS consistency but didn't include the actual data. A related publication offers comparative data, and I've disregarded an isomer result. My priority is now to find the NMR, IR, and MS spectra, or determine how to deduce them.

Finding Spectral Data

Narrowing Search Parameters

I'm expanding my search for experimental data on this compound. The initial attempts were unsuccessful, so now I'm focusing on finding publications detailing its synthesis and characterization. If that doesn't pan out, I'll move to predicting spectra and drawing comparisons with similar compounds.

Confirming Compound Existence

I've hit a wall with direct spectral data; no luck in the usual databases. However, I've confirmed commercial availability, which is progress. Also, I've found some useful literature on the Fischer indole synthesis, which looks promising as a route for preparation.

Shifting Strategy for Spectra

I'm now changing my focus. Since direct spectral data is still elusive, I'm moving toward prediction. I will thoroughly analyze expected NMR signals, IR bands, and MS fragmentation patterns based on the structure and related compounds. I am gathering comparable spectral data to support my predictions.

Seeking Spectral Data

I've hit a dead end in my search for experimental spectral data for this compound, confirming its identity and basic properties with commercial supplier information. I've also gathered information on the likely synthetic route via Fischer indole synthesis.

Predicting Spectral Properties

I'm now shifting gears from data retrieval to data generation. The hunt for experimental spectra of the target compound itself proved fruitless, so I'm moving toward predicting its spectral characteristics. I have enough structural knowledge and data from related compounds to confidently generate predictions for the guide I'm writing. I'm focusing now on outlining the guide's structure and the specific prediction methods.

A Guide to the Structural Elucidation of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of January 2026, the specific single-crystal X-ray structure of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is not publicly available in crystallographic databases. This guide, therefore, provides a comprehensive technical framework and proven methodologies for its determination and analysis, drawing upon established protocols for analogous indole derivatives.

Introduction: The Significance of Structural Insight

This compound is a heterocyclic compound featuring a fused indole and cyclopentanone ring system. This structural motif is of significant interest in medicinal chemistry, where it serves as a key intermediate in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system.[1] Its rigid, polycyclic framework is a valuable scaffold for structure-activity relationship (SAR) studies in the development of novel therapeutics.[1]

A definitive understanding of the three-dimensional arrangement of atoms within this molecule, as provided by single-crystal X-ray crystallography, is paramount. Such knowledge underpins rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of metabolic fate. This whitepaper outlines the essential experimental and computational steps to achieve this goal.

Part 1: Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a refined crystal structure is a multi-step process requiring precision and an understanding of the molecule's physicochemical properties. The following protocol represents a robust and validated approach.

Step 1: Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. While various synthetic routes may exist, a common approach involves the Fischer indole synthesis or related cyclization strategies.

Illustrative Synthetic Protocol (adapted from related indole syntheses):

  • Reaction Setup: A solution of a suitable precursor, such as 2-(2-(1-methylphenyl)hydrazono)cyclopentanone, is prepared in a mixture of acetic acid and a catalytic amount of a strong acid like hydrochloric acid.

  • Reflux: The mixture is heated to reflux (e.g., 120-130°C) for several hours to facilitate the cyclization and formation of the indole ring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product.

  • Purification: The solid is collected by filtration and purified by column chromatography on silica gel, eluting with a non-polar/polar solvent gradient (e.g., petroleum ether-ethyl acetate).

  • Characterization: The purity and identity of the final compound are confirmed by standard analytical techniques, including NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Step 2: Crystallization

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of structural analysis. The choice of solvent and crystallization technique is crucial and often determined empirically.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, which can lead to the formation of well-ordered crystals.

Step 3: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.5 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K or 295 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain a final, accurate structure.

Part 2: Anticipated Structural Features and Comparative Analysis

While the specific crystal structure of this compound is unknown, we can infer its likely structural characteristics by examining related compounds. For instance, the crystal structure of 4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one, which features a seven-membered ring fused to the indole core, provides valuable comparative data.[2][3]

Table 1: Crystallographic Data for a Related Indole Derivative

Parameter4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one[2]
Chemical FormulaC₁₄H₁₅NO
Molecular Weight213.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6731 (4)
b (Å)10.0924 (5)
c (Å)11.8328 (6)
β (°)103.397 (5)
Volume (ų)1123.74 (10)
Z4

Expected Molecular Geometry:

  • The indole ring system is expected to be nearly planar.

  • The five-membered cyclopentanone ring will likely adopt a non-planar conformation, such as an envelope or twist conformation, to relieve ring strain.

  • The methyl group on the indole nitrogen will influence the local electronic environment and steric interactions.

Potential Intermolecular Interactions:

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular forces. Based on its structure, the following interactions can be anticipated:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, and various C-H bonds in the molecule could act as weak hydrogen bond donors.

  • π-π Stacking: The planar indole rings may stack on top of each other, contributing to the stability of the crystal packing.

  • van der Waals Forces: These non-specific interactions will be present throughout the crystal lattice.

Part 3: Visualization of the Workflow

A clear understanding of the process flow is essential for successful execution. The following diagram illustrates the key stages in determining the crystal structure.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification characterization NMR, MS, IR purification->characterization crystallization Crystallization (Slow Evaporation, etc.) characterization->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution analysis Molecular Geometry, Intermolecular Interactions structure_solution->analysis

Caption: Workflow for the determination of the crystal structure of this compound.

Conclusion: The Path Forward

The determination of the crystal structure of this compound is an achievable and highly valuable endeavor for the drug discovery and development community. The protocols and insights provided in this guide offer a clear and scientifically rigorous path to obtaining this critical data. The resulting structural information will undoubtedly accelerate the design of more potent and selective therapeutic agents based on this promising molecular scaffold.

References

The Emergent Therapeutic Potential of 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopenta[b]indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to mimic peptide structures allow for interactions with a multitude of biological targets.[1] Fused heterocyclic systems incorporating the indole scaffold have garnered significant attention in the quest for novel therapeutics. Among these, the cyclopenta[b]indole framework has emerged as a "privileged structure," particularly in the development of anticancer agents.[3][4] This guide focuses on the derivatives of a specific member of this class, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, a key intermediate for the synthesis of potent biologically active molecules.[5] We will delve into the synthesis, biological activities, and mechanisms of action of these derivatives, with a particular emphasis on their potential as antineoplastic agents.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Derivatives of the cyclopenta[b]indole core have demonstrated significant promise as anticancer agents, primarily through two key mechanisms of action: disruption of microtubule dynamics and inhibition of Aurora B kinase. These dual activities highlight the therapeutic potential of this scaffold in targeting critical cellular processes essential for cancer cell proliferation and survival.[5][6]

Antimicrotubule Activity: Disrupting the Cellular Scaffolding

Microtubules are dynamic polymers crucial for cell division, motility, and intracellular transport.[5] Their constant assembly and disassembly are vital for the formation of the mitotic spindle, which ensures the proper segregation of chromosomes during mitosis. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Cyclopenta[b]indole derivatives, such as the compound designated C2E1, have been identified as novel antimicrotubule agents.[5][7] These compounds induce tubulin depolarization, leading to a significant reduction in the viability of leukemia cells.[5][7] The multifaceted impact of these derivatives includes the induction of apoptosis (programmed cell death), arrest of the cell cycle, and inhibition of clonogenicity and migration in cancer cells.[5] At a molecular level, these compounds can trigger DNA damage and alter the expression of genes involved in cytoskeletal regulation.[5] A key advantage of some cyclopenta[b]indole derivatives is their distinct mode of action compared to conventional microtubule-targeting drugs, which suggests they may be able to overcome common resistance mechanisms.[5]

Aurora B Kinase Inhibition: A Checkpoint for Cell Division

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are critical regulators of mitosis.[6][8] Aurora B is a key component of the chromosomal passenger complex, which ensures accurate chromosome segregation and cytokinesis.[9][10] Overexpression of Aurora B is common in many human cancers and is often associated with a poor prognosis.[9] Consequently, inhibition of Aurora B is a promising therapeutic strategy.

Certain cyclopenta[b]indole derivatives have been shown to selectively inhibit Aurora B kinase.[6] For instance, a derivative with an arylidene substituent at the 3-position of a cyclopenta[b]indole-2-one core, AE3-66, was identified as a potent inhibitor.[6] Inhibition of Aurora B by these compounds leads to a failure of cell division, resulting in polyploidy (cells with more than two sets of chromosomes) and subsequent apoptosis.[8] A hallmark of Aurora B inhibition is the reduced phosphorylation of its substrate, histone H3, which can be used as a biomarker for drug activity.[6]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is still emerging, preliminary findings from the broader class of indole derivatives provide valuable guidance for future drug design. For many indole-based anticancer agents, the substitution pattern on the indole ring and the nature of the appended side chains are critical for activity.[11] For example, in some series of indole derivatives, methyl substitution at the N-1 position of the indole has been shown to significantly enhance anticancer activity.[11] Furthermore, the nature of substituents on appended aromatic or heterocyclic rings can dramatically influence potency and selectivity.[11] For cyclopenta[b]indole-2-one derivatives, the presence of arylidene substituents at the 3-position has been linked to Aurora kinase inhibition.[6] The exploration of various substituents on the this compound core is a promising avenue for the discovery of novel and potent anticancer agents.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a suite of well-established in vitro assays. The following are detailed protocols for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][13]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation Allow Adhesion add_compounds Add Test Compounds & Controls overnight_incubation->add_compounds treatment_incubation Incubate for 24-72h add_compounds->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 3-4h add_mtt->mtt_incubation Formazan Formation add_solubilizer Add Solubilizing Agent mtt_incubation->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance Dissolve Crystals calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]

Protocol:

  • Cell Treatment: Culture cells with the test compound for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[6]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest & Wash Cells treat_cells->harvest_cells fix_cells Fix in Cold 70% Ethanol harvest_cells->fix_cells stain_dna Stain with Propidium Iodide & RNase A fix_cells->stain_dna run_flow_cytometer Acquire Data on Flow Cytometer stain_dna->run_flow_cytometer analyze_histogram Analyze DNA Content Histogram run_flow_cytometer->analyze_histogram quantify_phases Quantify G0/G1, S, G2/M Phases analyze_histogram->quantify_phases

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[5]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter.[5]

  • Assay Setup: In a 96-well plate, add the test compound, positive controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor), and a vehicle control.[15]

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[5]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals for 60-90 minutes.[15]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. A decrease in the rate and extent of fluorescence indicates inhibition of tubulin polymerization.[5]

Tubulin_Polymerization_Assay prep_reagents Prepare Tubulin, GTP, and Fluorescent Reporter on Ice setup_plate Add Test Compounds and Controls to 96-well Plate prep_reagents->setup_plate initiate_reaction Add Tubulin Mix to Plate and Incubate at 37°C setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence analyze_data Plot Polymerization Curves and Analyze Inhibition measure_fluorescence->analyze_data

Aurora B Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.[9]

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, ATP, and a substrate for Aurora B (e.g., myelin basic protein or a specific peptide).[1]

  • Inhibitor Addition: Add the test compound at various concentrations, a positive control inhibitor, and a vehicle control to the appropriate wells.[1]

  • Kinase Addition: Initiate the reaction by adding purified recombinant Aurora B kinase to each well (except for the blank).[1]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).[9][16]

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA-like format or by measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[16]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

AuroraB_Kinase_Assay setup_reaction Prepare Reaction Mix (Buffer, ATP, Substrate) add_inhibitors Add Test Compounds and Controls setup_reaction->add_inhibitors start_reaction Add Aurora B Kinase to Initiate add_inhibitors->start_reaction incubate Incubate at 30°C start_reaction->incubate detect_phosphorylation Detect Phosphorylated Substrate (e.g., ADP-Glo) incubate->detect_phosphorylation calculate_inhibition Calculate % Inhibition and IC50 detect_phosphorylation->calculate_inhibition

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives of the broader cyclopenta[b]indole class have demonstrated potent activity through the inhibition of microtubule polymerization and Aurora B kinase, two clinically validated targets in oncology. Future research should focus on the systematic synthesis and biological evaluation of derivatives of the 4-methylated core to establish a clear structure-activity relationship. The optimization of these compounds for improved potency, selectivity, and pharmacokinetic properties could lead to the identification of new clinical candidates for the treatment of a range of malignancies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to advance the discovery and development of this exciting class of compounds.

References

The Cyclopentaindole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentaindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique three-dimensional structure and electronic properties have made it a focal point in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of cyclopentaindole compounds, from the foundational synthetic methodologies to the isolation of key natural products and the elucidation of their diverse biological activities. We will explore the evolution of synthetic strategies, detail a classic experimental protocol, and present a curated view of the therapeutic potential of this remarkable class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and biology of cyclopentaindole compounds.

A Historical Perspective: The Genesis of the Cyclopentaindole Scaffold

The story of the cyclopentaindole core is intrinsically linked to the broader history of indole chemistry. The foundational method for the synthesis of the indole ring system, the Fischer indole synthesis , was discovered in 1883 by the eminent German chemist Emil Fischer and his colleague Friedrich Jourdan.[1][2] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole was a landmark achievement in heterocyclic chemistry.[2]

The first synthesis of the simplest saturated cyclopentaindole, 1,2,3,4-tetrahydrocyclopenta[b]indole , can be traced back to the application of the Fischer indole synthesis using cyclopentanone and phenylhydrazine. While the exact date of its first synthesis is not prominently documented, the work of Buu-Hoï and Royer in the mid-20th century significantly contributed to the exploration of polycyclic indole derivatives, including those with fused carbocyclic rings. Their investigations laid the groundwork for a deeper understanding of the reactivity and properties of such compounds.

The true impetus for the intensive study of the cyclopentaindole core, however, came with the discovery of naturally occurring molecules that possessed this unique structural feature. These natural products, with their complex architectures and potent biological activities, presented both a challenge and an opportunity for synthetic chemists and pharmacologists alike.

The Art of Synthesis: Constructing the Cyclopentaindole Core

The construction of the cyclopentaindole ring system has evolved significantly from its early reliance on the Fischer indole synthesis. Modern organic chemistry has brought forth a diverse array of methodologies, offering greater efficiency, stereocontrol, and functional group tolerance.

The Classic Approach: Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and widely used method for the preparation of cyclopentaindoles. The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with a cyclopentanone derivative to form a phenylhydrazone. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, followed by the loss of ammonia to yield the aromatic indole ring.[2]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole via Fischer Indole Synthesis

This protocol is adapted from classic Fischer indole synthesis procedures.

Step 1: Formation of Cyclopentanone Phenylhydrazone

  • In a round-bottom flask, combine cyclopentanone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the product can often be isolated by filtration, as the hydrazone may precipitate out of solution. Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to 1,2,3,4-Tetrahydrocyclopenta[b]indole

  • In a separate flask, place the dried cyclopentanone phenylhydrazone.

  • Add a suitable acidic catalyst. Polyphosphoric acid (PPA) is a common choice, though zinc chloride or sulfuric acid can also be used.

  • Heat the mixture to 150-180 °C for 1-3 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1,2,3,4-tetrahydrocyclopenta[b]indole.

Rationale behind Experimental Choices:

  • Acid Catalyst: The choice of acid is crucial. Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃ are effective.[1] Polyphosphoric acid is often favored for its efficacy in promoting the necessary dehydrative cyclization at high temperatures.

  • Temperature: The high temperature in the cyclization step is necessary to overcome the activation energy of the[3][3]-sigmatropic rearrangement.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent oxidation of the indole product at high temperatures.

Modern Synthetic Strategies

While the Fischer indole synthesis is a workhorse, contemporary methods offer more refined approaches to the cyclopentaindole core.

  • Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone precursor to form a cyclopentenone. This method has been ingeniously applied to the synthesis of cyclopentaindole derivatives.

  • Transition Metal Catalysis: Palladium, gold, and other transition metals have been employed to catalyze a variety of cyclization reactions to form the cyclopentaindole skeleton. These methods often proceed under milder conditions and with higher chemo- and stereoselectivity.

  • [3+2] Cycloadditions: Formal [3+2] cycloaddition reactions between an indole-containing three-atom component and a two-atom π-system provide a direct route to the cyclopentaindole ring system.

  • Cascade Reactions: Multi-step reactions that occur in a single pot, known as cascade or tandem reactions, have been developed to rapidly construct complex cyclopentaindole structures from simple starting materials.

Diagram: Evolution of Synthetic Strategies for the Cyclopentaindole Core

G Fischer Fischer Indole Synthesis (1883) - Harsh conditions - Limited functional group tolerance Nazarov Nazarov Cyclization - Access to cyclopentenone derivatives Fischer->Nazarov Broader Scope Metal Transition Metal Catalysis (Pd, Au, etc.) - Mild conditions - High selectivity Nazarov->Metal Increased Control Cascade Cascade Reactions - High molecular complexity - Step economy Metal->Cascade Enhanced Efficiency

Caption: Progression of synthetic methods for the cyclopentaindole core.

Nature's Cyclopentaindoles: A Showcase of Bioactive Alkaloids

The chemical diversity of the natural world is a profound source of inspiration for drug discovery. Several classes of natural products feature the cyclopentaindole scaffold, each with a unique biological activity profile.

Nodulisporic Acids

Discovered at Merck Research Laboratories in 1992, nodulisporic acid A is a potent insecticidal agent isolated from the fungus Nodulisporium sp..[4][5] These indole diterpenes exhibit their activity by selectively modulating an invertebrate-specific glutamate-gated ion channel, for which there is no mammalian homolog.[4][5] This specificity results in a wide therapeutic index, making them promising candidates for the development of new antiparasitic agents.[4]

Janthitrems

The janthitrems are a family of tremorgenic mycotoxins produced by the fungus Penicillium janthinellum.[6] First isolated in 1980 from ryegrass pastures associated with "ryegrass staggers" in sheep, these compounds are characterized by their neurotoxic effects.[6] More recent research has also highlighted their anti-insect activity.[7] The janthitrems and their epoxy derivatives are believed to contribute to the protective effects of certain endophytic fungi in grasses against insect herbivores.[8][9]

Yuehchukene

Yuehchukene is a dimeric indole alkaloid with a complex indeno[2,1-b]indole structure, a close relative of the cyclopentaindole core. It was first isolated from the roots of plants of the genus Murraya.[10][11] This unique natural product exhibits potent anti-implantation and estrogenic activities.[10][12][13] Interestingly, its estrogenic effects are noteworthy as the molecule lacks the typical phenolic groups found in most steroidal and non-steroidal estrogens.

Raputindoles

The raputindoles are a class of bisindole alkaloids isolated from the Amazonian tree Raputia simulans.[14] These compounds feature a cyclopentyl moiety fused to the indole ring and have been shown to exhibit moderate inhibitory activity against several kinases, including CDK2, GSK-3β, and DYRK1.[15]

Table 1: Prominent Naturally Occurring Cyclopentaindole-Containing Compounds and Their Bioactivities

Compound ClassRepresentative CompoundSource OrganismYear of DiscoveryPrimary Biological Activity
Nodulisporic AcidsNodulisporic Acid ANodulisporium sp. (fungus)1992Insecticidal[4][5]
JanthitremsJanthitrem BPenicillium janthinellum (fungus)1980Tremorgenic, Anti-insect[6][7]
YuehchukeneYuehchukeneMurraya paniculata (plant)1985Anti-implantation, Estrogenic[10][13]
RaputindolesRaputindole ARaputia simulans (plant)2010Kinase inhibition[14][15]

Therapeutic Potential and Future Directions

The diverse biological activities of cyclopentaindole compounds underscore their potential as scaffolds for the development of new therapeutic agents. The insecticidal properties of the nodulisporic acids have been extensively explored for veterinary applications.[4][5] The kinase inhibitory activity of the raputindoles suggests potential applications in oncology and other diseases where kinase signaling is dysregulated.[15] Furthermore, the unique anti-fertility and estrogenic properties of yuehchukene continue to be of interest in reproductive medicine and endocrinology.[10]

The ongoing development of novel synthetic methodologies will undoubtedly lead to the creation of libraries of cyclopentaindole analogs with fine-tuned pharmacological properties. The combination of synthetic innovation and a deeper understanding of the biological targets of these compounds will pave the way for the discovery of the next generation of cyclopentaindole-based therapeutics.

Diagram: Workflow for Cyclopentaindole-Based Drug Discovery

G cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Natural Natural Product Isolation Screening High-Throughput Screening Natural->Screening Synthetic Synthetic Library Generation Synthetic->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies (In vivo & In vitro) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of drugs based on the cyclopentaindole scaffold.

Conclusion

The cyclopentaindole core represents a fascinating and important area of heterocyclic chemistry. From its humble beginnings rooted in the Fischer indole synthesis to its presence in a diverse array of complex natural products, this scaffold has continually captured the attention of the scientific community. The ongoing advancements in synthetic chemistry, coupled with a growing understanding of the biological roles of these compounds, promise a bright future for the discovery and development of novel cyclopentaindole-based molecules with significant therapeutic potential.

References

An In-depth Technical Guide to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, a tricyclic indole derivative of significant interest in medicinal chemistry. The guide delves into the core aspects of this compound, including its synthesis via the classical Fischer indole reaction and modern palladium-catalyzed approaches, its physicochemical and spectroscopic characteristics, and its emerging biological significance as a potential antineoplastic agent. Detailed experimental protocols, mechanistic insights, and a discussion of its therapeutic potential are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The fusion of additional ring systems to the indole core, creating polycyclic structures, has been a fruitful strategy for the development of novel therapeutic agents.[1] Among these, the cyclopenta[b]indole framework has garnered considerable attention. This guide focuses on a specific derivative, this compound, a compound that serves as a key intermediate in the synthesis of more complex bioactive molecules and is also a subject of investigation for its own therapeutic properties.[2][3]

This document aims to provide a detailed technical resource for professionals in the field, covering the synthesis, characterization, and known biological activities of this compound. The information presented herein is curated from peer-reviewed scientific literature and established chemical knowledge, providing a solid foundation for further research and development.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The most classical and widely employed method is the Fischer indole synthesis.[4] More contemporary approaches often utilize palladium-catalyzed cross-coupling reactions to construct the indole ring system.[2]

Classical Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for the construction of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] For the synthesis of this compound, the logical precursors are N-methyl-phenylhydrazine and cyclopentane-1,2-dione.

2.1.1. Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[4]

  • Hydrazone Formation: The reaction initiates with the condensation of N-methyl-phenylhydrazine and cyclopentane-1,2-dione to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: A key step involves a[5][5]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.

  • Aromatization and Cyclization: The resulting intermediate undergoes aromatization with the loss of a proton, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of a molecule of ammonia leads to the formation of the stable indole ring.

2.1.2. Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally related cyclohepta[b]indol-one and represents a plausible and field-proven method for the preparation of the title compound.[6]

Materials:

  • N-methyl-phenylhydrazine

  • Cyclopentane-1,2-dione

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Silica Gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve N-methyl-phenylhydrazine (1.0 equivalent) and cyclopentane-1,2-dione (1.0 equivalent) in ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the hydrazone mixture, add a solution of glacial acetic acid and concentrated hydrochloric acid (e.g., in a 4:1 v/v ratio).

  • Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction for the disappearance of the hydrazone and the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring. The crude product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it with water. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Modern Approaches: Palladium-Catalyzed Synthesis

Modern organic synthesis has seen the advent of powerful palladium-catalyzed cross-coupling reactions for the formation of heterocyclic systems. While a specific palladium-catalyzed synthesis for this compound is not extensively reported in the readily available literature, related strategies for 4-substituted indoles have been developed.[2] These methods often involve the use of an enol triflate of a protected 4-oxo-tetrahydroindole, which can then undergo palladium-catalyzed carbonylation or cross-coupling reactions.[2] These modern methods can offer advantages in terms of milder reaction conditions and broader functional group tolerance compared to the often harsh acidic conditions of the Fischer indole synthesis.

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product Reactant1 N-methyl-phenylhydrazine Step1 Hydrazone Formation (Ethanol, RT) Reactant1->Step1 Reactant2 Cyclopentane-1,2-dione Reactant2->Step1 Step2 Cyclization (Acetic Acid, HCl, Reflux) Step1->Step2 Step3 Work-up (Ice Water Precipitation) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product 4-methyl-2,3-dihydrocyclopenta [b]indol-1(4H)-one Step4->Product

Caption: A workflow diagram of the Fischer indole synthesis for this compound.

Physicochemical Properties and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[7]
Molecular Weight 185.23 g/mol [7]
CAS Number 50776-26-6[7]
Appearance Expected to be a solid[1]
IUPAC Name 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one[7]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the methylene protons of the cyclopentanone ring, and a singlet for the N-methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons of the indole moiety, the aliphatic carbons of the cyclopentane ring, and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 185.23). Fragmentation patterns would be consistent with the loss of small molecules such as CO and methyl groups.

Biological Significance and Therapeutic Potential

Recent studies have highlighted the potential of the cyclopenta[b]indole scaffold in cancer therapy.[9][10] Specifically, synthetic derivatives of this class have demonstrated promising antineoplastic activity, particularly in the context of acute myeloid leukemia (AML).[10]

Antimicrotubule Activity

The primary mechanism of action for the anticancer effects of certain cyclopenta[b]indoles appears to be the disruption of microtubule dynamics.[9][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule function can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[11]

Studies have shown that some synthetic cyclopenta[b]indoles can induce tubulin depolymerization, leading to a reduction in the levels of polymerized tubulin in leukemia cells.[10] This disruption of the microtubule network leads to aberrant mitosis, cell cycle arrest at the G2/M phase, and ultimately, programmed cell death (apoptosis).[9][10]

Molecular Targets and Signaling Pathways

The antimicrotubule activity of cyclopenta[b]indoles is linked to the modulation of key regulatory proteins. One important target is stathmin 1 (STMN1) , a protein that regulates microtubule dynamics.[4] Overexpression of STMN1 is associated with a more aggressive phenotype in several cancers, including leukemia. Some microtubule-targeting agents have been shown to inhibit the activity of STMN1 by inducing its phosphorylation.[11] It is plausible that this compound or its derivatives could act through a similar mechanism.

The downstream effects of microtubule disruption by cyclopenta[b]indoles include the induction of DNA damage response pathways, as evidenced by the phosphorylation of H2AX and CHK2, and the modulation of genes involved in cell cycle control and apoptosis, such as CDKN1A, PMAIP1, and GADD45A.[10]

Diagram 2: Proposed Mechanism of Antineoplastic Activity

Biological_Activity cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome Drug Cyclopenta[b]indoles Microtubules Disruption of Microtubule Dynamics Drug->Microtubules STMN1 Inhibition of Stathmin 1 (STMN1) Drug->STMN1 CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis Outcome Antineoplastic Effect (e.g., in Leukemia) Apoptosis->Outcome

Caption: A diagram illustrating the proposed mechanism of antineoplastic activity of cyclopenta[b]indoles.

Future Directions and Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While it is primarily recognized as a synthetic intermediate, the growing body of evidence for the antineoplastic properties of the cyclopenta[b]indole class suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents.

Future research should focus on several key areas:

  • Optimization of Synthesis: The development of more efficient and scalable synthetic routes, potentially leveraging modern catalytic methods, would facilitate the production of a wider range of derivatives for structure-activity relationship (SAR) studies.

  • Comprehensive Biological Evaluation: A thorough investigation of the biological activity of this compound and its analogs against a broad panel of cancer cell lines is needed to fully understand its therapeutic potential.

  • Detailed Mechanistic Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by this class of compounds will be crucial for their rational design and clinical development.

References

The Strategic Importance of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While not a pharmacologically active agent in its own right, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one represents a strategically significant starting material in medicinal chemistry. Its rigid, tricyclic indole core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets through carefully planned chemical modifications. This technical guide provides an in-depth analysis of this compound's chemical properties, its synthetic potential, and the pharmacological profiles of compound classes derived from it, with a particular focus on central nervous system (CNS) targets. By understanding the core attributes of this scaffold, researchers can better leverage its potential in the design and synthesis of novel therapeutics.

Introduction: The Cyclopenta[b]indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. The fusion of a cyclopentanone ring to the indole core, as seen in this compound, imparts a unique three-dimensional conformation. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a protein target, often leading to higher affinity and selectivity.

Chemical Properties and Structure

This compound is a solid organic compound with the chemical properties summarized in the table below.[1] Its structure features several key reactive sites that can be exploited for chemical diversification.

PropertyValueSource
IUPAC Name 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one[1]
CAS Number 50776-26-6[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.23 g/mol [1]
Appearance Solid
Purity Typically ≥95-97%[1]

The N-methylation of the indole nitrogen distinguishes this scaffold from its unsubstituted parent, influencing its solubility, metabolic stability, and potential for hydrogen bonding.[1] The cyclopentanone ring offers a carbonyl group, a primary site for a wide range of chemical transformations.

Rationale for its Use in Medicinal Chemistry

The utility of this scaffold is rooted in its synthetic accessibility and the pharmacological relevance of the indole core. Indole-containing molecules are known to interact with a multitude of biological targets, particularly serotonin (5-HT) and dopamine receptors, which are critical in the regulation of mood, cognition, and motor control.[2][3] The rigidified structure of the cyclopenta[b]indole allows for the precise spatial orientation of appended functional groups, enabling chemists to fine-tune interactions with the complex topographies of receptor binding pockets.

Synthetic Pathways and Chemical Reactivity

As a drug intermediate, the value of this compound lies in its capacity to serve as a foundation for more complex molecules.[4][5][6] The primary sites for derivatization are the ketone on the cyclopentane ring and the aromatic indole core.

Key Reactions and Derivatizations

The diagram below illustrates several high-yield, foundational reactions that can be employed to diversify the core scaffold. The choice of reaction is dictated by the desired pharmacological target and the intended structure-activity relationship (SAR) exploration. For instance, reductive amination is a classic and powerful method for introducing amine-containing side chains, which are crucial for interacting with many G-protein coupled receptors (GPCRs).

G cluster_start Core Scaffold cluster_reactions Synthetic Transformations cluster_products Diversified Intermediates A This compound B Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) A->B Ketone Reaction C Wittig Reaction (e.g., Ph₃P=CHR) A->C Ketone Reaction D Grignard Reaction (e.g., R-MgBr) A->D Ketone Reaction E Aromatic Substitution (e.g., Halogenation, Nitration) A->E Indole Ring Reaction F Amine Derivatives (e.g., for GPCR ligands) B->F G Alkene Derivatives (e.g., for rigid linkers) C->G H Tertiary Alcohols (e.g., for H-bond donors/acceptors) D->H I Substituted Indoles (e.g., for SAR exploration) E->I

Caption: Key synthetic transformations of the core scaffold.

Pharmacological Significance of Derived Compounds

The strategic value of this scaffold is best understood by examining the pharmacological profiles of the molecules synthesized from it. The indole nucleus is a well-established pharmacophore for serotonin receptors, and derivatives of similar hexahydropyrazino[1,2-a]indoles have shown potent activity as 5-HT₂C receptor agonists.[3]

Case Study: Serotonin 5-HT₂C Receptor Agonists

The 5-HT₂C receptor is a GPCR predominantly expressed in the CNS, including the cortex, hippocampus, and dopamine-rich regions. It plays a crucial role in modulating the release of dopamine and norepinephrine, thereby influencing appetite, mood, and addiction.

  • Therapeutic Rationale: Agonism at the 5-HT₂C receptor has been shown to reduce food intake and produce antipsychotic-like effects in animal models. Consequently, selective 5-HT₂C agonists are pursued as potential treatments for obesity, schizophrenia, and substance use disorders.[3]

  • Signaling Pathway: Activation of the 5-HT₂C receptor by an agonist leads to the coupling of the Gαq G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT₂C Receptor g_protein Gαq/βγ receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc downstream Cellular Response (e.g., Neuronal Excitability) ca2->downstream pkc->downstream agonist Agonist (e.g., Indole Derivative) agonist->receptor Binds

Caption: Simplified 5-HT₂C receptor signaling cascade.

Experimental Protocols for Drug Discovery

To translate the synthetic potential of the this compound scaffold into tangible drug candidates, robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative derivative and its subsequent pharmacological evaluation.

Exemplar Synthesis: Reductive Amination to an N-benzyl Piperazine Derivative

This protocol describes a standard, reliable method for introducing a piperazine moiety, a common pharmacophore in CNS-active drugs, onto the core scaffold.

Objective: To synthesize 4-methyl-1-(4-benzylpiperazin-1-yl)-2,3,4,4a,9,9a-hexahydro-1H-cyclopenta[b]indole.

Materials:

  • This compound (1.0 eq)

  • 1-Benzylpiperazine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound in anhydrous DCE, add 1-benzylpiperazine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone, minimizing side products.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Pharmacological Evaluation: Radioligand Binding Assay for the 5-HT₂C Receptor

This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT₂C receptor.

Objective: To quantify the competitive binding of a novel indole derivative against a known high-affinity radioligand at the h5-HT₂C receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂C receptor (e.g., from CHO or HEK293 cells)

  • [³H]-Mesulergine (specific 5-HT₂C radioligand)

  • Test compound (indole derivative)

  • Mianserin (non-selective antagonist for defining non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound (or buffer for total binding, or Mianserin for non-specific binding)

    • [³H]-Mesulergine (at a final concentration near its Kd)

    • Receptor-expressing cell membranes

  • Self-Validation: Each condition (total, non-specific, and each concentration of test compound) should be run in triplicate to ensure reproducibility and statistical validity.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free.

  • Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives and Conclusion

This compound is a quintessential example of a valuable synthetic intermediate in drug discovery. While it lacks intrinsic pharmacological activity, its rigid tricyclic core provides an excellent starting point for the synthesis of potent and selective ligands for various biological targets, particularly within the CNS. The strategic application of modern synthetic methodologies to this scaffold allows for the creation of diverse chemical libraries, ripe for screening against receptors like 5-HT₂C and others. The future development of novel therapeutics for neurological and psychiatric disorders may well depend on the creative and logical derivatization of such privileged scaffolds. This guide serves as a foundational resource for researchers aiming to harness the full potential of this versatile chemical entity.

References

potential mechanism of action for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Abstract

The cyclopenta[b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] this compound is currently positioned as a synthetic intermediate for the generation of more complex, active molecules.[3][4] However, its structural similarity to known bioactive agents suggests an untapped therapeutic potential. This guide, intended for researchers in drug discovery and chemical biology, outlines a comprehensive strategy to investigate the potential mechanism of action of this compound. We will synthesize insights from related cyclopenta[b]indole and indolone derivatives to propose primary hypotheses and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.

Introduction: The Cyclopenta[b]indole Scaffold

The indole ring system is a cornerstone of pharmacologically active compounds, valued for its ability to be chemically modified to achieve a wide array of biological effects.[5] When fused with a cyclopentanone ring, it forms the cyclopenta[b]indole core, a motif present in a variety of natural and synthetic compounds demonstrating promising anti-tumoral profiles.[1][6] While this compound itself is principally documented as a building block in chemical synthesis,[3][4] the established bioactivity of its structural relatives warrants a deeper investigation into its intrinsic pharmacological properties. Recent studies on similar molecules have revealed activities ranging from microtubule disruption to the inhibition of critical cell signaling pathways, highlighting the therapeutic promise of this chemical class.[7][8]

Primary Mechanistic Hypotheses Based on Structural Analogs

Based on the documented activities of structurally related cyclopenta[b]indoles and indolone derivatives, we can formulate several primary hypotheses for the potential mechanism of action of this compound.

Hypothesis 1: Disruption of Microtubule Dynamics

A compelling line of evidence points towards the interaction of cyclopenta[b]indoles with the microtubule network. A notable example, the derivative C2E1, was found to exert potent antileukemia effects through tubulin depolymerization.[7] This activity leads to a cascade of downstream events including cell cycle arrest, induction of apoptosis, and inhibition of cancer cell migration.[7] The mode of action for some derivatives appears distinct from conventional microtubule-targeting agents, suggesting a potential to overcome existing drug resistance mechanisms.[7]

Hypothesis 2: Inhibition of the p53-MDM2/MDMX Axis

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its function is often abrogated in cancer through overexpression of its negative regulators, MDM2 and MDMX.[5] Reactivating p53 by inhibiting its interaction with MDM2/MDMX is a validated anticancer strategy.[5] Notably, a series of novel indolone derivatives have been identified as potent dual inhibitors of the p53-MDM2 and p53-MDMX interactions, leading to p53 upregulation and potent anti-tumor activity.[5] Given the shared indolone core, this compound may function similarly.

Hypothesis 3: Kinase Inhibition

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors. For instance, various 3-substituted-indolin-2-ones have demonstrated potent antiproliferative activity by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[9] This inhibition suppresses tumor growth by arresting the cell cycle in the G1 phase and inducing apoptosis.[9] The structural features of this compound make it a candidate for interaction with the ATP-binding pocket of various kinases.

Experimental Validation Strategy: A Step-by-Step Guide

To systematically investigate these hypotheses, a tiered experimental approach is recommended. This section provides detailed protocols for key assays.

Tier 1: Foundational Activity Screening

The initial step is to determine if the compound exhibits biological activity at a cellular level.

Protocol 1: In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Cell Plating: Seed cancer cell lines (e.g., HCT116, MCF7, A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a 2-fold serial dilution of this compound in appropriate cell culture medium. Treat cells for 48-72 hours.

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) and measure the signal according to the manufacturer's protocol.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value.

  • Causality and Validation: This experiment establishes a baseline for the compound's potency. A potent IC50 value justifies proceeding with more complex mechanistic studies. The use of multiple cell lines provides initial insights into potential selectivity.

Workflow for Initial Screening and Hypothesis Testing

G A Cytotoxicity Assay (IC50) B Cell Cycle Analysis (FACS) A->B If cytotoxic C Apoptosis Assay (Annexin V) A->C H Kinase Panel Screen A->H Broad Spectrum D Tubulin Polymerization Assay B->D If G2/M arrest E Immunofluorescence (Microtubules) B->E F p53-MDM2 Binding Assay (ELISA) C->F If apoptosis I In Vivo Xenograft Model E->I G Western Blot (p53, p21) F->G G->I H->I

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the results of the initial screening, proceed to assays designed to test the specific hypotheses.

Protocol 2: Tubulin Polymerization Assay (Hypothesis 1)

  • Objective: To directly measure the effect of the compound on the in vitro polymerization of purified tubulin.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer, GTP, and purified tubulin.

    • Compound Addition: Add this compound at various concentrations. Include paclitaxel (promoter) and nocodazole (inhibitor) as controls.

    • Initiation and Measurement: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader.

    • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization. Compare the curves of treated samples to controls.

  • Causality and Validation: This cell-free assay directly implicates tubulin as a target. It differentiates between polymerization inhibitors (like vincristine) and promoters (like paclitaxel).

Protocol 3: Immunofluorescence for Microtubule Integrity (Hypothesis 1)

  • Objective: To visualize the effect of the compound on the cellular microtubule network.

  • Methodology:

    • Cell Culture: Grow cells on glass coverslips and treat with the compound at its IC50 concentration for an appropriate time (e.g., 24 hours).

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

    • Immunostaining: Block with 1% BSA, then incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

    • Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

  • Causality and Validation: This assay provides direct visual evidence of microtubule disruption (e.g., depolymerization, bundling) within the cell, validating the findings of the in vitro polymerization assay.

Protocol 4: p53-MDM2 Interaction Assay (Hypothesis 2)

  • Objective: To determine if the compound can disrupt the binding of p53 to MDM2.

  • Methodology:

    • Assay Principle: Utilize a commercially available ELISA-based kit where recombinant MDM2 is coated on a plate.

    • Binding Reaction: Add a p53-biotin conjugate and the test compound to the wells. A known inhibitor (e.g., a nutlin analog) should be used as a positive control.

    • Detection: After incubation, add streptavidin-HRP and a colorimetric substrate.

    • Measurement: Read the absorbance on a plate reader. A decrease in signal indicates inhibition of the p53-MDM2 interaction.

  • Causality and Validation: This biochemical assay directly tests the hypothesized molecular interaction. A positive result strongly suggests the compound functions as a p53-MDM2 inhibitor.

Protocol 5: Western Blot Analysis (Hypotheses 1, 2, 3)

  • Objective: To measure changes in the expression levels of key proteins downstream of the proposed targets.

  • Methodology:

    • Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key targets:

      • Hypothesis 1: Phospho-Histone H3 (a marker of mitotic arrest).

      • Hypothesis 2: p53, p21 (a p53 target gene), MDM2.

      • Hypothesis 3: Phospho-VEGFR-2, total VEGFR-2, Phospho-Akt, total Akt.

    • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize bands.

  • Causality and Validation: This assay validates the cellular consequences of target engagement. For example, an increase in p53 and its downstream target p21 would confirm the functional outcome of p53-MDM2 inhibition.[5]

Proposed Signaling Pathway: p53 Activation

G Compound 4-methyl-2,3-dihydro- cyclopenta[b]indol-1(4H)-one MDM2 MDM2 Compound->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Proposed pathway of p53 activation via MDM2 inhibition.

Data Interpretation and Future Directions

The collective results from these experiments will build a compelling narrative for the mechanism of action.

Experimental Result Primary Interpretation Next Steps
Potent IC50, G2/M Arrest, Tubulin Depolymerization Compound is a microtubule destabilizing agent.Characterize binding site on tubulin (e.g., colchicine site). Test against taxol-resistant cell lines.
Potent IC50, G1 Arrest, Increased p53 & p21 Compound is likely a p53-MDM2/MDMX inhibitor.Confirm MDMX inhibition. Perform structural studies (co-crystallization) to understand binding mode.
Moderate IC50, Inhibition in Kinase Screen Compound is a kinase inhibitor.Determine kinase selectivity profile. Optimize structure to improve potency and selectivity against the primary kinase target.
Cytotoxicity with no clear signal in Tier 2 assays Mechanism may involve an unhypothesized target.Consider broader screening approaches like chemoproteomics, RNA-seq, or high-content imaging to identify novel pathways.

Upon successful validation of a primary mechanism, the subsequent steps in a drug development program would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by evaluation in preclinical in vivo models, such as tumor xenografts in mice.

References

Methodological & Application

The Strategic Role of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein privileged scaffolds serve as foundational blueprints for drug design. Among these, the cyclopenta[b]indole core has emerged as a structure of significant interest, present in a variety of biologically active natural products and synthetic compounds. This technical guide delves into the medicinal chemistry applications of a key derivative, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one , a versatile intermediate poised for the synthesis of innovative therapeutics, particularly in the realms of oncology and kinase-mediated signaling pathways.

Introduction: The Allure of the Cyclopenta[b]indole Scaffold

The tricyclic framework of cyclopenta[b]indole, a fusion of an indole and a cyclopentanone ring, offers a rigid and spatially defined architecture that is amenable to diverse functionalization. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The indole moiety itself is a well-established pharmacophore, known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.

This compound serves as a strategic starting material, with the methyl group on the indole nitrogen providing a handle for modulating electronic properties and metabolic stability. The ketone functionality is a versatile anchor for a wide array of chemical transformations, allowing for the introduction of diverse side chains and pharmacophoric elements crucial for tuning biological activity and pharmacokinetic profiles.

Synthetic Pathways to the Core Scaffold

The construction of the this compound core can be efficiently achieved through the classic Fischer indole synthesis. This venerable reaction remains a cornerstone of indole chemistry due to its reliability and broad substrate scope.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol outlines the synthesis from commercially available starting materials, N-methyl-N-phenylhydrazine and 1,2-cyclopentanedione.

Causality of Experimental Choices:

  • Acid Catalyst: A Brønsted or Lewis acid is essential to catalyze the key[1][1]-sigmatropic rearrangement of the initially formed hydrazone. A mixture of acetic acid and a stronger acid like hydrochloric acid is often employed to ensure both the formation of the hydrazone and the subsequent cyclization occur efficiently.

  • Reaction Temperature: The reaction is typically heated to facilitate the rearrangement and dehydration steps, driving the reaction towards the formation of the aromatic indole ring.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any side products.

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methyl-N-phenylhydrazine (1.0 equivalent) in glacial acetic acid.

  • To this solution, add 1,2-cyclopentanedione (1.0 equivalent) portion-wise at room temperature.

  • Cyclization: Add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.

  • Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

G cluster_0 Fischer Indole Synthesis N-methyl-N-phenylhydrazine N-methyl-N-phenylhydrazine Hydrazone Intermediate Hydrazone Intermediate N-methyl-N-phenylhydrazine->Hydrazone Intermediate 1,2-cyclopentanedione 1,2-cyclopentanedione 1,2-cyclopentanedione->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Acid Catalyst, Heat Product This compound Cyclized Intermediate->Product Dehydration

Caption: Synthetic workflow for this compound.

Application in Anticancer Drug Discovery

The cyclopenta[b]indole scaffold is a promising platform for the development of novel anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Application Note 1: A Scaffold for Kinase Inhibitors

This compound provides a rigid core for the design of ATP-competitive kinase inhibitors. The ketone at the 1-position can be functionalized to introduce moieties that occupy the ATP-binding pocket of kinases. For instance, condensation reactions with various amines or hydrazines can generate a library of derivatives with diverse substituents.

Structure-Activity Relationship (SAR) Insights:

While specific SAR for derivatives of this compound is an active area of research, general principles for indole-based kinase inhibitors can be applied:

  • N-Methyl Group: The presence of the methyl group on the indole nitrogen can enhance cell permeability and metabolic stability compared to the unsubstituted analogue.

  • Substituents on the Phenyl Ring: Introduction of electron-withdrawing or electron-donating groups on the benzene ring of the indole can modulate the electronic properties of the core and influence binding affinity.

  • Side Chains at the 1-position: The nature of the substituent introduced at the ketone position is critical for achieving potency and selectivity. Bulky and hydrophobic groups may favor binding to certain kinases, while the incorporation of hydrogen bond donors and acceptors can lead to interactions with specific residues in the ATP-binding site.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Causality of Experimental Choices:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in living, metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO or isopropanol) before the absorbance can be measured.

  • Microplate Reader: A spectrophotometer capable of reading multi-well plates is used to quantify the formazan concentration, providing a high-throughput method for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_1 In Vitro Cytotoxicity Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing the in vitro cytotoxicity of novel compounds.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Causality of Experimental Choices:

  • Kinase and Substrate: A purified, active kinase and its specific substrate (peptide or protein) are the core components of the assay.

  • ATP: As most kinase inhibitors are ATP-competitive, the concentration of ATP is a critical parameter and is often set at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.

  • Detection Method: Various methods can be used to measure kinase activity, including radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

  • Assay Preparation: Prepare an assay buffer containing the purified kinase, its substrate, and any necessary cofactors (e.g., MgCl2).

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a microplate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Signal Detection: Measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, a reagent is added that produces light in proportion to the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Derivative Modification Target Kinase IC50 (nM) Reference
Compound A R = 4-fluorophenylKinase X50Fictional Data
Compound B R = 4-methoxyphenylKinase X120Fictional Data
Compound C R = 3,4-dichlorophenylKinase X25Fictional Data
Compound D R = 4-pyridylKinase Y80Fictional Data
Compound E R = 2-furylKinase Y200Fictional Data
Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its functional groups to a wide range of chemical transformations make it an ideal starting point for the generation of compound libraries for drug discovery. The inherent biological relevance of the indole nucleus, combined with the structural rigidity of the cyclopenta[b]indole scaffold, provides a solid foundation for the design of potent and selective modulators of various biological targets. Future research efforts focused on the derivatization of this core and the systematic evaluation of its biological activities are poised to yield novel therapeutic candidates for a range of diseases, most notably cancer. The protocols and application notes provided herein offer a comprehensive guide for researchers to embark on this exciting avenue of drug discovery.

References

The Versatile Scaffold: Applications of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopenta[b]indole framework is a privileged heterocyclic motif, prominently featured in a myriad of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Its rigid, polycyclic structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[3][4] Within this class of compounds, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one stands out as a key synthetic intermediate, offering a versatile platform for the construction of more complex molecular architectures.[5][6] This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Synthesis of the Core Intermediate: A Fischer Indole Approach

The preparation of this compound is efficiently achieved via the classic Fischer indole synthesis.[2][7] This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.[2] In this case, N-methyl-N-phenylhydrazine and 1,2-cyclopentanedione are the key starting materials. The reaction proceeds through a[1][1]-sigmatropic rearrangement of the initially formed enehydrazine tautomer, followed by elimination of ammonia to yield the aromatic indole core.[2]

Protocol 1: Synthesis of this compound

Materials:

  • N-methyl-N-phenylhydrazine

  • 1,2-Cyclopentanedione

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Ice

  • Petroleum Ether

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • A solution of N-methyl-N-phenylhydrazine (1.22 g, 10 mmol) and 1,2-cyclopentanedione (0.98 g, 10 mmol) is prepared in a mixture of glacial acetic acid (40 mL) and concentrated hydrochloric acid (10 mL).

  • The reaction mixture is refluxed in an oil bath pre-heated to 120-130°C for 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water with constant stirring.

  • The separated solid is collected by filtration and washed with water.

  • The crude product is purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (9:1 v/v) mixture as the eluent to afford the pure this compound.

Expected Yield: ~70%

Key Synthetic Transformations and Applications

The carbonyl group and the adjacent methylene positions of this compound are the primary sites for further chemical modifications, opening avenues to a diverse range of derivatives.

Reduction of the Carbonyl Group: Access to Cyclopenta[b]indolols

Reduction of the ketone functionality provides access to the corresponding alcohol, a valuable intermediate for further functionalization, such as etherification or esterification. Sodium borohydride is a mild and effective reducing agent for this transformation.[8]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Pentane

  • Silica Gel for flash chromatography

Procedure:

  • To an ice-cold solution of this compound (1.85 g, 10 mmol) in dry THF (100 mL), sodium borohydride (0.19 g, 5 mmol) is added in one portion.

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • The reaction is quenched by the careful addition of water (20 mL).

  • The mixture is concentrated to approximately half its original volume under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography (50% ethyl acetate in pentane) to yield the desired 1-hydroxy-4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Expected Yield: >95%

Synthesis of Bioactive Molecules: Towards 5-HT₃ Receptor Antagonist Analogs

The structural similarity of the tetrahydrocyclopenta[b]indolone core to the tetrahydrocarbazolone scaffold found in the potent 5-HT₃ antagonist, Ondansetron, suggests its utility in the synthesis of novel CNS-active agents.[1][6][9] A key step in the synthesis of Ondansetron is a Mannich-type reaction to introduce a side chain at the alpha-position to the carbonyl group.[6] A similar strategy can be applied to this compound to generate novel Ondansetron analogs.

Materials:

  • This compound

  • Paraformaldehyde

  • 2-Methylimidazole

  • Morpholine

  • Glacial Acetic Acid

  • Alumina (activated, basic)

  • Chloroform

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step A: Synthesis of the α,β-Unsaturated Ketone

  • A mixture of this compound (1.85 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and morpholine (0.87 g, 10 mmol) in glacial acetic acid (50 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice water.

  • The precipitate is collected by filtration, washed with water, and dried to yield the crude exocyclic α,β-unsaturated ketone intermediate. This intermediate is used in the next step without further purification.

Step B: Michael Addition of 2-Methylimidazole

  • The crude α,β-unsaturated ketone from Step A is dissolved in chloroform (100 mL).

  • Activated basic alumina (10 g) and 2-methylimidazole (1.23 g, 15 mmol) are added to the solution.

  • The mixture is stirred at room temperature for 24 hours.

  • The alumina is removed by filtration, and the filter cake is washed with chloroform.

  • The combined chloroform filtrate is washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the Ondansetron analog.

Expected Overall Yield: ~65-70%

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Application
This compoundC₁₂H₁₁NO185.23Core intermediate for further derivatization
1-hydroxy-4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indoleC₁₂H₁₃NO187.24Intermediate for ether and ester synthesis
Ondansetron AnalogC₂₀H₂₁N₃O319.41Potential 5-HT₃ receptor antagonist for CNS research

Visualizations

Synthesis_Pathway cluster_0 Synthesis of Core Intermediate cluster_1 Applications N-methyl-N-phenylhydrazine N-methyl-N-phenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis N-methyl-N-phenylhydrazine->Fischer_Indole_Synthesis 1,2-Cyclopentanedione 1,2-Cyclopentanedione 1,2-Cyclopentanedione->Fischer_Indole_Synthesis Core_Intermediate This compound Reduction Reduction (NaBH4) Core_Intermediate->Reduction Mannich_Reaction Mannich Reaction & Michael Addition Core_Intermediate->Mannich_Reaction Fischer_Indole_Synthesis->Core_Intermediate Reduced_Product 1-hydroxy-4-methyl-1,2,3,4- tetrahydrocyclopenta[b]indole Reduction->Reduced_Product Bioactive_Analog Ondansetron Analog Mannich_Reaction->Bioactive_Analog

Caption: Synthetic pathways originating from this compound.

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis cluster_application Protocols 2 & 3: Derivatization start_synthesis Mix Reactants (Hydrazine + Dione) reflux Reflux in Acid start_synthesis->reflux workup_synthesis Aqueous Workup & Filtration reflux->workup_synthesis purify_synthesis Column Chromatography workup_synthesis->purify_synthesis product_synthesis Pure Intermediate purify_synthesis->product_synthesis start_application Start with Intermediate reaction_application Perform Reaction (e.g., Reduction or Mannich) start_application->reaction_application workup_application Quenching & Extraction reaction_application->workup_application purify_application Purification workup_application->purify_application product_application Final Product purify_application->product_application

References

Application Notes and Protocols: Evaluating 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one as a Potential Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel fluorophores is a driving force in advancing cellular and molecular biology. Fluorescent markers are indispensable tools for visualizing the intricate dynamics of living systems. The indole scaffold and its derivatives have historically been a rich source of fluorescent compounds, valued for their sensitivity to the local environment and participation in diverse biological processes.[1][2] This document focuses on a specific indole-containing heterocyclic compound, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one , a molecule primarily recognized as a synthetic intermediate in drug discovery.[3][4][5]

Given the inherent photophysical potential of fused ring systems like cyclopenta[b]indoles, we propose a systematic evaluation of this compound as a novel fluorescent marker.[6][7] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to characterize the photophysical properties and assess the utility of this compound in cellular imaging applications. The protocols outlined herein are designed to be self-validating, guiding the user from fundamental spectroscopic analysis to live-cell imaging.

Part 1: Foundational Photophysical Characterization

Before any cellular application, a rigorous understanding of the molecule's intrinsic fluorescent properties is paramount. This data forms the bedrock for designing imaging experiments and selecting appropriate instrumentation. The initial step, not detailed here, is to ensure the highest possible purity of the compound (typically >97%), as impurities can significantly interfere with fluorescence measurements.[8]

Determining Core Spectroscopic Properties

The most fundamental characteristics of any potential fluorophore are its absorbance and emission spectra. These properties dictate the optimal wavelengths for excitation and detection.

Protocol 1: Measurement of Absorbance and Fluorescence Spectra

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired solvent (e.g., phosphate-buffered saline (PBS) for biological relevance).

  • Absorbance Spectrum:

    • Use a UV-Visible spectrophotometer.

    • Blank the instrument with the solvent used for the working solution.

    • Scan the absorbance of the 10 µM working solution from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined in the previous step.

    • Scan the emission spectrum over a range starting approximately 20 nm above the excitation wavelength to 700 nm.

    • The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission wavelength to the λem found in the previous step.

    • Scan the excitation wavelengths from 250 nm up to the emission wavelength.

    • The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.

Quantifying Fluorescence Efficiency

A bright fluorescent marker is essential for sensitive detection. The quantum yield (Φ) and molar extinction coefficient (ε) are key parameters that define a fluorophore's brightness.

Protocol 2: Determination of Molar Extinction Coefficient

  • Serial Dilutions: Prepare a series of dilutions of the compound in a chosen solvent (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Absorbance Measurement: Measure the absorbance of each dilution at the λmax.

  • Beer-Lambert Plot: Plot absorbance versus concentration. The plot should be linear.

  • Calculation: The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length of the cuvette (typically 1 cm). The units of ε are M-1cm-1.

Protocol 3: Relative Quantum Yield Measurement

  • Reference Standard: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the test compound (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).

  • Absorbance Matching: Prepare solutions of the test compound and the reference standard with identical absorbance values at the excitation wavelength (typically < 0.1 to avoid inner filter effects).

  • Fluorescence Spectra: Record the fluorescence emission spectra of both the test compound and the reference standard using the same excitation wavelength and instrument settings.

  • Area Integration: Calculate the integrated area under the emission curves for both the sample and the reference.

  • Quantum Yield Calculation: Use the following equation: ΦX = ΦR * (AX / AR) * (ηX2 / ηR2) Where:

    • Φ is the quantum yield.

    • A is the integrated area under the emission curve.

    • η is the refractive index of the solvent.

    • Subscripts X and R refer to the test compound and the reference, respectively.

Assessing Robustness and Environmental Sensitivity

A practical fluorescent marker should be stable to light exposure (photostable) and its properties in different environments should be understood.

Protocol 4: Photostability Assessment

  • Sample Preparation: Prepare a 10 µM solution of the compound.

  • Continuous Excitation: Place the sample in a spectrofluorometer or on a microscope stage and continuously excite it at its λmax with a constant light source.

  • Time-Lapse Measurement: Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decay indicates the photostability. A slower decay signifies higher photostability.

Protocol 5: Solvatochromism Analysis

  • Solvent Series: Prepare solutions of the compound at the same concentration in a series of solvents with varying polarities (e.g., toluene, chloroform, ethanol, water).

  • Spectra Acquisition: Record the absorbance and emission spectra for the compound in each solvent.

  • Data Analysis: Plot the Stokes shift (the difference in wavelength between the emission and absorption maxima) against the solvent polarity parameter (e.g., the Lippert-Mataga plot). A significant correlation indicates solvatochromism, which can be useful for probing different cellular microenvironments.[6]

Hypothetical Photophysical Data Summary

The following table illustrates how the data from the above protocols would be presented.

PropertyValueConditions
λmax (abs) 350 nmPBS, pH 7.4
λmax (em) 450 nmPBS, pH 7.4
Molar Extinction Coefficient (ε) 15,000 M-1cm-1at 350 nm in PBS
Quantum Yield (Φ) 0.35Relative to quinine sulfate
Stokes Shift 100 nmPBS, pH 7.4
Photostability t1/2 = 180 sContinuous excitation at 350 nm

Part 2: Cellular Imaging and Biological Evaluation

Once the fundamental photophysical properties are established, the next critical phase is to assess the compound's performance in a biological context. Key considerations include cytotoxicity, cell permeability, and subcellular localization.

Workflow for Cellular Evaluation

The following diagram outlines the logical flow for evaluating a novel compound in a cellular context.

G cluster_0 Phase 1: Pre-screening cluster_1 Phase 2: Cellular Staining & Imaging cluster_2 Phase 3: Localization Analysis A Determine Non-Toxic Concentration Range (Cytotoxicity Assay) B Incubate Cells with Compound (Staining Protocol) A->B Use concentrations below IC50 C Acquire Images (Fluorescence Microscopy) B->C D Co-stain with Organelle-Specific Dyes C->D If staining is observed E Analyze Colocalization D->E

Caption: Workflow for cellular evaluation of a novel fluorescent probe.

Assessing Cytotoxicity

It is crucial to ensure that the compound is not toxic to cells at the concentrations required for imaging.[9]

Protocol 6: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa) at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable). For imaging, use concentrations well below the IC50.

Live-Cell Staining and Microscopy

This protocol will determine if the compound can cross the cell membrane and where it localizes within the cell.

Protocol 7: Live-Cell Staining and Fluorescence Microscopy

  • Cell Preparation: Grow cells on glass-bottom dishes suitable for microscopy.

  • Staining Solution: Prepare a working solution of the compound in pre-warmed imaging buffer (e.g., HBSS) at a non-toxic concentration (e.g., 1-10 µM).

  • Cell Staining: Wash the cells once with imaging buffer, then add the staining solution and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two or three times with fresh imaging buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or blue filter cube based on the hypothetical spectra). Acquire both fluorescence and brightfield/DIC images.

Determining Subcellular Localization

To identify the specific organelles or structures stained by the compound, colocalization with commercially available, well-characterized organelle trackers is necessary.

G cluster_markers Organelle-Specific Markers cluster_analysis Analysis compound This compound (Blue Channel) dapi DAPI (Nucleus) compound->dapi Co-stain & Image mito MitoTracker Red (Mitochondria) compound->mito Co-stain & Image er ER-Tracker Green (Endoplasmic Reticulum) compound->er Co-stain & Image merge Merge Channels dapi->merge mito->merge er->merge quantify Quantify Overlap (e.g., Pearson's Coefficient) merge->quantify

Caption: Colocalization experimental design.

Protocol 8: Colocalization with Organelle Markers

  • Cell Preparation: Grow cells on glass-bottom dishes.

  • Marker Staining: Stain the cells with a known organelle marker (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.

  • Compound Staining: After the initial marker staining, wash the cells and then stain with this compound as described in Protocol 7.

  • Imaging: Acquire images in two separate channels corresponding to the emission of the test compound and the organelle marker.

  • Analysis: Merge the two channels. Visual overlap (e.g., yellow in a red/green merge) suggests colocalization. For quantitative analysis, use image analysis software to calculate a colocalization coefficient (e.g., Pearson's Correlation Coefficient).

Conclusion and Future Directions

This guide provides a systematic and robust framework for the initial evaluation of this compound as a potential fluorescent marker. Based on the outcomes of these protocols, a clear picture of the compound's utility will emerge. If it demonstrates favorable properties—good brightness, high photostability, low cytotoxicity, and specific subcellular localization—it could become a valuable new tool for cell biology.

Should the core scaffold prove to be a promising fluorophore, future work could involve synthetic modification to:

  • Tune Photophysical Properties: Add electron-donating or -withdrawing groups to shift the excitation and emission wavelengths.

  • Improve Water Solubility: Incorporate polar functional groups to enhance biocompatibility.

  • Enable Targeted Labeling: Attach reactive moieties or targeting ligands (e.g., antibodies, peptides) to specifically label proteins or other biomolecules of interest.

The exploration of novel chemical matter is essential for innovation in biological imaging, and compounds like this compound represent an untapped resource with intriguing potential.

References

Application Notes & Protocols: A Framework for Elucidating the Biological Effects of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative

The cyclopenta[b]indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Molecules containing this motif have demonstrated effects ranging from antineoplastic to anti-inflammatory, making them a fertile ground for novel therapeutic development.[4] The compound 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, hereafter referred to as CPI-M1, is a synthetic intermediate within this promising chemical class.[5][6] Its structural features suggest a potential for biological activity, yet its specific effects and mechanism of action remain uncharacterized.

This document provides a comprehensive experimental framework for the systematic evaluation of CPI-M1. It is designed for researchers in academic and industrial drug discovery settings, offering a logical, phased approach that progresses from broad phenotypic screening to specific mechanistic and in vivo validation. The causality behind each experimental choice is detailed, and every protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.

Guiding Philosophy: A Phased Approach to Discovery

The journey from a novel chemical entity to a potential drug candidate is a multi-stage process that requires a strategic, tiered approach to experimentation.[7][8] Our investigation into CPI-M1 is structured to maximize insight while conserving resources, beginning with high-throughput in vitro assays and progressively focusing on more complex models based on initial findings.

Experimental_Workflow cluster_0 Phase 1: In Vitro Phenotypic Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Preparation & Quality Control B Multi-Cell Line Cytotoxicity Screening (MTT/LDH Assays) A->B C Determine IC50 Values B->C D Mechanism of Cell Death (Apoptosis vs. Necrosis) Annexin V/PI Staining C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytotoxic F Target Class Hypothesis (e.g., Kinase, Tubulin) D->F E->F G Biochemical/Biophysical Assays (Kinase Profiling, Tubulin Polymerization) F->G H Pathway Analysis (Western Blotting) G->H I Select Relevant Cancer Model H->I Positive mechanistic data J Cell Line-Derived Xenograft (CDX) Model in Immunodeficient Mice I->J K Evaluate Anti-Tumor Efficacy & Tolerability J->K Apoptosis_Assay cluster_0 cluster_1 A Viable (Annexin V - / PI -) B Early Apoptotic (Annexin V + / PI -) C Late Apoptotic/Necrotic (Annexin V + / PI +) D Necrotic (Annexin V - / PI +) S1 Intact Membrane PS Internal S1->A Staining Result S2 Intact Membrane PS Externalized S2->B Staining Result S3 Compromised Membrane PS Externalized S3->C Staining Result S4 Compromised Membrane PS Internal S4->D Staining Result

References

Application Notes & Protocols: A Framework for In Vitro Assay Development with the 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, leading to therapeutic agents for cancer, inflammation, and neurological disorders.[3][4] The compound 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one serves as a key synthetic intermediate or scaffold for creating novel derivatives that leverage the power of the indole nucleus.[5][6][7]

This guide provides a comprehensive, tiered framework for the in vitro characterization of novel compounds derived from this scaffold. As a Senior Application Scientist, my objective is not merely to list steps, but to provide the causal logic behind experimental choices, ensuring that each protocol functions as a self-validating system. This framework is designed for researchers, scientists, and drug development professionals to systematically evaluate new chemical entities (NCEs) from initial toxicity assessment to mechanistic elucidation and safety profiling.

The Drug Discovery Workflow: A Tiered Approach

A logical progression of assays is crucial for efficient drug discovery. It allows for early, cost-effective elimination of non-viable compounds and focuses resources on the most promising candidates.[8][9] Our proposed workflow is structured in three tiers: Primary Screening, Secondary (Mechanistic) Screening, and Safety & ADME Profiling.

G Fig 1. Tiered In Vitro Assay Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Safety & ADME Profiling Cytotoxicity General Cytotoxicity (e.g., LDH Release Assay) Kinase Target-Based: Kinase Inhibition Cytotoxicity->Kinase Apoptosis Phenotypic: Apoptosis Induction Cytotoxicity->Apoptosis Migration Phenotypic: Cell Migration/Invasion Cytotoxicity->Migration Metabolic ADME: Metabolic Stability Apoptosis->Metabolic hERG Safety: hERG Inhibition Apoptosis->hERG

Caption: A logical workflow for characterizing novel compounds.

Tier 1: Primary Screening - Is the Compound Biologically Active?

The first critical question is whether the compound has any effect on cell health. Cytotoxicity assays are fundamental for establishing a therapeutic window and identifying dose ranges for subsequent, more complex experiments.[10][11]

Assay of Choice: LDH Release Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] This method is a reliable indicator of cell death via necrosis or late-stage apoptosis.[12]

Causality Behind Experimental Choices:

  • Why LDH? Unlike metabolic assays (e.g., MTT), the LDH assay is less prone to interference from compounds that affect cellular metabolism without directly causing cell death.[13] It directly measures membrane integrity, a clear marker of cytotoxicity.

  • Controls are Non-Negotiable: A robust assay requires multiple controls for proper interpretation.

    • Vehicle Control (0% Cytotoxicity): Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced effects.

    • Maximum Release Control (100% Cytotoxicity): Cells treated with a lysis buffer to cause complete LDH release, defining the upper limit of the assay signal.

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine) to validate that the assay system is responsive.

Protocol: LDH Release Assay

  • Cell Plating: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well, clear-bottom plate at a density of 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium. A typical starting range is from 100 µM down to low nM concentrations.

    • Remove the plating medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for Vehicle Control (medium with DMSO) and Untreated Control (medium only).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assay Execution (using a commercial kit like CyQUANT™ LDH Cytotoxicity Assay):

    • Thirty minutes before the end of the incubation, add 10 µL of the provided Lysis Buffer to the "Maximum Release" control wells.

    • At the end of the incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Add 50 µL of Stop Solution to each well and measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum Release LDH Activity - Vehicle Control LDH Activity)]

    • Plot % Cytotoxicity against compound concentration and determine the EC₅₀ value using non-linear regression.

Tier 2: Mechanistic Elucidation - How Does the Compound Work?

If a compound demonstrates interesting activity (e.g., potent cytotoxicity in a cancer cell line), the next step is to investigate its mechanism of action. Given the prevalence of indole scaffolds as kinase inhibitors and apoptosis inducers, these are logical starting points.[4][14]

Target-Based Assay: In Vitro Kinase Inhibition

Principle: Many indole-based molecules function by inhibiting protein kinases, enzymes that are often dysregulated in diseases like cancer.[15][16] A biochemical kinase assay directly measures the ability of a compound to block a kinase from phosphorylating its substrate.[17]

Causality Behind Experimental Choices:

  • Why a Biochemical Assay? This cell-free format isolates the interaction between the compound, the kinase, and its substrate, eliminating cellular complexity. This provides a direct measure of target engagement.[18]

  • Choice of Kinase: The choice of kinase (e.g., EGFR, CK1δ, VEGFR) should be guided by literature precedents for similar indole scaffolds or by broader screening panels.[15]

  • ATP Concentration: The concentration of ATP is critical. To ensure comparable IC₅₀ values between different studies and inhibitors, assays should be run at an ATP concentration equal to its Michaelis-Menten constant (Kₘ) for that specific enzyme.[16]

Protocol: Generic Luminescent Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare kinase buffer, the chosen recombinant kinase, the appropriate substrate, and ATP at 2X the final desired Kₘ concentration.

  • Compound Plating: In a 384-well plate, perform a serial dilution of the test compound. Add a known kinase inhibitor as a positive control (e.g., Sunitinib for a multi-kinase inhibitor).

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Add 2.5 µL of the 2X ATP solution to initiate the reaction. The final volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[19]

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Convert raw luminescence units (RLU) to % inhibition relative to high (no enzyme) and low (vehicle) controls. Plot % inhibition vs. compound concentration to determine the IC₅₀.

Phenotypic Assay: Apoptosis Induction via Caspase-3/7 Activity

Principle: A common mechanism for anti-cancer drugs is the induction of apoptosis (programmed cell death). Caspases-3 and -7 are key "executioner" enzymes in this pathway. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 or -7. This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[20][21][22]

G Fig 2. Principle of Caspase-Glo 3/7 Assay cluster_0 Apoptotic Stimulus cluster_1 Cellular Response cluster_2 Assay Principle Compound Test Compound Procaspase Procaspase-3/7 (Inactive) Compound->Procaspase Caspase Active Caspase-3/7 Procaspase->Caspase Activation Substrate DEVD-Aminoluciferin (Pro-luminescent) Caspase->Substrate Cleavage Product Aminoluciferin Substrate->Product Light Luminescent Signal Product->Light Luciferase + ATP

Caption: Workflow of the Caspase-Glo 3/7 apoptosis assay.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating: Seed cells in a 96-well, white-walled plate at 1x10⁴ cells/well in 80 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 20 µL of 5X concentrated compound dilutions to the cells. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine at 1 µM).

  • Incubation: Incubate for a time period determined by cytotoxicity kinetics (e.g., 6, 12, or 24 hours).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[23]

    • Add 100 µL of the reagent directly to each well.[22]

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[24]

  • Data Acquisition: Measure luminescence with a plate-based luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity by dividing the RLU of treated samples by the RLU of the vehicle control.

Phenotypic Assay: Inhibition of Cell Migration

Principle: For anti-cancer applications, inhibiting cell migration and invasion is a key therapeutic goal. The Transwell, or Boyden Chamber, assay is a widely accepted method to measure this. Cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant (like fetal bovine serum) in a lower chamber.[25][26] To measure invasion, the membrane is coated with an extracellular matrix (ECM) like Matrigel, which cells must actively degrade to pass through.[27][28]

Protocol: Transwell Cell Migration Assay

  • Chamber Preparation: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of each well. Add 100 µL of serum-free medium to the inside of the insert and pre-incubate for 1 hour at 37°C to hydrate the membrane.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 1x10⁶ cells/mL.

  • Cell Seeding and Treatment:

    • In a separate tube, mix the cell suspension with various concentrations of the test compound (and vehicle control).

    • Remove the hydration medium from the inserts and seed 100 µL of the treated cell suspension (1x10⁵ cells) into each insert.[25]

  • Incubation: Incubate the plate at 37°C for 12-24 hours (cell-line dependent).

  • Quantification:

    • Carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Rinse with water and allow to air dry.

    • Image several fields of view for each membrane using a microscope. Count the number of migrated cells.

  • Data Analysis: Express the number of migrated cells in treated wells as a percentage of the vehicle control.

Tier 3: Safety & ADME Profiling

Promising lead compounds must be evaluated for key drug-like properties, including metabolic stability and potential for cardiac toxicity.

ADME Assay: In Vitro Metabolic Stability

Principle: A compound's metabolic stability determines its half-life and clearance in the body.[29] This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes, which are subcellular fractions containing the major drug-metabolizing cytochrome P450 (CYP) enzymes.[30][31] The disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a NADPH-regenerating system solution (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, add buffer, the microsomal solution (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[31]

    • Include a "minus-cofactor" control (no NADPH system) to assess non-enzymatic degradation and a known rapidly metabolized positive control (e.g., Verapamil).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[29][32]

  • Sample Processing: Centrifuge the quench plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot equals the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) as (k / mg/mL microsomal protein).

Table 1: Representative Metabolic Stability Data

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Classification
Verapamil (Control)8.581.5High Clearance
Compound X55.212.6Moderate Clearance
Compound Y>120<5.8Low Clearance
Safety Assay: hERG Channel Inhibition

Principle: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia.[33] Regulatory agencies recommend testing all new drug candidates for hERG liability.[33] The Predictor™ hERG Fluorescence Polarization (FP) assay is a high-throughput biochemical method where a fluorescent tracer binds to the hERG channel. If a test compound displaces the tracer, the tracer tumbles more freely, resulting in a decrease in the polarization of its emitted light.[34][35][36]

Protocol: hERG Fluorescence Polarization Assay

  • Compound Plating: In a low-volume, black 384-well plate, create a serial dilution of the test compound (typically 10 µL/well). Include a vehicle control and a known hERG blocker (e.g., E-4031) as a positive control.[35]

  • Reagent Addition:

    • Add 5 µL of the hERG membrane preparation to each well.

    • Add 5 µL of the red fluorescent tracer to each well.[33]

  • Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light. The signal is stable for up to 24 hours.

  • Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization.

  • Data Analysis:

    • Calculate the % inhibition based on the millipolarization (mP) values: % Inhibition = 100 * [1 - ((mP_sample - mP_high_control) / (mP_low_control - mP_high_control))] (Where 'low control' is vehicle and 'high control' is a saturating concentration of a known inhibitor).

    • Plot % inhibition versus compound concentration to determine the IC₅₀ value.

Conclusion: A Pathway to Confident Decision-Making

This application guide outlines a systematic, multi-tiered approach for the in vitro characterization of novel compounds derived from the versatile this compound scaffold. By integrating primary screening, mechanistic studies, and safety profiling, researchers can build a comprehensive data package. Each protocol is designed with integral controls to ensure data integrity and reproducibility, aligning with the principles of robust assay development and validation.[37][38][39] This framework enables confident, data-driven decisions, accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.

References

Application Notes & Protocols: Leveraging 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this esteemed class of heterocycles, the rigid, tricyclic framework of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one presents a compelling starting point for the design of novel therapeutics. This compound, commercially available as a drug intermediate, offers a structurally constrained platform amenable to strategic functionalization, making it an attractive scaffold for targeting a range of biological entities, including enzymes and receptors.[2]

One area where this scaffold holds significant promise is in the development of agents targeting the central nervous system (CNS). The indole moiety is a well-established pharmacophore for interacting with key neurotransmitter receptors, such as those for serotonin and dopamine.[3][4][5] The rigidified structure of this compound can impart a favorable conformational bias, potentially leading to enhanced selectivity and potency for specific receptor subtypes. This application note will provide a comprehensive guide for researchers on utilizing this scaffold for the design and synthesis of novel drug candidates, with a particular focus on CNS applications. We will delve into synthetic strategies, detailed experimental protocols, and methodologies for biological evaluation, providing a roadmap from scaffold to lead compound.

Synthetic Strategies and Library Design

The chemical architecture of this compound offers several avenues for diversification to generate a library of analogues for structure-activity relationship (SAR) studies. The primary points for modification include the cyclopentanone ring, the aromatic indole core, and the indole nitrogen.

A logical workflow for library synthesis is outlined below:

G start This compound step1 Condensation Reactions at C1 Carbonyl start->step1 e.g., Knoevenagel, Wittig step2 Aromatic Electrophilic Substitution on Indole Ring start->step2 e.g., Halogenation, Nitration step3 N-Alkylation/Arylation start->step3 e.g., Alkyl halides, Aryl boronic acids step4 Reduction of Carbonyl and Further Functionalization step1->step4 e.g., NaBH4 reduction step5 Purification and Characterization step2->step5 step3->step5 step4->step5 step6 Biological Screening step5->step6

Caption: Synthetic workflow for derivatization of the scaffold.

Protocol 1: Synthesis of α,β-Unsaturated Ketone Derivatives via Knoevenagel Condensation

This protocol describes the introduction of various substituents at the C2 position of the cyclopentanone ring, creating a library of α,β-unsaturated ketone derivatives. These Michael acceptors can be valuable for targeting cysteine residues in enzyme active sites or for further synthetic elaboration.

Materials:

  • This compound

  • Aromatic or aliphatic aldehydes

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add the desired aldehyde (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux to drive the reaction to completion.

  • Catalyst: Piperidine is a mild base that is effective in catalyzing the Knoevenagel condensation.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of varying polarities.

Protocol 2: Bromination of the Indole Ring

Introducing a halogen atom onto the aromatic ring provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • DCM

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile at 0 °C.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position of bromination.

Causality Behind Experimental Choices:

  • Reagent: NBS is a mild and selective brominating agent for electron-rich aromatic rings like indoles.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Quenching: Sodium thiosulfate is used to quench any unreacted bromine.

Biological Evaluation: Screening for CNS Activity

Given the structural similarity of the indole core to endogenous neurotransmitters, a primary area of investigation for derivatives of this compound is their potential to modulate CNS targets. High-throughput screening against a panel of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, is a logical first step.

Protocol 3: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of synthesized compounds for a specific receptor subtype (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)

  • Synthesized compounds (at various concentrations)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

  • Add the synthesized compounds at a range of concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M).

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Data Presentation:

The binding affinities (Kᵢ values) of a library of compounds can be summarized in a table for easy comparison.

Compound IDModificationKᵢ (nM) for 5-HT2A
Scaffold This compound>10,000
Derivative 1 C2-benzylidene520
Derivative 2 C2-(4-chlorobenzylidene)150
Derivative 3 7-Bromo850
Derivative 4 7-Bromo, C2-benzylidene95

Mechanism of Action and Signaling Pathways

Should a compound show high affinity for a particular receptor, further studies are necessary to determine its functional activity (agonist, antagonist, or inverse agonist) and its effect on downstream signaling pathways.

For a compound that binds to a Gq-coupled receptor like 5-HT2A, a common downstream effect is the activation of phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and an increase in intracellular calcium.

G Ligand 5-HT or Agonist Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Protocol 4: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit receptor-mediated increases in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the target receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist for the target receptor

  • Synthesized compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • To measure agonist activity, add the synthesized compounds at various concentrations and measure the fluorescence signal over time.

  • To measure antagonist activity, pre-incubate the cells with the synthesized compounds, then add a known agonist at its EC₅₀ concentration and measure the fluorescence signal.

  • Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. The synthetic tractability of this molecule allows for the generation of diverse chemical libraries, and its rigid structure can be exploited to achieve high target affinity and selectivity. The protocols outlined in this application note provide a framework for the synthesis, purification, and biological evaluation of derivatives. Future work should focus on expanding the diversity of the chemical library, exploring a wider range of biological targets, and optimizing the pharmacokinetic properties of lead compounds to advance them towards in vivo studies.

References

Application Note & Protocols: Strategic Derivatization of 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopenta[b]indole Scaffold

The cyclopenta[b]indole core is a privileged heterocyclic motif found in a multitude of biologically active alkaloids and synthetic pharmaceutical agents.[1][2][3] Its rigid, tricyclic structure provides a well-defined three-dimensional arrangement for interacting with biological targets, making it an attractive starting point for drug discovery campaigns.[4][5] Natural products such as paspaline and yuehchukene, which feature this core, exhibit a range of activities including antibacterial and estrogenic effects.[1][5]

This guide focuses on the synthetic derivatization of a specific, readily accessible starting material: 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one .[6][7] This compound offers multiple, chemically distinct reaction sites, allowing for the systematic generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The goal of such a library is to explore the chemical space around the core scaffold to identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

We will detail strategic approaches and provide step-by-step protocols for modifying three key regions of the molecule:

  • Position N-4: The indole nitrogen, for modulation of polarity and hydrogen bonding capacity.

  • The Cyclopentanone Ring: Specifically the C-1 ketone and the adjacent α-carbon (C-2), for introducing diverse pharmacophoric elements.

  • The Aromatic Core: The benzene ring of the indole, for tuning electronic properties and exploring further binding interactions.

Strategic Derivatization Pathways

The derivatization strategy is built around the orthogonal reactivity of the scaffold's key functional groups. The following sections outline the rationale and methodologies for targeted modifications.

G cluster_N4 Position N-4 Modification cluster_C1C2 Cyclopentanone Ring Modification cluster_Aro Aromatic Core Modification Core This compound (Starting Scaffold) N_Alkylation N-Dealkylation/ N-Realkylation Core->N_Alkylation Alpha_Func α-Functionalization (e.g., Aldol, Mannich) Core->Alpha_Func Reductive_Amination Reductive Amination (C=O to C-NHR) Core->Reductive_Amination Halogenation Electrophilic Halogenation (C-5, C-7) Core->Halogenation N_Arylation N-Arylation (Buchwald-Hartwig) Oxime_Formation Oxime Formation (C=O to C=NOH) Nitration Nitration

Figure 1: Overview of Derivatization Strategies. This diagram illustrates the three primary pathways for modifying the core this compound scaffold.

Modification at the Indole Nitrogen (Position N-4)

The N-H of an indole is weakly acidic and its substitution is a cornerstone of indole chemistry.[8] While our starting material is N-methylated, this group can potentially be removed or, more practically for library synthesis, one can start from the N-H analogue. For the purpose of this guide, we will assume the N-methyl starting material and focus on derivatizing other positions. However, should the N-H analogue be available, N-alkylation provides a powerful method to introduce a wide variety of functional groups.

Causality Behind Experimental Choices: Standard N-alkylation protocols for indoles utilize a strong base like sodium hydride (NaH) to quantitatively deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion.[9][10] This ensures a rapid and clean reaction with an electrophilic alkyl halide. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the cation without interfering with the strong base.

Protocol 2.1.1: General Procedure for N-Alkylation of the Unmethylated Scaffold

This protocol describes a general method for introducing alkyl groups at the N-4 position, assuming the use of 2,3-dihydrocyclopenta[b]indol-1(4H)-one.

Materials:

  • 2,3-dihydrocyclopenta[b]indol-1(4H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) & Brine

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the starting indole (1.0 eq) to a dry round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with EtOAc (3x).

  • Washing & Drying: Wash the combined organic layers with water, then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent (R-X)Base/SolventTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideNaH / DMFRT485-95
Ethyl IodideNaH / DMFRT680-90
Propargyl BromideK₂CO₃ / AcetoneReflux1270-85
4-Methoxybenzyl ChlorideNaH / THFRT588-96
Table 1: Representative Conditions for N-Alkylation Reactions.
Functionalization of the Cyclopentanone Ring

The ketone at C-1 and the adjacent α-methylene group at C-2 are prime sites for introducing chemical diversity. These modifications can introduce hydrogen bond donors/acceptors, charged groups, or linkers for conjugation.

2.2.1 α-Functionalization via Aldol Condensation

Rationale: The α-protons at C-2 are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking aldehydes in a classic aldol condensation to form a β-hydroxy ketone, which can be subsequently dehydrated to an α,β-unsaturated ketone. This introduces a conjugated system and a point for further Michael additions.

G Start Core Scaffold Enolate Form Enolate (Base, e.g., LDA, -78 °C) Start->Enolate Aldehyde Add Aldehyde (R-CHO) Enolate->Aldehyde Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Aldehyde->Aldol_Adduct Dehydration Dehydration (Acid or Base, Heat) Aldol_Adduct->Dehydration Final_Product α,β-Unsaturated Ketone (Final Derivative) Dehydration->Final_Product

References

Scaling Up the Synthesis of 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one for Preclinical Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopenta[b]indole Scaffold

The cyclopenta[b]indole core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents. Its rigid, planar structure provides a versatile scaffold for interacting with various biological targets. The title compound, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, is an important intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.[1][2] As research progresses from discovery to preclinical evaluation, the need for a robust, scalable, and well-documented synthetic process becomes paramount.

This comprehensive guide provides a detailed protocol for the gram-scale synthesis of this compound, addressing the critical aspects of reaction optimization, process safety, purification, and analytical characterization. The methodologies outlined herein are designed to be readily implemented by researchers in drug development and medicinal chemistry, ensuring a consistent and reliable supply of this key building block for preclinical trials.

Synthetic Strategy: The Fischer Indole Synthesis

The cornerstone of this synthetic approach is the venerable Fischer indole synthesis, a powerful and versatile method for the construction of the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the key starting materials are N-methyl-N-phenylhydrazine and 1,2-cyclopentanedione.

The choice of the Fischer indole synthesis is predicated on several factors:

  • Convergent Synthesis: The two key fragments of the target molecule are brought together in a single, transformative step.

  • Atom Economy: The reaction is relatively atom-economical, a crucial consideration for large-scale synthesis.

  • Well-Established Mechanism: The mechanism of the Fischer indole synthesis is well-understood, allowing for rational optimization and troubleshooting.[3]

The overall synthetic transformation is depicted below:

G cluster_reactants Starting Materials cluster_product Product N-methyl-N-phenylhydrazine N-methyl-N-phenylhydrazine Hydrazone_Intermediate Hydrazone Intermediate (in situ) N-methyl-N-phenylhydrazine->Hydrazone_Intermediate + 1,2-cyclopentanedione 1,2-cyclopentanedione 1,2-cyclopentanedione->Hydrazone_Intermediate Condensation Target_Molecule This compound Hydrazone_Intermediate->Target_Molecule Acid-catalyzed [3,3]-Sigmatropic Rearrangement & Cyclization caption Overall Synthetic Strategy

Caption: Overall Synthetic Strategy.

Detailed Protocol for Gram-Scale Synthesis

This protocol is optimized for a 10-gram scale synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (g)Moles (mol)Supplier
N-methyl-N-phenylhydrazine618-45-1122.1710.00.0818Sigma-Aldrich
1,2-Cyclopentanedione3388-34-198.108.830.0900TCI Chemicals
Glacial Acetic Acid64-19-760.05200 mL-Fisher Scientific
Concentrated Hydrochloric Acid7647-01-036.4650 mL-VWR Chemicals
Ethyl Acetate (EtOAc)141-78-688.11--EMD Millipore
Hexanes110-54-386.18--EMD Millipore
Anhydrous Sodium Sulfate7757-82-6142.04--Sigma-Aldrich
Silica Gel (230-400 mesh)7631-86-9---Sorbent Technologies

Experimental Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification Step1 1. Charge a 500 mL three-necked round-bottom flask with N-methyl-N-phenylhydrazine and glacial acetic acid. Step2 2. Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Step1->Step2 Step3 3. Dissolve 1,2-cyclopentanedione in glacial acetic acid and add to the dropping funnel. Step2->Step3 Step4 4. Add the dione solution dropwise to the stirred hydrazine solution at room temperature. Step3->Step4 Step5 5. After complete addition, add concentrated HCl. Step4->Step5 Step6 6. Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours. Step5->Step6 Step7 7. Monitor reaction progress by TLC. Step6->Step7 Step8 8. Cool the reaction mixture to room temperature and pour into ice-water. Step7->Step8 Step9 9. Extract the product with ethyl acetate (3x). Step8->Step9 Step10 10. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Step9->Step10 Step11 11. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Step10->Step11 Step12 12. Purify the crude product by flash column chromatography on silica gel. Step11->Step12 caption Experimental Workflow

Caption: Experimental Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-methyl-N-phenylhydrazine (10.0 g, 0.0818 mol) and 100 mL of glacial acetic acid. Stir the mixture until the hydrazine is completely dissolved.

  • Addition of Dione: Dissolve 1,2-cyclopentanedione (8.83 g, 0.0900 mol) in 50 mL of glacial acetic acid and transfer the solution to the dropping funnel. Add the dione solution dropwise to the stirred hydrazine solution over a period of 30 minutes. An exotherm may be observed.

  • Acid-Catalyzed Cyclization: After the addition is complete, carefully add 50 mL of concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux (oil bath temperature of approximately 120-130 °C) for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product should have a distinct Rf value compared to the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 500 mL of water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) is typically effective. Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Appearance Off-white to light brown solid
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.23 g/mol
Purity (by HPLC) ≥97%
1H NMR Consistent with the proposed structure.
13C NMR Consistent with the proposed structure.
Mass Spectrometry [M+H]⁺ = 186.09

Note: The expected NMR spectral data should be compared with literature values if available, or thoroughly analyzed to confirm the structure.

Scale-Up Considerations and Safety

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Exotherm Management: The initial condensation of the hydrazine and dione, as well as the addition of concentrated acid, can be exothermic. On a larger scale, the rate of addition should be carefully controlled, and adequate cooling should be available to maintain the desired reaction temperature.

  • Reagent Handling: N-methyl-N-phenylhydrazine is toxic and should be handled with appropriate engineering controls and PPE. Concentrated acids are corrosive and should be handled with care.

  • Solvent Selection: While acetic acid is a common solvent for the Fischer indole synthesis, alternative solvents with higher boiling points, such as toluene or xylene, could be explored for improved reaction kinetics and easier water removal via a Dean-Stark apparatus on a larger scale.

  • Purification: Flash chromatography can be cumbersome for large quantities. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be investigated as a more scalable purification method.

  • Waste Disposal: Acidic aqueous waste and organic solvent waste should be segregated and disposed of in accordance with institutional and local regulations.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound, a key intermediate for preclinical drug development. By leveraging the well-established Fischer indole synthesis and providing clear guidance on reaction execution, purification, and scale-up considerations, this document aims to facilitate the efficient production of this important compound, thereby accelerating the progression of promising therapeutic candidates.

References

Application Notes & Protocols: Exploring the Materials Science Potential of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The indole scaffold, a ubiquitous motif in biologically active compounds, has garnered significant attention in materials science due to its inherent electronic and photophysical properties.[1][2] The electron-rich nature of the indole ring system, coupled with its planarity, facilitates π-π stacking interactions, a critical factor for efficient charge transport in organic semiconductor devices.[1] This application note explores the potential of a specific indole derivative, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, in the realm of materials science. While primarily documented as a synthetic intermediate in medicinal chemistry, its structural features suggest intriguing possibilities for applications in organic electronics and sensor technology.[3][4]

This document serves as a guide for researchers and scientists interested in investigating the material properties of this compound. We will delve into its potential applications, provide detailed protocols for its characterization, and offer insights into the design of experiments to unlock its latent capabilities.

Rationale for Investigation: The Promise of an Indole Derivative

The core of this compound is the cyclopenta[b]indole system. This fused ring structure offers a rigid and planar backbone, which is advantageous for creating ordered molecular assemblies in thin films. The presence of the ketone functionality and the N-methyl group provides opportunities for synthetic modification, allowing for the fine-tuning of its electronic and optical properties.

Potential Applications:

  • Organic Field-Effect Transistors (OFETs): The indole moiety is known to be a good hole-transporting material.[1] By investigating the charge carrier mobility of thin films of this compound, its potential as an active layer in p-type OFETs can be evaluated.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized indole derivatives have been explored as charge transport or emissive materials in OLEDs.[1] The inherent fluorescence of the indole core, which can be modulated by substituents, makes this compound a candidate for investigation as a blue-light emitter or a host material in phosphorescent OLEDs.

  • Organic Photovoltaics (OPVs): The electron-donating nature of the indole ring suggests its potential use as a donor material in bulk heterojunction solar cells.[1]

  • Sensors: The indole nucleus is known to interact with various analytes. The carbonyl group in this compound could act as a binding site for metal ions or other species, leading to changes in its photophysical or electrochemical properties, which could be harnessed for chemical sensing applications.

Characterization Protocols

To explore the potential of this compound in materials science, a thorough characterization of its fundamental properties is essential.

Photophysical Characterization

Objective: To determine the absorption and emission properties of the compound in solution and in the solid state.

Protocol:

  • Solution-State Spectroscopy:

    • Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Record the UV-Vis absorption spectra to determine the absorption maxima (λmax) and molar extinction coefficients (ε).

    • Record the photoluminescence (PL) spectra by exciting at the absorption maxima. Determine the emission maxima (λem) and quantum yield (Φf) using a known standard (e.g., quinine sulfate).

    • Analyze the solvatochromic shift in both absorption and emission to understand the nature of the excited state (e.g., intramolecular charge transfer).[5]

  • Solid-State Spectroscopy:

    • Prepare a thin film of the compound on a quartz substrate using spin-coating or thermal evaporation (see Protocol 3.1).

    • Record the UV-Vis absorption and PL spectra of the thin film.

    • Compare the solid-state spectra to the solution-state spectra to identify any effects of aggregation, such as H- or J-aggregation.

Electrochemical Characterization

Objective: To determine the electrochemical properties of the compound, including its HOMO and LUMO energy levels.

Protocol:

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Record the cyclic voltammogram, scanning to both positive and negative potentials to observe oxidation and reduction events.

    • Determine the onset oxidation (Eox) and reduction (Ered) potentials.

    • Calculate the HOMO and LUMO energy levels using the following equations, with ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard:

      • EHOMO = -e(Eox - E1/2(Fc/Fc+) + 4.8) eV

      • ELUMO = -e(Ered - E1/2(Fc/Fc+) + 4.8) eV

Data Presentation:

PropertyValue
Photophysical Properties
λmax (absorption, solution)TBD
λem (emission, solution)TBD
Quantum Yield (Φf)TBD
λmax (absorption, thin film)TBD
λem (emission, thin film)TBD
Electrochemical Properties
Eox (onset)TBD
Ered (onset)TBD
EHOMOTBD
ELUMOTBD

Device Fabrication and Testing Protocols

Based on the initial characterization, the suitability of this compound for specific device applications can be assessed.

Thin-Film Fabrication

Objective: To prepare high-quality thin films of the compound for device fabrication.

Protocol: Spin-Coating

  • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, toluene) at a concentration of 5-20 mg/mL.

  • Clean the substrate (e.g., ITO-coated glass, silicon wafer) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Treat the substrate with UV-ozone or an oxygen plasma to improve surface wettability.

  • Deposit the solution onto the center of the substrate.

  • Spin-coat at a speed of 1000-4000 rpm for 30-60 seconds.

  • Anneal the film on a hotplate at a temperature below the compound's melting point (e.g., 80-120 °C) to remove residual solvent and improve film morphology.

Experimental Workflow for Thin-Film Fabrication:

G cluster_0 Substrate Cleaning cluster_1 Film Deposition cluster_2 Post-Processing Ultrasonication Ultrasonication Drying Drying Ultrasonication->Drying UV-Ozone Treatment UV-Ozone Treatment Drying->UV-Ozone Treatment Solution Preparation Solution Preparation UV-Ozone Treatment->Solution Preparation Ready for coating Spin-Coating Spin-Coating Solution Preparation->Spin-Coating Annealing Annealing Spin-Coating->Annealing Coated Substrate Characterization Characterization Annealing->Characterization G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Characterization Si/SiO2_Substrate Si/SiO₂ Substrate Cleaning Cleaning Si/SiO2_Substrate->Cleaning OTS_Treatment OTS Treatment (Optional) Cleaning->OTS_Treatment Spin_Coating Spin-Coating of This compound OTS_Treatment->Spin_Coating Electrode_Deposition Source/Drain Electrode Deposition (Au) Spin_Coating->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

References

Troubleshooting & Optimization

troubleshooting common issues in 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable drug intermediate.[1][2] Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting strategies and answers to frequently asked questions.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, often achieved through a Fischer indole synthesis-type reaction, is a robust process but can be susceptible to specific issues. This section addresses the most common problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Low yields are a frequent concern and can be attributed to several factors ranging from suboptimal reaction conditions to competing side reactions.[3]

Probable Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between N-methyl-N-phenylhydrazine and cyclopentane-1,2-dione is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions to favor the formation of the hydrazone intermediate. The presence of water can hydrolyze the hydrazone back to the starting materials. Consider the use of a Dean-Stark apparatus to remove water azeotropically if the solvent allows.

  • Suboptimal Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are crucial for the subsequent cyclization.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[4][5]

    • Solution: The optimal acid and temperature are often substrate-dependent and require empirical optimization. A systematic approach to screen different acid catalysts and reaction temperatures is recommended. For instance, start with milder conditions (e.g., acetic acid at reflux) and incrementally increase the acid strength or temperature. Polyphosphoric acid (PPA) is often effective for challenging cyclizations but can lead to charring at excessive temperatures.

  • Competing Side Reactions (The "Ene-Hydrazine" Problem): A key step in the Fischer indole synthesis is the[3][3]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, this intermediate can also undergo undesired N-N bond cleavage, leading to byproducts and reduced yield.[6][7]

    • Solution: This cleavage is more pronounced with electron-donating groups on the phenylhydrazine, which is not the case here with the N-methyl group. However, the reaction temperature can influence this pathway. If side products indicative of N-N bond cleavage (e.g., N-methylaniline) are detected, consider running the reaction at a lower temperature for a longer duration.

  • Purity of Starting Materials: Impurities in the N-methyl-N-phenylhydrazine or cyclopentane-1,2-dione can introduce competing reactions or inhibit the catalyst.[3]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and characterization (e.g., NMR, GC-MS). Phenylhydrazine derivatives are susceptible to oxidation, so fresh or properly stored reagents are essential.

Question 2: My reaction has stalled, and TLC analysis shows unreacted starting material. What should I do?

A stalled reaction indicates that the activation energy for the desired transformation is not being overcome.

Probable Causes & Solutions:

  • Insufficient Acid Catalyst: The acid catalyst may be consumed by basic impurities or may not be strong enough to promote the reaction efficiently.

    • Solution: Carefully add a small, fresh portion of the acid catalyst to the reaction mixture. If using a Lewis acid like ZnCl₂, ensure it is anhydrous, as water can deactivate it.

  • Low Reaction Temperature: The cyclization step often requires significant thermal energy.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious, as excessive heat can lead to decomposition and the formation of tars.

Question 3: I am observing multiple spots on my TLC plate, and purification by column chromatography is proving difficult. What are these impurities, and how can I separate them?

The formation of multiple products is a common challenge, often stemming from side reactions or incomplete reactions. Purification can be complicated by the similar polarities of the desired product and byproducts.[8]

Probable Causes & Solutions:

  • Isomeric Products: While the synthesis of this compound is generally regioselective, the formation of other isomers is possible, though less common with an N-substituted hydrazine.

    • Solution: Altering the acid catalyst or solvent may influence the regioselectivity. For purification, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for column chromatography. Sometimes, adding a small percentage of a polar solvent like methanol or a base like triethylamine to the eluent can improve separation.[8]

  • Oxidation Products: The indole nucleus can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize exposure to air and light.

  • Polymerization/Tar Formation: Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to the formation of polymeric materials.

    • Solution: Employ milder reaction conditions. If tars are formed, a preliminary filtration through a pad of Celite or silica gel before concentrating the reaction mixture can be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis typically follows the Fischer indole synthesis pathway. The key steps are:

  • Hydrazone Formation: Reaction of N-methyl-N-phenylhydrazine with cyclopentane-1,2-dione to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement (a type of Claisen rearrangement).

  • Aromatization: The resulting intermediate loses a molecule of ammonia (or an amine) to form the aromatic indole ring.

  • Cyclization and Tautomerization: An intramolecular cyclization followed by tautomerization yields the final product.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product N-methyl-N-phenylhydrazine N-methyl-N-phenylhydrazine Hydrazone Hydrazone N-methyl-N-phenylhydrazine->Hydrazone Condensation Cyclopentane-1,2-dione Cyclopentane-1,2-dione Cyclopentane-1,2-dione->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Ene-hydrazine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Aromatization (-NH3) Product This compound Cyclized_Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis.

Q2: What are the recommended starting concentrations and reagent stoichiometries?

Typically, a 1:1 to 1:1.2 molar ratio of N-methyl-N-phenylhydrazine to cyclopentane-1,2-dione is used. The reaction is often run at a concentration of 0.1 M to 1 M in a suitable solvent.

Q3: Which solvents are most effective for this synthesis?

The choice of solvent depends on the acid catalyst used.

  • For Brønsted acids like HCl or H₂SO₄, protic solvents like ethanol or acetic acid are common.

  • For Lewis acids like ZnCl₂, aprotic solvents such as toluene or dioxane may be employed.

  • In some cases, the acid itself (e.g., acetic acid or polyphosphoric acid) can serve as the solvent.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • N-methyl-N-phenylhydrazine

  • Cyclopentane-1,2-dione

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Hydrazone Formation (if isolated):

    • In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in a minimal amount of anhydrous ethanol.

    • Add cyclopentane-1,2-dione (1.0-1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a color change or precipitation. The hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • To the hydrazone (or the crude reaction mixture from the previous step), add the chosen solvent and the acid catalyst.

      • Method A (Acetic Acid): Use glacial acetic acid as the solvent and reflux the mixture for 2-6 hours.

      • Method B (Polyphosphoric Acid): Heat the hydrazone with PPA at 80-120 °C for 1-3 hours.

      • Method C (Lewis Acid): Suspend the hydrazone and anhydrous ZnCl₂ (1.5-2.0 eq) in toluene and reflux for 4-8 hours.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using PPA, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

IV. Data Summary

ParameterRecommended Range/ValueNotes
Reagent Ratio 1:1 to 1:1.2 (Hydrazine:Dione)A slight excess of the dione can help drive the initial condensation.
Temperature 80-140 °CHighly dependent on the chosen acid and solvent system.
Reaction Time 1-8 hoursMonitor by TLC to determine the optimal time.
Common Solvents Acetic Acid, Ethanol, TolueneChoice depends on the acid catalyst.
Common Catalysts PPA, HCl, H₂SO₄, ZnCl₂, BF₃·OEt₂Empirical optimization is often necessary.[4]

V. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Vary_Acid Vary Acid Catalyst Optimize_Conditions->Vary_Acid Vary_Solvent Vary Solvent Optimize_Conditions->Vary_Solvent Check_Byproducts Analyze Byproducts (TLC, GC-MS, NMR) Vary_Temp->Check_Byproducts Vary_Acid->Check_Byproducts Vary_Solvent->Check_Byproducts Side_Reaction Address Specific Side Reaction Check_Byproducts->Side_Reaction Identified Purification_Issue Difficult Purification? Check_Byproducts->Purification_Issue Not Identified/ Still Low Yield Side_Reaction->Optimize_Conditions Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Chroma->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This molecule is a valuable intermediate in the development of various active pharmaceutical ingredients.[1][2] The most common and classical approach to this tricyclic system is the Fischer indole synthesis, a powerful yet notoriously sensitive reaction.[3][4][5] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve yield and purity. We will delve into the causality behind experimental choices, providing not just protocols but a deeper understanding of the reaction mechanism and its critical control points.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield of this compound is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most frequent challenge in this synthesis. The Fischer indolization is a multi-step, acid-catalyzed process, and each step presents an opportunity for yield loss.[3][6] The key factors to scrutinize are your choice of acid catalyst, reaction temperature, and solvent system.

Causality & Recommended Actions:

  • Inadequate Catalyst Selection or Strength: The crucial step of the reaction is the acid-catalyzed[5][5]-sigmatropic rearrangement of the hydrazone intermediate.[4][7] The optimal acid catalyst is highly substrate-dependent. A catalyst that is too weak may not facilitate the rearrangement efficiently, while one that is too strong can lead to degradation and unwanted side reactions.[3][6]

    • Protocol for Catalyst Screening: We recommend screening a panel of both Brønsted and Lewis acids. Start with a small-scale reaction (~1 mmol) for each catalyst and analyze the crude reaction mixture by LC-MS or TLC to assess conversion and byproduct formation.

      Catalyst TypeExampleTypical Loading (mol%)Key Considerations
      Brønsted Acid Polyphosphoric Acid (PPA)- (often used as solvent)Highly viscous, can make workup difficult. Effective for many substrates.
      p-Toluenesulfonic Acid (PTSA)10 - 100 mol%A solid, easy-to-handle catalyst. Effective and widely used.[8]
      Sulfuric Acid (H₂SO₄)5 - 20 mol%Strong acid; can cause charring if temperature is not controlled.
      Acetic Acid- (often used as solvent)Milder option, may require higher temperatures or longer reaction times.[9]
      Lewis Acid Zinc Chloride (ZnCl₂)1.0 - 2.0 eqClassic catalyst, but can be hygroscopic. Requires anhydrous conditions.[3][4]
      Boron Trifluoride Etherate (BF₃·OEt₂)1.0 - 2.0 eqA strong Lewis acid, effective but requires careful handling.[10]
      Scandium Triflate (Sc(OTf)₃)5 - 10 mol%Milder, water-tolerant Lewis acid, can lead to cleaner reactions.[11]
  • Suboptimal Thermal Conditions: The Fischer indole synthesis requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[12] However, excessive heat can promote polymerization and decomposition of the starting materials, intermediates, or the final product.

    • Optimization Workflow: Begin your optimization at a moderate temperature (e.g., 80 °C in toluene or acetic acid). Monitor the reaction progress every hour. If the reaction is sluggish, incrementally increase the temperature by 10 °C. Conversely, if you observe significant byproduct formation (e.g., tarring), reduce the temperature.

  • Improper Solvent Choice: The solvent influences the solubility of reactants and the stability of charged intermediates.

    • Solvent Recommendations:

      • Acetic Acid: Often a good starting point as it acts as both a solvent and a mild acid catalyst.[9]

      • Toluene or Xylene: High-boiling, non-polar solvents are effective, especially with catalysts like PTSA, as they allow for azeotropic removal of water formed during hydrazone formation.

      • Solvent-Free: Heating the neat mixture of the hydrazone and a solid acid catalyst like PTSA or trichloroacetic acid can be highly effective, reducing waste and simplifying workup.[8]

Q2: I am observing a significant amount of dark, tar-like byproduct, making purification difficult. What is the cause and how can I prevent it?

This is a classic sign of product or intermediate degradation under harsh acidic conditions. The indole nucleus, once formed, can be susceptible to polymerization in strong acid.

Causality & Recommended Actions:

  • Excessive Acid Strength/Concentration: A high concentration of a strong acid like H₂SO₄ or PPA can rapidly degrade the product.

    • Solution: Switch to a milder catalyst. A catalytic amount of PTSA is often sufficient.[8] Alternatively, using a Lewis acid like ZnCl₂ can sometimes provide the necessary activation without the same degree of proton-driven degradation.

  • Reaction Temperature is Too High: As mentioned, high temperatures accelerate decomposition pathways.

    • Solution: Lower the reaction temperature and accept a longer reaction time. It is better to have a slightly incomplete reaction that yields a clean product than a complete reaction that yields mostly tar.

  • Atmosphere Control: Reactions run at high temperatures can be susceptible to oxidation.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions that can contribute to colored impurities.

Q3: The reaction stalls, and I see a persistent spot on my TLC that corresponds to the hydrazone intermediate. How can I drive the cyclization to completion?

Stalling at the hydrazone stage indicates that the conditions are not sufficiently forcing to promote the key[5][5]-sigmatropic rearrangement and subsequent cyclization.

Causality & Recommended Actions:

  • Insufficient Acid Catalysis: The initial protonation of the hydrazone is critical for tautomerization to the reactive ene-hydrazine intermediate.[4][7]

    • Solution: If using a mild acid, consider adding a stronger co-catalyst or switching to a more potent acid from the screening panel (see Q1). A small amount of a strong Brønsted acid can sometimes restart a stalled reaction.

  • Presence of Water: While some modern syntheses are water-tolerant, the classical Fischer synthesis works best under anhydrous conditions. Water can interfere with Lewis acid catalysts and may not favor the necessary tautomerization.

    • Solution: Ensure your reagents and solvent are dry. If forming the hydrazone in situ, use a Dean-Stark apparatus with a solvent like toluene to remove the water byproduct.

  • Insufficient Heat: The rearrangement often has a high activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the onset of degradation. Microwave irradiation is an excellent alternative for rapidly and uniformly heating the reaction mixture, which can significantly reduce reaction times and drive stubborn reactions to completion.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

The standard route is a two-step or one-pot Fischer Indole Synthesis.

Step 1: Hydrazone Formation Reaction of 1-methyl-1-phenylhydrazine with 2-oxocyclopentane-1-carboxylic acid ethyl ester. This is a standard condensation reaction.

Step 2: Indolization (Cyclization) The formed hydrazone is heated in the presence of an acid catalyst. The reaction proceeds via tautomerization,[5][5]-sigmatropic rearrangement, loss of ammonia, and subsequent intramolecular condensation/dehydration to form the tricyclic ketone.

G

Q2: Can you illustrate the core mechanism of the Fischer Indole Synthesis?

Certainly. Understanding the mechanism is key to troubleshooting the reaction. The process involves several distinct electronic and structural transformations.

fischer_mechanism hydrazone Hydrazone protonation1 Protonation hydrazone->protonation1 H⁺ enehydrazine Ene-hydrazine (Tautomer) protonation1->enehydrazine Tautomerization rearrangement [5][5]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization (Aminal Formation) diimine->cyclization aminal Cyclic Aminal cyclization->aminal elimination Elimination of NH₃ aminal->elimination H⁺ indole Aromatic Indole elimination->indole

The critical, rate-limiting step is typically the irreversible[5][5]-sigmatropic rearrangement.[3] This is an electrocyclic reaction that forms the key C-C bond and breaks the weak N-N bond of the hydrazine moiety.[4]

Q3: Are there modern, alternative methods to the classical Fischer synthesis for this scaffold?

Yes, modern organometallic catalysis has provided several alternatives for the synthesis of cyclopenta[b]indoles, often under milder conditions. While the Fischer synthesis remains a workhorse due to low-cost starting materials, these methods are excellent for substrates that are sensitive to strong acids.

  • Palladium-Catalyzed Synthesis: Buchwald and others have developed methods where N-arylhydrazones can be formed via palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction.[4] Other palladium-catalyzed C-H activation strategies have also been employed to construct the cyclopentane ring onto an existing indole core.[13]

  • Gold-Catalyzed Synthesis: Gold catalysts have been used for the cycloisomerization of specific enyne substrates to generate cyclopenta[b]indol-1-ones.[14]

  • Scandium-Catalyzed Annulation: Lewis acids like Sc(OTf)₃ can catalyze the annulation of vinyl diazoacetates with indole-derived imines to form the cyclopenta[b]indole ring system under mild conditions.[11]

These methods offer alternatives but may require more complex starting materials and expensive catalysts. A comparative analysis is crucial for project-specific decisions.

Experimental Protocol: Optimized One-Pot Synthesis

This protocol is a robust starting point, incorporating best practices discussed above.

Reaction: 1-methyl-1-phenylhydrazine + 2-oxocyclopentane-1-carboxylic acid ethyl ester → this compound

Materials:

  • 1-methyl-1-phenylhydrazine (1.0 eq)

  • 2-oxocyclopentane-1-carboxylic acid ethyl ester (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.2 eq)

  • Toluene (Anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 1-methyl-1-phenylhydrazine (1.0 eq) and toluene.

  • Hydrazone Formation: Add 2-oxocyclopentane-1-carboxylic acid ethyl ester (1.05 eq) to the flask. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). This ensures the complete formation of the hydrazone intermediate.

  • Indolization: Allow the reaction mixture to cool slightly. Add PTSA·H₂O (0.2 eq) to the flask.

  • Cyclization: Heat the mixture back to reflux. Monitor the reaction by TLC or LC-MS for the disappearance of the hydrazone intermediate and the appearance of the product. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to quench the acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

Technical Support Center: Purification Strategies for 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this valuable intermediate in high purity. Here, we move beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot and adapt these strategies to your specific experimental context.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various active pharmaceutical ingredients.[1] Its purity is paramount to the success of subsequent reactions and the quality of the final compound. The most common synthetic route to this and similar indole structures is the Fischer indole synthesis.[2][3] While robust, this reaction can generate a variety of side products and impurities that necessitate a well-designed purification strategy.

This guide provides a comprehensive overview of the most effective purification techniques, including troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: A dark, oily crude product often indicates the presence of polymeric materials, unreacted starting materials, and side products from the Fischer indole synthesis. The likely culprits include:

  • Unreacted N-methyl-N-phenylhydrazine: This starting material is prone to air oxidation, leading to colored impurities.

  • Incomplete cyclization products: The reaction may stall at the hydrazone or enamine intermediate stage.

  • Side-products from rearrangement: The[4][4]-sigmatropic rearrangement in the Fischer synthesis can sometimes lead to alternative, undesired isomers.

  • Polymeric materials: Under strong acidic conditions and high temperatures, starting materials and the product can degrade and polymerize.

Q2: I'm seeing multiple spots on my TLC. How can I identify the product spot?

A2: If a pure standard of this compound is not available, you can tentatively identify the product spot by:

  • UV Visualization: The extended aromatic system of the indole core will be UV active.

  • Staining: Stains like permanganate or ceric ammonium molybdate can help visualize different classes of compounds. The product, being a ketone, may show a distinct color change.

  • LC-MS Analysis: A small aliquot of the crude reaction mixture can be analyzed by LC-MS to identify the peak corresponding to the mass of the desired product (C12H11NO, MW: 185.23 g/mol ).

Q3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is supersaturated in the hot solvent and separates as a liquid phase upon cooling. To address this:

  • Use a more dilute solution: Add more of the primary solvent to the hot mixture before cooling.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: The chosen solvent system may not be optimal. Refer to the recrystallization protocol below for guidance on solvent selection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Column Chromatography Poor separation on TLC: The chosen eluent system is not resolving the product from impurities.Optimize TLC conditions: Screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf of 0.2-0.4 for the product for optimal separation on a column.[5][6][7][8]
Column overloading: Too much crude material was loaded onto the column.Reduce the amount of material loaded. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.
Improper column packing: Channels or cracks in the silica bed lead to poor separation.Pack the column carefully as a slurry to ensure a homogenous stationary phase.[5]
Product is colored after purification Co-eluting colored impurities: Some impurities may have similar polarity to the product.Consider a secondary purification step, such as recrystallization or a second column with a different solvent system.
Product instability: The purified product may be degrading upon storage.Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperature. [9] Commercial suppliers recommend refrigerator storage.[9]
Low recovery from recrystallization Product is too soluble in the chosen solvent: Significant amounts of the product remain in the mother liquor.Choose a solvent in which the product has high solubility when hot and low solubility when cold. A two-solvent system (one in which the product is soluble and one in which it is less soluble) can be effective.
Premature crystallization: The product crystallizes in the filter funnel during hot filtration.Pre-heat the filter funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the crude product.

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction) crude->workup chromatography Silica Gel Column Chromatography workup->chromatography Primary Purification fractions Combine Pure Fractions (TLC Analysis) chromatography->fractions evaporation1 Solvent Evaporation fractions->evaporation1 solid_product Crude Solid Product evaporation1->solid_product recrystallization Recrystallization solid_product->recrystallization Secondary Purification pure_product Pure Crystalline Product (>98% Purity) recrystallization->pure_product analysis Characterization (NMR, MS, MP) pure_product->analysis

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This is the primary and most effective method for separating the target compound from the majority of impurities.

1. Preparation of the Column:

  • Select a column of appropriate size. For a 1-gram scale reaction, a 4-5 cm diameter column is a good starting point.
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
  • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed silica bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system, such as a petroleum ether-ethyl acetate (95:5 v/v) mixture, as has been used for similar compounds.[10] A hexane-dichloromethane (5:1 v/v) system has also been reported for a related indole derivative.[11]
  • Gradually increase the polarity of the eluent as the column runs (e.g., to 90:10 or 80:20 hexane/ethyl acetate).
  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product, which should appear as a light yellow to yellow solid.

Protocol 2: Recrystallization

Recrystallization is an excellent secondary purification step to remove minor, closely-eluting impurities and to obtain a high-purity, crystalline solid.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Good starting points for indole-type compounds include:
  • Ethanol or isopropanol
  • Ethanol/water mixture
  • Hexane/ethyl acetate mixture
  • Hexane/acetone mixture
  • For a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

2. Dissolution:

  • Place the solid product in an Erlenmeyer flask.
  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Cooling and Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

Quality Control and Characterization

After purification, it is essential to confirm the identity and purity of the this compound.

Parameter Expected Result Significance
Appearance Light yellow to yellow solidA significant deviation in color may indicate the presence of impurities.
Purity (LCMS/HPLC) >98%Confirms the effectiveness of the purification. Commercial sources offer purities of 95-99.94%.[9]
Melting Point A sharp melting rangeA broad melting range is indicative of impurities.
¹H and ¹³C NMR Spectra consistent with the proposed structureConfirms the chemical identity of the compound.
Mass Spectrometry [M+H]⁺ = 186.0913 (calculated for C₁₂H₁₂NO⁺)Confirms the molecular weight of the compound.

Logical Decision-Making in Purification

The choice of purification strategy depends on the initial purity of the crude product. The following flowchart provides a decision-making framework.

PurificationDecision start Crude Product tlc_analysis TLC Analysis of Crude Product start->tlc_analysis one_major_spot One Major Spot with Minor Impurities? tlc_analysis->one_major_spot recrystallize Direct Recrystallization one_major_spot->recrystallize Yes column_first Column Chromatography one_major_spot->column_first No (Multiple Spots) purity_check1 Check Purity (TLC, NMR) recrystallize->purity_check1 purity_check2 Check Purity (TLC, NMR) column_first->purity_check2 purity_check1->column_first <98% pure_product Pure Product (>98%) purity_check1->pure_product >98% purity_check2->pure_product >98% recrystallize_after_column Recrystallization purity_check2->recrystallize_after_column <98% recrystallize_after_column->pure_product

Caption: Decision-making flowchart for purification strategy selection.

References

assessing the stability of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this compound under various experimental conditions. As a key intermediate in the synthesis of various active compounds, understanding its stability profile is critical for robust and reproducible research and development.[1][2][3]

This guide provides a combination of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the main factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[4][5][6] The fused indole ring is susceptible to oxidation, while the cyclopentanone ring and the N-methyl group can also participate in degradation reactions under certain conditions.

Q2: What are the initial signs of degradation I should look for?

A2: Initial signs of degradation can include a change in the color of the sample (often to a yellowish or brownish hue), the appearance of new peaks in your HPLC chromatogram, or a decrease in the peak area of the parent compound. In some cases, a change in solubility may also be observed.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen. Refrigeration is also advisable.

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., strong acids, bases, oxidants, high temperatures, and intense light) to accelerate its degradation.[4][5][6] This is crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradants.[7]

Part 2: Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Troubleshooting Unexpected Peaks in HPLC Analysis
Observed Issue Potential Cause Recommended Action
Appearance of a new, small peak shortly after dissolving the compound. Minor degradation upon dissolution in a protic or reactive solvent.Prepare solutions fresh before use. Consider using a less reactive solvent for initial dissolution if compatible with your experimental design.
Multiple new peaks appearing after overnight storage of a solution at room temperature. Room temperature degradation, potentially accelerated by light or oxygen in the solvent.Store solutions in a refrigerator or freezer, protected from light (e.g., in amber vials). Degas solvents before use to remove dissolved oxygen.
A significant decrease in the main peak area with a corresponding increase in several new peaks after an experiment. The experimental conditions (e.g., pH, temperature, reagents) are causing significant degradation.Conduct a systematic forced degradation study (see Part 3) to identify the specific stressor causing the degradation. This will help in modifying your experimental protocol to maintain stability.
Broad or tailing peaks for the parent compound or new peaks. Poor chromatographic conditions or interaction of degradants with the stationary phase.Optimize your HPLC method, including mobile phase composition, pH, and column temperature. A gradient elution may be necessary to resolve all components effectively.[8][9]
Troubleshooting Inconsistent Experimental Results
Observed Issue Potential Cause Recommended Action
High variability in assay results between different batches of the compound. Inconsistent purity or stability of the starting material.Always characterize a new batch of the compound for purity before use. Store all batches under the same controlled conditions.
Reaction yields are lower than expected or vary significantly. Degradation of the starting material or product under the reaction conditions.Analyze the stability of the compound under your specific reaction conditions (e.g., by taking aliquots at different time points and analyzing by HPLC). Consider modifying reaction parameters like temperature, reaction time, or solvent.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to understand the stability profile of the compound.[4][5][6]

Objective: To generate potential degradation products and identify the conditions under which this compound is unstable.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at 2, 4, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a temperature-controlled oven at 80°C for 48 hours.

    • Withdraw samples at 24 and 48 hours.

    • Prepare solutions of the stressed solid sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC after the exposure period.

    • A control sample should be kept in the dark under the same conditions.

Data Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.[7][8][9]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound).

Procedure:

  • Method Optimization:

    • Inject the unstressed sample and the samples from the forced degradation study that show significant degradation.

    • Evaluate the resolution between the parent peak and the degradation product peaks.

    • If co-elution is observed, adjust the gradient profile, mobile phase composition (e.g., trying methanol instead of acetonitrile or using a different pH buffer), or column chemistry to achieve adequate separation.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Analyze a series of solutions of the compound over a defined concentration range to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the compound.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally make small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Part 4: Visualization of Potential Degradation & Experimental Workflow

Potential Degradation Pathways

The indole nucleus is susceptible to oxidation, and the cyclopentanone ring can undergo reactions under acidic or basic conditions. The N-methyl group is generally stable but can be a site for metabolism in biological systems.

DegradationPathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Acidic/Basic Hydrolysis cluster_photo Photolytic Stress (UV/Vis Light) parent This compound ox1 Hydroxylated Indole Ring parent->ox1 Oxidation ox2 N-oxide parent->ox2 Oxidation hyd1 Ring-opened products parent->hyd1 Hydrolysis photo1 Dimerization/Polymerization parent->photo1 Photodegradation photo2 Radical-mediated degradation parent->photo2 Photodegradation

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of experiments for a comprehensive stability assessment.

StabilityWorkflow start Start: Stability Assessment forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val analyze_samples Analyze Stressed Samples hplc_val->analyze_samples identify_degradants Identify & Characterize Degradants (e.g., LC-MS, NMR) analyze_samples->identify_degradants report Generate Stability Report identify_degradants->report

Caption: Workflow for assessing the stability of a pharmaceutical compound.

References

Technical Support Center: Optimizing Fischer Indole Synthesis of Cyclopentaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis, with a specialized focus on the preparation of cyclopentaindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this powerful reaction. Our goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde, in this case, a cyclopentanone derivative, to form the fused cyclopenta[b]indole architecture.[3][4] These structures are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[3][5]

Despite its utility, the Fischer indole synthesis is notoriously sensitive to reaction conditions, and failures or low yields are common hurdles.[6][7] This guide provides a systematic approach to troubleshooting and optimization, empowering you to achieve consistent and high-yielding results.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis of cyclopentaindoles via the Fischer indole synthesis.

Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the primary factors to investigate?

A low or non-existent yield in a Fischer indole synthesis can be attributed to several critical factors. A systematic evaluation of each is essential for successful troubleshooting.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[1][8] The optimal acid is substrate-dependent. For instance, highly substituted or electron-rich phenylhydrazines may require milder conditions to prevent degradation, while less reactive substrates may necessitate stronger acids like polyphosphoric acid (PPA).[9][10]

    • Expert Insight: PPA often serves as both a catalyst and a solvent, and its high viscosity can aid in achieving the necessary high temperatures for the[4][4]-sigmatropic rearrangement.[9] However, this can also complicate product isolation. A screening of different acid catalysts is highly recommended as a first step in optimization.[11]

  • Sub-optimal Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the key[4][4]-sigmatropic rearrangement step.[9][12] However, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[9]

    • Causality: The enamine formation and the final cyclization/aromatization steps are also temperature-dependent. If the temperature is too low, the reaction may stall after the initial formation of the phenylhydrazone.

    • Actionable Advice: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A gradual increase in temperature while monitoring for the appearance of new, undesired spots can help identify the optimal thermal window for your specific substrates. Microwave-assisted synthesis can often provide rapid and uniform heating, leading to significantly reduced reaction times and improved yields.[13][14]

  • Purity of Starting Materials: The purity of the phenylhydrazine and cyclopentanone derivative is crucial. Phenylhydrazines, in particular, can oxidize over time, leading to impurities that can inhibit the reaction.[11]

    • Best Practice: It is advisable to use freshly distilled or purified phenylhydrazine. Alternatively, the hydrochloride salt of the phenylhydrazine is often more stable and can be used directly.[11]

  • Substituent Effects: The electronic properties of substituents on both the phenylhydrazine and the cyclopentanone can significantly impact the reaction's success. Electron-donating groups on the phenylhydrazine can sometimes over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[6][7]

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the likely side reactions and how can I mitigate them?

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

  • Incomplete Cyclization/Rearrangement: If the reaction stalls, you may observe the phenylhydrazone intermediate as a major component in your reaction mixture. This is often due to insufficient acid strength or temperature.

    • Troubleshooting Workflow:

      • Confirm the formation of the phenylhydrazone by TLC and/or ¹H NMR of a crude aliquot.

      • If the hydrazone is present but the product is not forming, incrementally increase the reaction temperature.

      • If increasing the temperature leads to decomposition, consider a stronger acid catalyst at a moderate temperature.

  • Reductive Cleavage of the N-N Bond: As mentioned, certain substituents can promote the cleavage of the nitrogen-nitrogen bond in the phenylhydrazine, leading to the formation of aniline derivatives and other byproducts.[7] This is particularly problematic in the synthesis of 3-aminoindoles.[7]

  • Formation of Isomeric Products: If an unsymmetrical cyclopentanone is used, where both α-carbons are enolizable, a mixture of two regioisomeric indole products can be formed.[15]

    • Strategic Control: The regioselectivity is often influenced by the acid catalyst and reaction conditions. Strong acids at high temperatures tend to favor the formation of the enamine at the less substituted carbon.[16] For precise control, consider using a cyclopentanone derivative where only one α-position is capable of enolization.

A summary of common issues and recommended actions is presented in the table below:

Observed Issue Potential Cause(s) Recommended Action(s)
No reaction (only starting materials visible) Insufficient acid strength or concentration; Low reaction temperature; Impure phenylhydrazine.Screen different Brønsted and Lewis acids; Gradually increase temperature while monitoring by TLC; Use freshly purified phenylhydrazine or its hydrochloride salt.
Reaction stalls at phenylhydrazone intermediate Insufficient energy for the[4][4]-sigmatropic rearrangement; Inappropriate acid catalyst.Increase reaction temperature; Switch to a stronger acid catalyst (e.g., PPA); Consider microwave irradiation.
Multiple products, including potential isomers Use of an unsymmetrical cyclopentanone; Side reactions due to harsh conditions.Modify the cyclopentanone to have only one enolizable α-position; Optimize temperature and reaction time to minimize byproduct formation.
Low yield with significant tar/decomposition Reaction temperature is too high; Prolonged reaction time; Unstable product under acidic conditions.Reduce reaction temperature; Monitor reaction closely and quench once the starting material is consumed; Consider a milder acid or a two-step procedure (isolate hydrazone first).
Q3: How do I choose the optimal solvent for my reaction?

The choice of solvent can significantly influence the reaction rate and outcome.[11]

  • Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetic acid are often effective.[9] Acetic acid can also serve as a catalyst.[11]

  • In some cases, running the reaction neat (without a solvent) can be highly effective, especially when using a liquid catalyst like polyphosphoric acid.[2][9]

  • For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[9]

  • Recent studies have explored the use of low-melting mixtures , such as tartaric acid and dimethylurea, which act as both the solvent and catalyst, allowing for milder reaction conditions.[17] This can be particularly useful for substrates with sensitive functional groups.[17]

Q4: I'm struggling with the purification of my cyclopentaindole product. What are some effective strategies?

Purification can indeed be challenging due to the nature of the byproducts.[9]

  • Initial Work-up: If using an acid like PPA, the reaction mixture is typically poured onto crushed ice to precipitate the crude product.[9] The solid can then be filtered and washed thoroughly with water.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is standard. If your product is basic, consider deactivating the silica by pre-treating the column with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 1%).

    • Mobile Phase: A gradient elution starting from a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or another suitable solvent is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Experimental Protocols & Methodologies

General Protocol for Fischer Indole Synthesis of a Cyclopentaindole

This protocol is a general guideline and should be optimized for each specific substrate.

Step 1: Phenylhydrazone Formation (Optional - Can be a One-Pot Procedure)

  • In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 equivalent) and the cyclopentanone derivative (1.05 equivalents) in a suitable solvent like ethanol.[9]

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture to reflux (approximately 80°C) for 45-60 minutes.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.

  • Filter the solid and wash with cold ethanol. The isolated hydrazone can be used in the next step without further purification.

Step 2: Indolization/Cyclization

  • In a separate flask, preheat polyphosphoric acid (PPA) to approximately 100°C with vigorous stirring.

  • Carefully add the pre-formed phenylhydrazone (or the crude reaction mixture from Step 1 after removing the solvent) to the hot PPA.

  • Increase the temperature to 150-160°C and maintain for 10-20 minutes. The color of the mixture will typically darken.[9]

  • Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to about 100°C and then carefully pour it onto a beaker of crushed ice with stirring.

  • The solid product should precipitate. Filter the solid and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Further purify the crude product by column chromatography or recrystallization.

Microwave-Assisted Protocol

Microwave irradiation can dramatically shorten reaction times.

  • To a microwave vial, add the phenylhydrazine hydrochloride (1 eq.), the cyclopentanone derivative (1.05 eq.), and a suitable catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like THF or neat.[9][14]

  • Seal the vial and heat in a microwave reactor at a set temperature (e.g., 150°C) for a specified time (e.g., 15-30 minutes).[9]

  • After cooling, proceed with the work-up and purification as described above.

Visualizing the Process: Diagrams and Workflows

Mechanism of the Fischer Indole Synthesis

The following diagram illustrates the widely accepted mechanism of the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Cyclopentanone B Phenylhydrazone A->B  -H₂O (Acid cat.) C Ene-hydrazine (Tautomer) B->C  Tautomerization D Di-imine Intermediate C->D  [3,3]-Sigmatropic  Rearrangement E Aromatized Intermediate D->E  Aromatization F Cyclic Aminal E->F  Intramolecular  Cyclization G Cyclopentaindole F->G  -NH₃ (Aromatization) Troubleshooting_Workflow cluster_tlc_analysis TLC Analysis Outcomes cluster_actions Corrective Actions start Low/No Yield Observed check_tlc Analyze TLC Plate start->check_tlc only_sm Only Starting Materials Present check_tlc->only_sm No Product hydrazone Hydrazone Intermediate is Major Spot check_tlc->hydrazone Stalled Reaction decomposition Significant Streaking/ Baseline Material (Tar) check_tlc->decomposition Decomposition multiple_spots Multiple Discrete Spots check_tlc->multiple_spots Side Products action_sm Increase Temperature OR Use Stronger Acid OR Check Reagent Purity only_sm->action_sm action_hydrazone Increase Temperature OR Switch to PPA/Microwave hydrazone->action_hydrazone action_decomp Decrease Temperature OR Reduce Reaction Time OR Use Milder Acid decomposition->action_decomp action_multi Optimize Temp/Time OR Modify Substrate for Regiocontrol multiple_spots->action_multi end Optimized Reaction action_sm->end action_hydrazone->end action_decomp->end action_multi->end

References

identifying and minimizing side products in 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products in your reaction, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent synthetic strategy involves a two-step process:

  • Fischer Indole Synthesis: Reaction of N-methyl-N-phenylhydrazine with a suitable five-carbon carbonyl compound, such as cyclopentane-1,2-dione or a precursor like 2-hydroxycyclopentanone or 2-chlorocyclopentanone. This step forms the core indole structure.

  • Intramolecular Friedel-Crafts Acylation (or a related cyclization): Cyclization of an appropriate intermediate, such as a substituted indole with a pendant carboxylic acid or acyl halide functionality, to form the fused cyclopentanone ring.

Q2: Why is regioselectivity a concern in the Fischer Indole Synthesis step?

When using an unsymmetrical ketone like a substituted cyclopentanone, the initial condensation with N-methyl-N-phenylhydrazine can form two different hydrazones. This can potentially lead to the formation of two constitutional isomers of the final indole product. The reaction conditions, particularly the choice and concentration of the acid catalyst, play a crucial role in determining the regiochemical outcome.[1]

Q3: What are the typical catalysts used for the Fischer Indole Synthesis?

A range of Brønsted and Lewis acids can be employed. Common choices include:

  • Polyphosphoric acid (PPA)

  • Sulfuric acid (H₂SO₄)

  • Zinc chloride (ZnCl₂)

  • Boron trifluoride (BF₃)

The acidity of the medium is a critical factor influencing the reaction rate and selectivity.[2][3]

Troubleshooting Guide: Identifying and Minimizing Side Products

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Formation of an Unexpected Isomer during Fischer Indole Synthesis

Question: My spectral data (NMR, MS) suggests the presence of an isomer of the desired tetrahydrocyclopenta[b]indole intermediate. What could this be and how can I avoid it?

Answer:

The most likely side product is the constitutional isomer formed due to a lack of regioselectivity in the Fischer indole synthesis. When using an unsymmetrical cyclopentanone derivative, the[4][4]-sigmatropic rearrangement can occur in two different directions, leading to two possible indole products.

Plausible Side Product: The formation of a regioisomeric tetrahydrocyclopenta[b]indole.

Root Cause and Mechanistic Insight:

The key step determining regioselectivity is the formation of the enamine intermediate from the initial hydrazone, which then undergoes the[4][4]-sigmatropic rearrangement. The stability of the double bond in the enamine and the steric hindrance in the transition state of the rearrangement are the directing factors. The choice of acid catalyst and its concentration can significantly influence the equilibrium between the possible enamine tautomers.[1]

Mitigation Strategies:

  • Catalyst Selection: The use of milder acid catalysts or specific concentrations of strong acids can favor the formation of one regioisomer over the other. For instance, studies on similar systems have shown that the ratio of isomeric products can vary with the concentration of phosphoric acid.

  • Starting Material Choice: Employing a symmetrical cyclopentanone derivative, if the synthetic route allows, will eliminate this issue.

  • Reaction Conditions: Carefully control the reaction temperature. Lower temperatures may increase selectivity.

  • Purification: If the isomeric side product does form, careful column chromatography is typically required for separation.

Visualizing the Reaction Pathway:

fischer_indole cluster_main Desired Pathway cluster_side Side Product Pathway A N-methyl-N-phenylhydrazine + Cyclopentanone derivative B Hydrazone Intermediate A A->B Condensation F Hydrazone Intermediate B A->F Condensation C Enehydrazine A B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Desired Tetrahydrocyclopenta[b]indole Intermediate D->E Cyclization & Aromatization G Enehydrazine B F->G Tautomerization H [3,3]-Sigmatropic Rearrangement G->H I Isomeric Side Product H->I Cyclization & Aromatization

Caption: Competing pathways in the Fischer Indole Synthesis.

Problem 2: Incomplete Cyclization and/or Formation of Polymeric Material in the Intramolecular Friedel-Crafts Acylation Step

Question: During the final ring closure to form the cyclopentanone, I am observing a significant amount of starting material and a dark, insoluble material. What is happening and how can I improve the yield of the desired product?

Answer:

This issue likely stems from either insufficiently activating conditions for the intramolecular Friedel-Crafts acylation or competing intermolecular side reactions leading to polymerization.

Plausible Side Products:

  • Unreacted indole-substituted carboxylic acid (or its derivative).

  • Polymeric material resulting from intermolecular reactions.

Root Cause and Mechanistic Insight:

Intramolecular Friedel-Crafts acylation requires a strong acid catalyst to generate the acylium ion electrophile. If the catalyst is weak or deactivated, the cyclization will not proceed efficiently. The indole nucleus is electron-rich and can be susceptible to polymerization under strong acidic conditions, especially at elevated temperatures. Intermolecular acylation between two molecules of the starting material can initiate this polymerization.

Mitigation Strategies:

  • Catalyst Choice and Stoichiometry: Polyphosphoric acid (PPA) is a common and effective catalyst for such cyclizations as it serves as both the acidic catalyst and a dehydrating agent.[5] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative. Ensure a sufficient stoichiometric amount of the catalyst is used.

  • High Dilution: To favor the intramolecular reaction over the intermolecular pathway, the reaction can be performed under high dilution conditions. This is achieved by slowly adding the substrate to a large volume of the heated catalyst mixture.

  • Temperature Control: While heat is required, excessive temperatures can promote decomposition and polymerization. The optimal temperature should be determined empirically.

  • Anhydrous Conditions: Friedel-Crafts catalysts are sensitive to moisture. Ensure all reagents and glassware are thoroughly dried.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization using PPA

  • Preheat polyphosphoric acid (PPA) to the desired reaction temperature (e.g., 80-100 °C) in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Dissolve the indole-substituted carboxylic acid in a minimal amount of a suitable solvent or prepare a concentrated solution.

  • Add the substrate solution dropwise to the hot PPA with vigorous stirring over an extended period (e.g., 1-2 hours).

  • After the addition is complete, maintain the reaction at the set temperature and monitor for completion by TLC.

  • Carefully quench the reaction by pouring the hot mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow:

friedel_crafts_troubleshooting Start Intramolecular Friedel-Crafts Cyclization Problem Low Yield / Polymer Formation Start->Problem CheckCatalyst Is the catalyst active and in sufficient quantity? Problem->CheckCatalyst CheckConditions Are the reaction conditions anhydrous? Problem->CheckConditions CheckConcentration Is the substrate concentration too high? Problem->CheckConcentration CheckTemp Is the temperature optimized? Problem->CheckTemp SolutionCatalyst Use fresh PPA or Eaton's reagent. Increase stoichiometry. CheckCatalyst->SolutionCatalyst SolutionConditions Thoroughly dry all reagents and glassware. CheckConditions->SolutionConditions SolutionConcentration Employ high dilution conditions. CheckConcentration->SolutionConcentration SolutionTemp Optimize temperature; avoid excessive heat. CheckTemp->SolutionTemp End Improved Yield of Desired Product SolutionCatalyst->End SolutionConditions->End SolutionConcentration->End SolutionTemp->End

Caption: Troubleshooting workflow for the intramolecular Friedel-Crafts cyclization.

Data Summary

IssuePotential Side Product(s)Key Mitigation StrategyAnalytical Method for Detection
Lack of RegioselectivityIsomeric Tetrahydrocyclopenta[b]indoleCatalyst and condition optimization¹H NMR, ¹³C NMR, LC-MS
Incomplete CyclizationUnreacted Starting Material, PolymersUse of strong catalyst (PPA), high dilutionTLC, ¹H NMR
DecompositionTar-like substancesStrict temperature control, anhydrous conditionsVisual observation, TLC

References

understanding degradation pathways of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

A Guide to Investigating Chemical and Metabolic Stability

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to understand the stability and degradation of this compound. This molecule, a key intermediate in the synthesis of various active compounds, possesses a tricyclic indole core.[1][2][3] Understanding its stability is not merely an academic exercise; it is a critical step in drug development that ensures the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).[4][5]

This guide is structured to address your potential questions, from high-level concepts to specific troubleshooting scenarios you might encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: Why is it critical to study the degradation pathways of this specific intermediate?

A1: Understanding the degradation of a drug intermediate like this compound is fundamental for several reasons. Firstly, any degradants formed can potentially be carried over into the final drug substance, impacting its purity and safety profile.[6] Secondly, these studies, often called "forced degradation" or "stress testing," help establish the intrinsic stability of the molecule.[5][7] This knowledge is invaluable for developing a stable formulation, selecting appropriate packaging, and defining proper storage conditions and shelf-life, all of which are required for regulatory documentation.[4][7] Finally, identifying potential degradation products allows for the development and validation of a "stability-indicating" analytical method, which is crucial for quality control throughout the drug's lifecycle.[5][8]

Q2: I need to design a stability study. What are the standard stress conditions I should apply?

A2: Regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH) recommend a standard set of stress conditions to probe for potential degradation.[4][5][7] The objective is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradants without destroying the molecule entirely.[9][10] The core conditions to test are:

  • Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl).

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Photolysis: Exposure to a controlled light source that provides both UV and visible light.[9]

  • Thermal Degradation: Heating the sample, often in 10°C increments above the temperature used for accelerated stability testing.[10]

Q3: Given its indole structure, what are the likely metabolic degradation pathways in a biological system?

A3: The indole ring system is a common substrate for Cytochrome P450 (CYP) monooxygenases, a major family of enzymes involved in drug metabolism.[11][12] These enzymes catalyze a variety of oxidative reactions.[11] For an N-methylated indole derivative like your compound, the most probable metabolic transformations include:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene ring portion of the indole nucleus.

  • Aliphatic Hydroxylation: Addition of a hydroxyl group to the cyclopentanone ring.

  • N-Demethylation: Removal of the methyl group from the indole nitrogen (N4).

  • Epoxidation: Formation of an epoxide on the indole double bond, which can lead to further rearrangement or ring opening.[11]

Investigating these pathways often involves incubating the compound with liver microsomes, which are rich in CYP enzymes.

Q4: My experimental results are inconsistent when using this compound. Could this be a stability issue?

A4: Absolutely. Inconsistent results are a classic sign of compound instability under your specific experimental conditions.[13] The effective concentration of your compound may be decreasing over the course of your experiment due to degradation. Factors such as the pH of your buffer, the temperature of incubation, exposure to light, and even the type of plasticware used can contribute to this instability.[6][13] It is crucial to systematically evaluate the compound's stability under your exact experimental setup.[13]

Part 2: Troubleshooting Guide for Forced Degradation Studies

This section provides practical advice for common challenges encountered during stress testing experiments.

Problem: I've applied the standard stress conditions, but my HPLC analysis shows no significant degradation of the parent compound.

Causality & Solution: This indicates that this compound is relatively stable under the initial conditions. The goal of forced degradation is to induce degradation (ideally 5-20%) to reveal potential degradants.[9][10] If no degradation is observed, you must systematically increase the harshness of the conditions.

Troubleshooting Steps:

  • Extend Exposure Time: Double the incubation time for each condition and re-analyze.

  • Increase Temperature: For hydrolytic and thermal studies, if initially at room temperature or 40°C, increase the temperature to 50-60°C or higher.[9] Chemical reaction rates generally increase with temperature.

  • Increase Reagent Concentration: For acid/base hydrolysis, consider moving from 0.1 M to 1.0 M HCl or NaOH. For oxidation, a higher concentration of H₂O₂ may be necessary.

  • Combine Stressors: For thermal degradation, test both dry heat and heat under high humidity (e.g., 75% RH or greater).[10]

Problem: My compound degraded almost completely after applying a stress condition. I can't get any meaningful data on the degradation pathway.

Causality & Solution: This is the opposite problem: your stress conditions are too severe. Complete degradation prevents the identification of primary degradants, as they may have already degraded into secondary or tertiary products. The solution is to systematically reduce the intensity of the stressor.

Troubleshooting Steps:

  • Reduce Exposure Time: This is the easiest variable to control. Set up a time-course experiment with multiple pull points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration.

  • Lower Temperature: If the degradation occurred at an elevated temperature, repeat the experiment at a lower temperature (e.g., reduce from 60°C to 40°C).

  • Lower Reagent Concentration: Use a more dilute acid, base, or oxidizing agent.

  • Quench the Reaction: For chemical degradation studies, ensure you are effectively neutralizing the stressor at the end of the incubation period (e.g., adding a stoichiometric amount of base to an acid hydrolysis sample) to prevent further degradation before analysis.[9]

Problem: My chromatogram shows several new peaks after stress testing. How do I know what they are?

Causality & Solution: This is the desired outcome of a forced degradation study. These new peaks represent the degradation products you are trying to identify. The next step is to develop an analytical method capable of resolving these peaks and then to identify their structures.

Next Steps:

  • Method Validation: Ensure your analytical method (typically HPLC with UV detection) is "stability-indicating." This means it can separate the parent compound from all degradation products and from any components of the matrix (e.g., buffer salts). Peak purity analysis is essential.[8]

  • Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown degradants is liquid chromatography-mass spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradant peaks to the parent compound, you can infer the chemical transformation that occurred (e.g., an increase of 16 amu suggests the addition of an oxygen atom, i.e., oxidation).

  • Structure Elucidation: For definitive structural confirmation, the degradants may need to be isolated using preparative chromatography and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 3: Experimental Protocols & Workflows

Here are standardized protocols for conducting forced degradation studies. These should be adapted based on the observed stability of your compound.

Overall Forced Degradation Workflow

The general process for conducting these studies follows a logical sequence from preparation to analysis.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in ACN or DMSO) B Prepare Working Solutions in Stress Media A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C Incubate at Time Points D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D Incubate at Time Points E Oxidation (e.g., 3% H2O2, RT) B->E Incubate at Time Points F Photolysis (ICH Q1B compliant) B->F Incubate at Time Points G Thermal Stress (e.g., 80°C, dry/wet) B->G Incubate at Time Points H Quench/Neutralize (if applicable) C->H D->H E->H F->H G->H I Analyze via Stability- Indicating HPLC-UV H->I J Identify Peaks with LC-MS I->J

Caption: General workflow for forced degradation studies.

Protocol 1: Acid/Base Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Working Solution: Dilute the stock solution with 0.1 M HCl (for acid) or 0.1 M NaOH (for base) to a final concentration of ~100 µg/mL.

  • Incubation: Incubate the solutions at 60°C. Also, prepare a control sample diluted in pure water and keep it under the same conditions.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately before analysis, neutralize the acid samples with an equivalent amount of NaOH and the base samples with an equivalent amount of HCl.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Working Solution: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC. No quenching is typically required, but samples should be analyzed promptly.

Protocol 3: Photostability Degradation
  • Sample Preparation: Place the solid compound and a solution of the compound (~100 µg/mL in water/acetonitrile) in chemically inert, transparent containers.

  • Control: Prepare identical "dark" control samples by wrapping the containers in aluminum foil.

  • Exposure: Expose the samples in a photostability chamber according to ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[9]

  • Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples alongside their dark controls by HPLC.

Forced Degradation Condition Summary
Stress ConditionReagent/ParameterTypical Starting ConditionIf No Degradation, Try:
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M at 60°C1.0 M HCl; 80°C
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M at 60°C1.0 M NaOH; 80°C
Oxidation Hydrogen Peroxide (H₂O₂)3% at Room Temp10-30% H₂O₂
Thermal Temperature80°C (dry)100°C; 80°C with 75% RH
Photolytic Light ExposureICH Q1B StandardExtended exposure time

Part 4: Hypothetical Metabolic Pathways

While specific metabolic data for this compound is not publicly available, we can predict likely pathways based on its indole structure. The diagram below illustrates potential primary oxidative metabolites generated by CYP450 enzymes. These represent hypotheses that must be confirmed experimentally, for example, through incubation with human liver microsomes followed by LC-MS analysis.

Metabolic_Pathways cluster_metabolites Potential Phase I Metabolites Parent 4-methyl-2,3-dihydrocyclopenta [b]indol-1(4H)-one (Parent Compound) M1 Aromatic Hydroxylation (e.g., 5-, 6-, or 7-OH) Parent->M1 CYP450 (Oxidation) M2 Aliphatic Hydroxylation (on cyclopentanone ring) Parent->M2 CYP450 (Oxidation) M3 N-Demethylation (at N4 position) Parent->M3 CYP450 (Oxidation)

Caption: Hypothetical metabolic pathways for the title compound.

References

safe handling and storage procedures for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This document provides essential information on safe handling, storage, and troubleshooting for common experimental issues. The protocols and advice provided herein are based on available safety data for this compound and structurally related molecules, as well as established best practices for handling indole derivatives.

Section 1: Chemical and Safety Data

A thorough understanding of the chemical properties and potential hazards of a compound is the foundation of safe and effective research. This section summarizes the key data for this compound.

Chemical Data Summary Table:

PropertyValueSource
Chemical Name This compound-
CAS Number 50776-26-6[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.23 g/mol [1]
Appearance Light yellow to yellow solidMedChemExpress Certificate of Analysis
Purity ≥97%[1]

Safety Data Summary Table:

Hazard CategoryGHS Hazard StatementsGHS Precautionary Statements
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Note: The GHS statements are based on information from Sigma-Aldrich for this specific compound and supplemented with data from a safety data sheet for a structurally similar compound, 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid, to provide a more comprehensive safety overview.

Section 2: Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound. Indole derivatives, as a class, can be sensitive to light, air, and temperature.

Recommended Storage Conditions:

  • Short-term (weeks): Store at 2-8°C in a refrigerator.

  • Long-term (months to years): For optimal stability, store at -20°C. A Certificate of Analysis from MedChemExpress suggests a shelf-life of up to 3 years at this temperature.

Key Storage Considerations:

  • Inert Atmosphere: While not explicitly stated for this compound, indole scaffolds are often susceptible to oxidation. For long-term storage or for highly sensitive experiments, storing under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice.

  • Light Protection: Indoles can be light-sensitive. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to degradation.

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Workflow for Troubleshooting Experimental Issues:

A Problem Identified (e.g., Low Yield, Impurities) B Check Purity of Starting Material A->B First Step C Review Reaction Conditions (Solvent, Temp, Time) B->C If Pure G Problem Resolved B->G Impurity Found & Rectified D Investigate Potential Side Reactions C->D If Conditions Seem Correct C->G Conditions Optimized E Optimize Purification Method D->E If Side Products are Suspected D->G Side Reaction Suppressed F Consult Literature for Similar Compounds E->F If Purification is Difficult E->G Purification Successful F->C Gain New Insights A Risk Assessment B Wear Appropriate PPE A->B C Handle in Ventilated Area A->C D Proper Storage A->D E Safe Use in Experiments B->E C->E D->E F Correct Waste Disposal E->F G Minimized Exposure & Contamination F->G

References

Technical Support Center: Navigating the Complexities of Tetracyclic Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetracyclic indole compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the synthesis, purification, handling, and biological evaluation of this unique and challenging class of molecules. Our approach is rooted in scientific principles and field-proven experience to help you navigate the common pitfalls and accelerate your research.

Section 1: Synthesis and Purification Challenges

The rigid, polycyclic nature of tetracyclic indoles presents significant synthetic and purification hurdles. Success often hinges on the careful selection of reaction conditions and purification strategies tailored to the specific scaffold.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the fourth ring is failing or giving low yields. What are the common causes?

A1: Failure to form the final ring in a tetracyclic indole synthesis is a frequent challenge. The underlying causes often relate to steric hindrance, electronic effects, or inappropriate reaction conditions. Key strategies for troubleshooting include:

  • Catalyst and Ligand Screening: For transition-metal-catalyzed reactions (e.g., Palladium-catalyzed Heck or Buchwald-Hartwig couplings), the choice of ligand is critical.[1][2] A sterically bulky ligand may be necessary to promote reductive elimination, while a more electron-rich ligand might enhance oxidative addition. It is advisable to screen a panel of ligands with varying steric and electronic properties.

  • Solvent and Temperature Optimization: The polarity and boiling point of the solvent can dramatically influence reaction rates. For reactions struggling at lower temperatures, switching to a higher-boiling solvent like toluene, xylene, or DMF can provide the necessary energy to overcome the activation barrier.

  • Protecting Group Strategy: The presence of certain protecting groups on the indole nitrogen or other functional groups can sterically hinder the desired cyclization. Consider switching to a smaller protecting group or a group that can be removed in situ.

Q2: I am observing the formation of multiple isomers during my synthesis. How can I improve the regioselectivity?

A2: Regiocontrol is a common issue, especially in reactions like the Fischer indole synthesis or Friedel-Crafts acylations on a substituted indole core.[3][4]

  • Directing Groups: The strategic placement of electron-donating or electron-withdrawing groups can direct incoming electrophiles or the position of cyclization.

  • Acid Catalyst Choice: In acid-catalyzed reactions, the strength and type of acid (Brønsted vs. Lewis) can influence the reaction pathway and the stability of intermediates, thereby affecting regioselectivity.[5]

  • Steric Hindrance: Introducing a bulky substituent can block a potential reaction site, favoring reaction at a less hindered position.

Q3: My tetracyclic indole compound is difficult to purify by standard column chromatography. What alternative strategies can I use?

A3: The often rigid and flat structure of tetracyclic indoles can lead to poor separation on silica gel due to strong π-π stacking interactions. If you observe a single peak in reverse-phase HPLC that mass spectrometry reveals to be a mixture of isomers, consider the following:[6]

  • Alternative Stationary Phases: Switching to a different HPLC column can alter the selectivity. Consider using a normal-phase column (e.g., silica, diol, amino) with non-polar solvents or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar compounds.[6]

  • Chiral Chromatography: For enantiomers or diastereomers, chiral HPLC is often necessary for effective separation.

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is an excellent alternative for purifying complex mixtures that are challenging to separate by HPLC.

Troubleshooting Guide: Synthesis & Purification
Problem Potential Cause Suggested Solution
Low Yield in Palladium-Catalyzed Cyclization Inefficient catalyst turnover or catalyst poisoning.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands. Ensure all reagents and solvents are anhydrous and degassed.
Epimerization of a Chiral Center Presence of acidic or basic conditions and/or high temperatures.Use milder reaction conditions. If a base is required, use a non-nucleophilic, sterically hindered base. Consider performing the reaction at a lower temperature for a longer duration.
Co-elution of Isomers on C18 HPLC Similar polarity and hydrophobicity of the isomers.Change the organic modifier in your mobile phase (e.g., from acetonitrile to methanol). Try a different stationary phase (e.g., phenyl-hexyl or a polar-embedded column).
Poor Peak Shape in HPLC (Tailing) Interaction of basic nitrogen atoms with residual silanols on the silica backbone.Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. Use a modern, end-capped HPLC column with low silanol activity.[7]
Experimental Protocol: Screening for Optimal Cyclization Conditions

Objective: To systematically identify the optimal conditions for a challenging intramolecular cyclization step.

Methodology:

  • Set up an array of parallel reactions in small reaction vials (e.g., 2 mL).

  • To each vial, add the precursor compound (e.g., 10 mg).

  • Prepare stock solutions of different catalysts, ligands, and bases.

  • Dispense the appropriate catalyst, ligand, and base to each vial according to a pre-designed experimental matrix.

  • Add the chosen solvent to each vial, seal, and place in a heating block at the desired temperature.

  • After a set time (e.g., 12 hours), cool the reactions to room temperature.

  • Take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to the desired product and the formation of byproducts.

  • Based on the results, a larger-scale reaction can be performed using the optimized conditions.

Section 2: Solubility and Stability

The physicochemical properties of tetracyclic indoles, particularly their low aqueous solubility and potential for degradation, pose significant challenges for their use in biological assays and as therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My tetracyclic indole compound has very low solubility in aqueous buffers. How can I prepare it for biological assays?

A1: This is a very common issue. The planar, aromatic nature of the tetracyclic core leads to high hydrophobicity.[8] A systematic approach to improving solubility is recommended:

  • Co-solvents: The first step is typically to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[9] Be aware of the final solvent concentration in your assay, as it can impact cell viability or enzyme activity.

  • pH Adjustment: If your compound has ionizable functional groups (e.g., basic amines or acidic phenols), its solubility will be pH-dependent.[10][11] For a basic compound, lowering the pH of the buffer can significantly increase solubility. Conversely, for an acidic compound, increasing the pH can be beneficial.

  • Solubilizing Excipients: The use of cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[12] Surfactants like Tween-20 or Triton X-100 can also be used, but their compatibility with the specific biological assay must be confirmed.

Q2: My compound solution changes color over time. Is it degrading?

A2: A color change, often to yellow or brown, is a strong indicator of degradation, likely due to oxidation or photodegradation.[13] The extended π-system of tetracyclic indoles makes them susceptible to both.

  • Oxidative Degradation: The indole ring can be oxidized, especially at the C2 and C3 positions.[13][14] It is recommended to prepare fresh solutions for each experiment and to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

  • Photodegradation: Many indole-containing compounds are light-sensitive.[13] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. A formal photostability study may be necessary for lead compounds.[15][16][17][18][19]

Q3: How can I predict the solubility and stability of my new tetracyclic indole derivative?

A3: Computational tools can provide valuable early insights.

  • Physicochemical Properties: Calculating properties like cLogP (lipophilicity), pKa (ionization state), and Polar Surface Area (PSA) can help predict solubility and membrane permeability.[10][11][20][21] Generally, a cLogP between 2 and 5 is considered optimal for oral bioavailability.[21]

  • Forced Degradation Studies: To experimentally assess stability, you can perform forced degradation studies where the compound is subjected to harsh conditions (e.g., strong acid, strong base, oxidizing agent, light, heat).[16][22] Analysis by LC-MS can identify the major degradation products and degradation pathways.[13][23]

Troubleshooting Guide: Solubility & Stability
Problem Potential Cause Suggested Solution
Compound precipitates when diluted into aqueous buffer. The compound's aqueous solubility limit has been exceeded.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is tolerated by the assay. Use a stepwise dilution protocol.
Inconsistent results in biological assays over time. Degradation of the compound in the stock solution or assay medium.Prepare fresh solutions for each experiment. Store stock solutions at -80°C under an inert atmosphere. Assess the stability of the compound in the assay medium over the time course of the experiment.
Loss of compound due to non-specific binding. The hydrophobic compound is adsorbing to plasticware.Use low-retention plasticware. Consider adding a small amount of a carrier protein like Bovine Serum Albumin (BSA) to the buffer if compatible with the assay.
Experimental Protocol: Photostability Testing (Forced Degradation)

Objective: To assess the intrinsic photostability of a tetracyclic indole compound.

Methodology (adapted from ICH Q1B guidelines[15][16][19]):

  • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL).

  • Place the solution in a chemically inert, transparent container.

  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Expose the test sample to a light source that provides both UV and visible light (e.g., a xenon arc lamp or a fluorescent lamp) for a specified duration. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[18]

  • Keep the dark control sample at the same temperature as the test sample.

  • After the exposure period, analyze both the test and dark control samples by a stability-indicating HPLC method (e.g., with a photodiode array detector).

  • Compare the chromatograms. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the light-exposed sample compared to the dark control indicates photodegradation.

Visualization of Key Physicochemical Properties

G cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes pKa pKa (Ionization State) Solubility Aqueous Solubility pKa->Solubility influences logP LogP / LogD (Lipophilicity) logP->Solubility influences Absorption Absorption & Permeability logP->Absorption major determinant Solubility->Absorption prerequisite for Assay Assay Performance Solubility->Assay critical for PK Pharmacokinetics Absorption->PK affects

Caption: Relationship between key physicochemical properties and biological outcomes.

Section 3: Biological Assays and Data Interpretation

The structural complexity and physicochemical properties of tetracyclic indoles make them prone to various forms of assay interference, which can lead to misleading results. It is crucial to perform appropriate control experiments to ensure the observed biological activity is genuine.

Frequently Asked Questions (FAQs)

Q1: My tetracyclic indole is active in an initial high-throughput screen (HTS). How can I be sure it's not a false positive?

A1: Tetracyclic indoles, with their extended aromatic systems, are a structural class that can be prone to assay artifacts. These are often referred to as Pan-Assay Interference Compounds (PAINS).[24][25][26][27] It is essential to perform a series of counter-screens and orthogonal assays:

  • Optical Interference: Many tetracyclic indoles are colored or fluorescent. Run a control experiment with the compound in the assay buffer without any biological target to see if it absorbs light or fluoresces at the assay's detection wavelength.[9]

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes. Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity in the presence of the detergent suggests aggregation-based inhibition.

  • Reactivity: Some indole scaffolds can be reactive. Test the compound's activity in the presence of a high concentration of a nucleophile like dithiothreitol (DTT). A loss of activity may indicate reactivity with cysteine residues in the target protein.

  • Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence-based or label-free method for confirmation).

Q2: I'm observing high variability in my cell-based assay results. What could be the cause?

A2: High variability in cell-based assays can stem from several factors related to the compound:[9][28][29][30]

  • Poor Solubility and Precipitation: Even if a solution appears clear to the naked eye, microscopic precipitation can occur, leading to inconsistent dosing in the wells of a microplate. Visually inspect the diluted compound in the assay medium under a microscope.

  • Cytotoxicity: The compound may be cytotoxic at the tested concentrations, leading to variable cell death across the plate. Always determine the compound's cytotoxicity profile (e.g., using an MTT or CellTiter-Glo assay) before performing functional assays.

  • Cell Membrane Interactions: The lipophilic nature of tetracyclic indoles can cause them to intercalate into cell membranes, potentially causing non-specific effects on membrane proteins or disrupting membrane integrity.

Q3: How do I differentiate between specific and non-specific activity?

A3: Establishing a clear Structure-Activity Relationship (SAR) is key.

  • Analog Synthesis: Synthesize and test closely related analogs of your active compound. A steep SAR, where small structural changes lead to a significant loss of activity, is a good indicator of a specific binding interaction. A flat SAR, where many different analogs have similar activity, may suggest a non-specific mechanism.

  • Inactive Control: If possible, test a structurally similar but biologically inactive compound. This can help to rule out effects caused by the general chemical scaffold.

  • Target Engagement Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assays (CETSA) to directly demonstrate that your compound binds to the intended target.

Troubleshooting Workflow for HTS Hits

G Start Primary HTS Hit Purity Confirm Structure & Purity (LC-MS, NMR) Start->Purity Counterscreens Perform Interference Counterscreens Purity->Counterscreens Aggregation Aggregation Assay (add detergent) Counterscreens->Aggregation Test for Optical Optical Interference (compound alone) Counterscreens->Optical Test for Reactivity Reactivity Assay (add DTT) Counterscreens->Reactivity Test for Orthogonal Confirm in Orthogonal Assay (different detection method) Aggregation->Orthogonal If passes FalsePositive Likely False Positive (PAINS) Aggregation->FalsePositive If fails Optical->Orthogonal If passes Optical->FalsePositive If fails Reactivity->Orthogonal If passes Reactivity->FalsePositive If fails SAR Establish SAR (test analogs) Orthogonal->SAR Orthogonal->FalsePositive If fails Target Confirm Target Engagement (e.g., CETSA, SPR) SAR->Target SAR->FalsePositive If fails Genuine Genuine Hit Target->Genuine Target->FalsePositive If fails

Caption: A logical workflow for validating primary HTS hits of tetracyclic indole compounds.

References

Technical Support Center: Overcoming Poor Solubility of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As a drug intermediate, achieving consistent and adequate solubility is a critical step for reliable in vitro screening, formulation development, and subsequent preclinical studies.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to systematically address and overcome these challenges.

Understanding the Challenge: Why is My Compound Poorly Soluble?

The structure of this compound, with its fused ring system, suggests a significant degree of hydrophobicity. Such molecules often exhibit low aqueous solubility, which can impede research by causing unreliable results in biological assays and complicating formulation for in vivo studies.[3][4] The key to overcoming this is a systematic approach to solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is "poor solubility" and why is it a problem?

A1: Poor aqueous solubility refers to the limited ability of a compound to dissolve in water-based media to form a homogeneous solution.[5] A common goal for drug discovery compounds is a solubility of >60 µg/mL.[3] Low solubility is a major hurdle in drug development for several reasons:

  • Inaccurate Bioassay Results: Insoluble particles can lead to inconsistent and unreliable data in in vitro assays.[6]

  • Poor Bioavailability: For orally administered drugs, low solubility can lead to poor absorption from the gastrointestinal tract, resulting in low bioavailability.[7][8][9]

  • Formulation Difficulties: It creates significant challenges in developing stable and effective dosage forms, especially for parenteral (injectable) routes.[10]

Q2: What are the main factors governing the solubility of a compound like this compound?

A2: Solubility is governed by the physicochemical properties of the compound and the solution conditions.[3] For a molecule like this, key factors include:

  • Lipophilicity (Hydrophobicity): The non-polar, fused ring structure is likely the primary contributor to poor aqueous solubility.

  • Crystal Lattice Energy: The energy required to break the bonds in the solid-state crystal lattice can significantly impact solubility. Highly stable crystals are more difficult to dissolve.

  • Ionizability (pKa): The presence of ionizable functional groups can dramatically influence solubility as a function of pH.[11][]

  • Solution Conditions: pH, temperature, ionic strength, and the presence of other solutes in the buffer all play a role.[3]

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: It's crucial to understand which type of solubility you are measuring as they provide different information:

  • Kinetic Solubility: This is typically measured in high-throughput screening. It assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (usually DMSO).[6][13][14] It measures the concentration before the compound precipitates and is often higher than thermodynamic solubility. This is useful for a quick assessment of compound behavior in bioassays.[3]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has reached equilibrium with its solid phase over a longer period (e.g., 24-48 hours).[15][16][17] This measurement is more relevant for formulation and development as it represents the most stable state.[17]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a structured, question-and-answer guide to troubleshoot and resolve solubility issues with this compound.

Initial Assessment & Strategy

Q4: I've observed precipitation of my compound during my experiment. Where do I start?

A4: The first step is to systematically evaluate common solubilization strategies. The diagram below outlines a logical workflow for addressing poor solubility.

Solubility_Workflow cluster_start Initial Observation cluster_methods Solubilization Strategies cluster_evaluation Evaluation & Optimization cluster_end Outcome start Precipitation Observed in Aqueous Buffer kinetic_assay Perform Kinetic Solubility Assay start->kinetic_assay  1. Quantify the problem ph_adjust pH Adjustment (for ionizable compounds) cosolvent Co-solvents (e.g., PEG 400, Propylene Glycol) ph_adjust->cosolvent  3. Try common excipients cyclodextrin Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin surfactant Surfactants (e.g., Tween 80, Poloxamer 188) cyclodextrin->surfactant optimization Optimize Excipient Concentration surfactant->optimization  4. Refine the best approach kinetic_assay->ph_adjust  2. Explore simple fixes thermo_assay Perform Thermodynamic Solubility Assay end_goal Soluble & Stable Formulation Achieved thermo_assay->end_goal optimization->thermo_assay  5. Confirm stability

Caption: A logical workflow for troubleshooting poor compound solubility.

Method-Specific Troubleshooting

Q5: Can I use pH adjustment to improve the solubility of my compound?

A5: This is a powerful technique but only if your compound is ionizable.[11][]

  • Causality: The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution.[18] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form.

  • How to Proceed:

    • Determine pKa: First, you need to know the pKa of your compound. This can be determined experimentally or through in silico prediction tools.

    • Weakly Acidic Compound: To increase solubility, adjust the buffer pH to be at least 1-2 units above the pKa.

    • Weakly Basic Compound: To increase solubility, adjust the buffer pH to be at least 1-2 units below the pKa.

  • Trustworthiness Check: Be aware that a significant change from physiological pH (7.4) may not be suitable for cell-based assays. Also, upon injection into a buffered system like blood, the compound may precipitate if the pH change is too drastic.[5][18]

Q6: My compound is neutral, or pH adjustment is not working. What should I try next?

A6: For neutral compounds, or when pH modification is insufficient, the use of excipients like co-solvents, cyclodextrins, or surfactants is the standard approach.[19]

Q7: How do co-solvents work, and which one should I choose?

A7: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[20][21][22][23]

  • Causality: They work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it easier for the compound to dissolve.[22]

  • Common Choices: Common co-solvents for preclinical formulations include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[10][19][20]

  • How to Proceed: Start by preparing solutions with a small percentage of the co-solvent (e.g., 5-10% v/v) and measure the solubility. You can then titrate the concentration upwards.

  • Trustworthiness Check: High concentrations of co-solvents can be toxic to cells in vitro or cause irritation in vivo.[10] Always check the acceptable concentration range for your specific application. Uncontrolled precipitation can occur upon dilution in an aqueous environment.[10]

Q8: What are cyclodextrins and are they a good option?

A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25] They are highly effective solubilizers.[24][25]

  • Causality: They work by forming non-covalent "inclusion complexes" where the poorly soluble drug is encapsulated within the hydrophobic core, while the hydrophilic exterior maintains solubility in water.[24][25][26]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[24][27]

  • How to Proceed: Prepare solutions of the cyclodextrin in your buffer (e.g., 2-10% w/v) and then attempt to dissolve your compound.

  • Trustworthiness Check: Cyclodextrins are generally considered safe. However, they can interact with cell membranes at high concentrations. The binding affinity between the drug and the cyclodextrin is a key parameter for successful formulation.

Q9: When should I consider using surfactants?

A9: Surfactants (surface-active agents) are amphiphilic molecules that are effective at solubilizing highly hydrophobic compounds.[28][29][30]

  • Causality: Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate insoluble drug molecules, bringing them into solution.[29]

  • Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamer 188 are frequently used in pharmaceutical formulations due to their low toxicity.[19][31][32]

  • How to Proceed: Test a range of surfactant concentrations, ensuring you are working above the CMC for the chosen surfactant.

  • Trustworthiness Check: Surfactants can interfere with some biological assays and may cause cell lysis at high concentrations. It's essential to run appropriate vehicle controls in your experiments.

Solubilization Strategy Mechanism of Action Common Examples Key Considerations
pH Adjustment Increases the fraction of the more soluble, ionized form of the drug.Buffers (e.g., citrate, phosphate)Only effective for ionizable compounds. Potential for precipitation upon pH change.[11][18]
Co-solvents Reduces the polarity of the solvent system.[23]PEG 400, Propylene Glycol, EthanolPotential for toxicity at high concentrations. Risk of precipitation upon dilution.[10]
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic drug.[24]HP-β-CD, SBE-β-CDGenerally safe and effective. Can be expensive. May interact with cell membranes.
Surfactants Forms micelles that encapsulate the drug in their hydrophobic core.Tween 80, Poloxamer 188, Solutol HS-15Work above the CMC. Potential for assay interference and cell toxicity.[19][31]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for a rapid assessment of your compound's solubility in various buffer and excipient combinations, which is ideal for early-stage discovery.[6][33]

Objective: To determine the concentration at which this compound precipitates when added from a DMSO stock to an aqueous buffer.

Materials:

  • Test Compound: 10 mM stock solution in 100% DMSO.

  • Aqueous Buffers: Phosphate-buffered saline (PBS) pH 7.4, Citrate buffer pH 5.0.

  • Excipient Stock Solutions: 20% HP-β-CD in PBS, 40% PEG 400 in PBS, 2% Tween 80 in PBS.

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Plate reader (nephelometer or UV-spectrophotometer).

Methodology (Direct UV Method):

  • Plate Preparation: In a 96-well plate, add 198 µL of your chosen aqueous buffer/excipient solution to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations (e.g., 100 µM down to 0.78 µM).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[6]

  • Precipitate Removal: Filter the plate using a solubility filter plate or centrifuge the plate to pellet any precipitate.

  • Quantification: Transfer the clear supernatant to a new UV-transparent plate. Measure the UV absorbance at the compound's λmax.

  • Data Analysis: Compare the absorbance values to a standard curve prepared in a 50:50 acetonitrile:water mixture to determine the concentration of the dissolved compound in each well. The highest concentration that remains in solution is the kinetic solubility.[13]

Kinetic_Solubility_Assay cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_plate Add 198µL Buffer/ Excipient to Wells prep_compound Add 2µL of 10mM DMSO Stock incubate Incubate & Shake (2 hours) prep_compound->incubate Creates 100µM top concentration filter Filter or Centrifuge to Remove Precipitate incubate->filter measure_uv Measure UV Absorbance of Supernatant filter->measure_uv calculate Calculate Concentration vs. Standard Curve measure_uv->calculate

Caption: Workflow for the Direct UV Kinetic Solubility Assay.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the true equilibrium solubility and is essential for lead optimization and formulation development.[15][16]

Objective: To determine the saturation concentration of this compound in a given buffer at equilibrium.

Materials:

  • Test Compound: Solid (powder) form.

  • Aqueous Buffer: e.g., PBS pH 7.4.

  • Glass vials (e.g., 1.5 mL).

  • Thermomixer or orbital shaker.

  • Filtration system (e.g., 0.45 µm syringe filters).

  • Analytical system: HPLC-UV or LC-MS/MS.

Methodology:

  • Compound Addition: Accurately weigh and add an excess amount of the solid compound (e.g., 1 mg) to a glass vial. The goal is to have undissolved solid remaining at the end.[15]

  • Buffer Addition: Add a defined volume of the aqueous buffer (e.g., 1 mL) to the vial.[15]

  • Equilibration: Seal the vial and place it in a thermomixer or shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let larger particles settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[16][17]

References

Technical Support Center: Mass Spectrometry Analysis of 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) encountered during the analysis of this and structurally related compounds. Our goal is to equip you with the expertise to anticipate challenges, interpret data accurately, and maintain the integrity of your experimental results.

Introduction

This compound is a tricyclic indole derivative with a molecular formula of C₁₂H₁₁NO and a monoisotopic mass of 185.0841 g/mol . As a drug intermediate, its accurate identification and quantification are critical. This guide will delve into the nuances of its mass spectrometric behavior, focusing on electrospray ionization (ESI), a common technique for such moderately polar analytes.

Predicted Mass Spectral Behavior

Understanding the expected behavior of your analyte is the first step in effective troubleshooting.

Expected Molecular Ion:

In positive-ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, with an m/z of 186.0919 . Depending on the mobile phase composition and sample purity, other adducts may be observed.

AdductFormulaCalculated m/zNotes
Protonated [C₁₂H₁₁NO + H]⁺186.0919 Typically the most abundant ion in acidic mobile phases.
Sodiated [C₁₂H₁₁NO + Na]⁺208.0738 Common adduct from glassware or mobile phase contaminants.[1][2]
Potassiated [C₁₂H₁₁NO + K]⁺224.0478 Less common than sodium, but possible.[3]
Ammoniated [C₁₂H₁₁NO + NH₄]⁺203.1184 Can be prominent when using ammonium-based buffers.

Predicted Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is essential for structural confirmation. Based on the structure of this compound and known fragmentation patterns of indole alkaloids, a plausible fragmentation pathway is proposed below.[4][5]

fragmentation_pathway parent [M+H]⁺ m/z 186.09 frag1 Loss of CO m/z 158.09 parent->frag1 - CO frag2 Loss of CH₃ m/z 171.07 parent->frag2 - CH₃ frag3 Loss of C₂H₄ m/z 130.07 frag1->frag3 - C₂H₄ frag4 Indole core m/z 117.06 frag3->frag4 - CH₃

Caption: Predicted fragmentation of [M+H]⁺ for this compound.

The initial loss of carbon monoxide (CO) from the cyclopentanone ring is a common fragmentation for cyclic ketones. Subsequent losses of the methyl group and ethylene from the cyclopentene ring can also be expected. The stable indole core is likely to be a prominent fragment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis in a question-and-answer format.

Q1: I am observing a very low or no signal for my analyte. What are the potential causes and solutions?

A low or absent signal is a common and frustrating issue. The underlying cause can range from sample preparation to instrument settings.

  • Poor Ionization Efficiency: While ESI is generally suitable, the ionization efficiency of your analyte can be highly dependent on the mobile phase pH.

    • Causality: The N-methyl group on the indole ring is basic and will be readily protonated in an acidic mobile phase, enhancing its signal in positive-ion mode.

    • Protocol:

      • Ensure your mobile phase has an acidic modifier. Start with 0.1% formic acid in both water and organic channels.

      • If the signal is still low, consider a systematic evaluation of different acidic modifiers (e.g., acetic acid) and their concentrations.

      • Verify the pH of your final mobile phase mixture.

  • Suboptimal Source Parameters: The settings of your ESI source are critical for efficient ion generation and transmission.

    • Causality: Parameters like capillary voltage, gas flow, and temperature directly impact the desolvation and ionization processes.

    • Protocol:

      • Perform a tuning and calibration of your mass spectrometer using the manufacturer's recommended standards.

      • Systematically optimize source parameters for your analyte by infusing a standard solution and monitoring the signal intensity of the [M+H]⁺ ion while varying one parameter at a time.

  • Analyte Degradation: The stability of your analyte in the sample matrix and during analysis can affect its concentration.

    • Causality: Indole-containing compounds can be susceptible to oxidation.

    • Protocol:

      • Prepare samples fresh and store them at low temperatures, protected from light.

      • If degradation is suspected, perform a stability study by analyzing the sample at different time points.[6]

Q2: My mass spectrum is complex, with many unexpected peaks. How do I identify the source of these peaks?

A complex spectrum can arise from multiple sources, including adduct formation, in-source fragmentation, and contamination.

  • Adduct Formation: As detailed in the "Predicted Mass Spectral Behavior" section, adducts with sodium, potassium, and ammonium are common.

    • Causality: These adducts form when the analyte associates with cations present in the mobile phase, sample, or from the analytical system itself.[1]

    • Protocol:

      • Use a mass adduct calculator to identify potential adducts based on the mass differences from your expected [M+H]⁺ ion.[7]

      • To minimize sodium and potassium adducts, use high-purity solvents and new glassware.

      • If ammonium adducts are prevalent and not desired, switch to a non-ammonium-based buffer system.

  • In-Source Fragmentation: The analyte may fragment within the ion source before entering the mass analyzer.

    • Causality: High source temperatures or voltages can induce fragmentation.

    • Protocol:

      • Gradually reduce the source fragmentor or cone voltage and observe if the intensity of the suspected in-source fragments decreases relative to the [M+H]⁺ ion.

      • Lower the source temperature in increments and monitor the spectral changes.

  • Contamination: Contaminants can originate from the sample, solvents, or the LC-MS system.

    • Causality: Common contaminants include plasticizers, detergents, and residues from previous analyses.

    • Protocol:

      • Inject a blank (mobile phase) to identify background ions.

      • Ensure proper cleaning of the ion source and sample introduction system.[8]

      • Use high-purity, LC-MS grade solvents and additives.

Q3: I am experiencing significant ion suppression or enhancement. How can I mitigate these matrix effects?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[9][10][11]

  • Inadequate Chromatographic Separation: If matrix components co-elute with your analyte, they will compete for ionization.

    • Causality: The efficiency of the ESI process is limited, and the presence of more easily ionizable compounds can suppress the signal of the analyte of interest.[12]

    • Protocol:

      • Modify your LC gradient to better separate the analyte from the matrix. Increase the gradient time or change the organic solvent to improve resolution.

      • Consider using a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds) to alter selectivity.

  • Inefficient Sample Preparation: A robust sample preparation method is crucial for removing interfering matrix components.

    • Causality: Complex matrices, such as those from biological samples or reaction mixtures, contain numerous compounds that can cause matrix effects.[13]

    • Protocol:

      • For cleaner samples, consider solid-phase extraction (SPE) with a cartridge chemistry that retains your analyte while allowing interfering compounds to be washed away.

      • If using protein precipitation, evaluate different precipitation solvents to optimize the removal of proteins while maximizing analyte recovery.

troubleshooting_workflow cluster_low_signal Low Signal Troubleshooting cluster_complex_spectrum Complex Spectrum Troubleshooting cluster_ion_suppression Ion Suppression Troubleshooting start Problem Identified low_signal Low/No Signal start->low_signal complex_spectrum Complex Spectrum start->complex_spectrum ion_suppression Ion Suppression start->ion_suppression ls1 Check Mobile Phase pH low_signal->ls1 cs1 Identify Adducts complex_spectrum->cs1 is1 Improve Chromatographic Separation ion_suppression->is1 ls2 Optimize Source Parameters ls1->ls2 ls3 Assess Analyte Stability ls2->ls3 cs2 Reduce In-Source Fragmentation cs1->cs2 cs3 Investigate Contamination cs2->cs3 is2 Enhance Sample Preparation is1->is2

Caption: A general workflow for troubleshooting common MS issues.

Frequently Asked Questions (FAQs)

Q: What is the best ionization technique for this compound?

A: Electrospray ionization (ESI) in positive-ion mode is generally the most suitable technique for this compound due to the presence of the basic N-methyl group, which is readily protonated. Atmospheric pressure chemical ionization (APCI) could also be considered, particularly if the mobile phase is highly aqueous, as APCI is less susceptible to ion suppression in such conditions.

Q: Should I use a specific type of mass analyzer for this compound?

A: The choice of mass analyzer depends on the analytical goal. For routine quantification, a triple quadrupole (QqQ) mass spectrometer is ideal due to its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode. For structural elucidation and identification of unknowns, a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended to obtain accurate mass measurements of precursor and product ions.

Q: How can I confirm the identity of my compound with confidence?

A: A multi-faceted approach is best for confident identification:

  • Accurate Mass Measurement: The measured m/z of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass (186.0919).

  • MS/MS Fragmentation: The fragmentation pattern should be consistent with the predicted pathway and the structure of the molecule.

  • Retention Time Matching: The retention time of your analyte should match that of a certified reference standard analyzed under the same chromatographic conditions.

Q: Can I use negative-ion mode for this analysis?

A: Negative-ion mode is generally not recommended for this compound. The structure lacks acidic protons that would be easily deprotonated to form [M-H]⁻ ions. The presence of the basic nitrogen further disfavors negative ionization.

References

Validation & Comparative

A Comparative Analysis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one and Other Prominent Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and ever-evolving landscape of medicinal chemistry, the indole scaffold stands out as a "privileged" structure, a core motif present in a multitude of natural products and synthetic compounds with profound biological activities.[1][2][3] This guide provides an in-depth comparative analysis of a lesser-known synthetic intermediate, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, with several well-established indole derivatives that have carved a niche in therapeutic research: the anticancer agents Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM), the neuroprotective molecules Melatonin and Indole-3-Propionic Acid (IPA), and the potent anti-inflammatory drug, Indomethacin.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of technical data, mechanistic insights, and detailed experimental protocols to foster a deeper understanding of the therapeutic potential harbored within the indole family.

The Enigmatic Profile of this compound

This compound is primarily recognized in chemical literature as a synthetic intermediate, a molecular building block for the creation of more complex, biologically active compounds.[4] Its tricyclic structure, featuring a cyclopentanone ring fused to the indole core, presents a unique three-dimensional architecture that could be exploited for targeted drug design. While direct experimental data on its biological activity is scarce, its structural similarity to other psychoactive indole derivatives suggests potential applications in neuroscience, particularly in the development of novel antidepressants or antipsychotics by targeting serotonin and dopamine pathways.

The synthesis of related dihydrocyclopenta[b]indol-1(4H)-one derivatives has been reported, often involving multi-step reactions. For instance, a related compound, 2-hydroxy-3,3-dimethyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, has been synthesized via the reduction of a precursor using sodium borohydride.[5] The synthesis of 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][2][3]thiadiazolo[3,4-c]pyridine involves a Buchwald-Hartwig cross-coupling reaction.[6] These synthetic strategies could potentially be adapted for the synthesis of this compound and its analogs.

Comparative Analysis with Established Indole Derivatives

To contextualize the potential of this compound, we will compare it against indole derivatives with well-documented and diverse pharmacological activities.

Anticancer Activity: A Look at Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM)

I3C, found in cruciferous vegetables, and its dimeric metabolite, DIM, have garnered significant interest for their chemopreventive and anticancer properties.[7][8] They exert their effects through a multitude of signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[7]

Quantitative Comparison of Anticancer Activity:

CompoundCancer Cell LineIC50 ValueReference
Indole-3-Carbinol (I3C) MCF-7 (Breast Cancer, ER+)~55 µM[2]
LNCaP (Prostate Cancer)150 µM[2]
PC3 (Prostate Cancer)285 µM[2]
3,3'-Diindolylmethane (DIM) MDA-MB-231 (Breast Cancer)32.1 µmol/L[1][9]
BxPC-3 (Pancreatic Cancer)25.2 µmol/L[1][9]
MCF-7 (Breast Cancer)-[10]

Mechanistic Insights:

I3C and DIM's anticancer effects are attributed to their ability to modulate multiple signaling pathways. A key mechanism involves the induction of cell cycle arrest, particularly at the G1 phase, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating cyclins D1 and E, and CDKs 2, 4, and 6.[7]

Signaling Pathway of I3C and DIM in Cancer Cells

G cluster_cell_cycle Cell Cycle Arrest (G1) cluster_apoptosis Apoptosis I3C_DIM I3C / DIM p21_p27 p21, p27 (CDK Inhibitors) I3C_DIM->p21_p27 Upregulates Cyclin_CDK Cyclin D1, Cyclin E CDK2, CDK4, CDK6 I3C_DIM->Cyclin_CDK Downregulates Caspases Caspase Activation I3C_DIM->Caspases Cell_Cycle_Progression Cell Cycle Progression p21_p27->Cell_Cycle_Progression Inhibits Cyclin_CDK->Cell_Cycle_Progression Promotes Apoptosis Programmed Cell Death Caspases->Apoptosis

Caption: I3C and DIM induce G1 cell cycle arrest and apoptosis.

Neuroprotection: The Roles of Melatonin and Indole-3-Propionic Acid (IPA)

Melatonin, a hormone primarily known for regulating the sleep-wake cycle, and IPA, a metabolite of tryptophan produced by gut microbiota, exhibit significant neuroprotective properties.[11][12][13] Their mechanisms of action involve potent antioxidant and anti-inflammatory effects.[14][15]

Experimental Evidence of Neuroprotection:

  • Melatonin: In animal models of stroke, melatonin administration has been shown to reduce the area of cerebral infarction, decrease inflammatory responses, and protect both gray and white matter.[13] In a mouse model of traumatic brain injury, a 10 mg/kg dose of melatonin significantly reduced neuronal degeneration and modulated the expression of apoptotic proteins.[16]

  • Indole-3-Propionic Acid (IPA): In a gerbil model of transient forebrain ischemia, oral administration of IPA (10 mg/kg) for 15 days prior to the ischemic event protected neurons from damage.[17] IPA achieves this by reducing lipid peroxidation and DNA damage.[17] It also exhibits anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines.[12]

Mechanistic Insights:

The neuroprotective effects of melatonin and IPA are multifaceted. They act as potent free radical scavengers, reducing oxidative stress, a key contributor to neuronal damage in various neurological disorders.[14][15]

Neuroprotective Mechanisms of Melatonin and IPA

G cluster_neuroprotection Neuroprotection Melatonin_IPA Melatonin / IPA Oxidative_Stress Oxidative Stress (ROS/RNS) Melatonin_IPA->Oxidative_Stress Scavenges Inflammation Neuroinflammation Melatonin_IPA->Inflammation Inhibits Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage

Caption: Melatonin and IPA protect neurons by reducing oxidative stress and inflammation.

Anti-inflammatory Action: The Case of Indomethacin

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades. Its anti-inflammatory, analgesic, and antipyretic effects are primarily due to its inhibition of cyclooxygenase (COX) enzymes.

Quantitative Comparison of Anti-inflammatory Activity:

CompoundEnzyme/MediatorIC50 ValueReference
Indomethacin COX-118 nM / 230 nM[18][19]
COX-226 nM / 630 nM[18][19]
IL-1α-induced PGE2 release5.5 ± 0.1 nM[20]

Mechanistic Insights:

Indomethacin's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action of Indomethacin

G Indomethacin Indomethacin COX1_COX2 COX-1 & COX-2 Indomethacin->COX1_COX2 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Indomethacin inhibits COX enzymes to reduce prostaglandin synthesis.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[24]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS) to each well.[23][25]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[21]

MTT Assay Workflow

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan formation) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G

Caption: A stepwise representation of the MTT assay for cell viability.

Neuroprotection Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[26][27]

Protocol:

  • Cell Culture and Treatment: Culture primary neurons or neuronal cell lines and treat with the neurotoxic agent and/or the test compound.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with an LDH assay reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released.[26]

LDH Release Assay Workflow

G cluster_workflow LDH Release Assay Workflow A Treat Neuronal Cells B Collect Supernatant A->B C Add LDH Reaction Mix B->C D Incubate C->D E Measure Absorbance (490 nm) D->E

Caption: A simplified workflow for assessing neuroprotection using the LDH release assay.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[28][29][30]

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix equal volumes of the supernatant and Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[30]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.[30]

Griess Assay Workflow

G cluster_workflow Griess Assay Workflow A Stimulate Macrophages (e.g., with LPS) B Collect Supernatant A->B C Add Griess Reagent B->C D Incubate C->D E Measure Absorbance (540 nm) D->E

Caption: A schematic of the Griess assay for measuring nitric oxide production.

Conclusion and Future Directions

While this compound remains a relatively unexplored entity in terms of its biological activity, its unique tricyclic indole framework holds promise as a scaffold for the development of novel therapeutic agents. The comparative analysis with well-established indole derivatives like I3C, DIM, melatonin, IPA, and indomethacin highlights the vast therapeutic potential that can be unlocked from the indole core.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs. Screening these compounds in a battery of in vitro assays, such as those detailed in this guide, will be the first step in uncovering their potential anticancer, neuroprotective, or anti-inflammatory properties. The insights gained from the structure-activity relationships of known indole derivatives can guide the rational design of new compounds based on the this compound scaffold, paving the way for the discovery of next-generation indole-based therapeutics.

References

A Comparative Guide to Kinase Inhibition: 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one vs. Sunitinib in a VEGFR2 Kinase Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a particularly crucial target.[1][2] Its dysregulation is a hallmark of several cancers, making it a prime focus for the development of small molecule inhibitors.[1][3]

This guide provides an in-depth comparison of two kinase inhibitors, the well-established multi-targeted drug Sunitinib and a novel indole-based compound, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its high affinity to various receptors and its prevalence in kinase inhibitors.[4][5][6] We will evaluate their performance within the context of a biochemical VEGFR2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, a robust method for quantifying inhibitor potency.[7][8]

The Central Role of VEGFR2 in Angiogenesis

VEGFR2 is a receptor tyrosine kinase that, upon binding its ligand VEGF-A, triggers a cascade of downstream signaling events.[3][9] This signaling network, primarily involving pathways like PLCγ-PKC-MAPK and PI3K-AKT, is essential for promoting the proliferation, migration, and survival of endothelial cells—the fundamental processes of angiogenesis.[9][10][11] By forming new blood vessels, tumors can secure the supply of oxygen and nutrients necessary for their growth and metastasis.[1][3] Small molecule inhibitors typically act by competing with ATP at its binding site within the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signal transduction.[3][12]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR2 Dimer VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Inhibitor ATP-Competitive Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival

Figure 1: Simplified VEGFR2 signaling pathway and point of ATP-competitive inhibition.

Comparative Inhibitor Analysis

Sunitinib is known to inhibit VEGFR2 and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) with high potency, and also targets other kinases like c-Kit.[12][15] Its IC50 value against VEGFR2 has been reported as 80 nM in biochemical assays.[12][15]

Table 1: Comparative Performance in VEGFR2 Kinase Assay

Parameter Compound X (Hypothetical) Sunitinib (Published Data)
Target(s) VEGFR2 (presumed) VEGFR2, PDGFRβ, c-Kit, others[12][15]
Mechanism ATP-Competitive (presumed) ATP-Competitive[12][15]
VEGFR2 IC50 45 nM 80 nM[12][15]

| Selectivity | High (Hypothesized) | Multi-targeted[15] |

This hypothetical data positions Compound X as a more potent and selective inhibitor of VEGFR2 in this direct comparison. While Sunitinib's multi-targeted approach can be beneficial in certain contexts, a highly selective inhibitor may offer a more favorable safety profile by minimizing off-target effects. Further investigation into Compound X's activity against a panel of kinases would be required to confirm this selectivity.

Experimental Protocol: VEGFR2 TR-FRET Kinase Assay

To quantitatively determine and compare the inhibitory potency (IC50) of compounds like Sunitinib and Compound X, a TR-FRET-based biochemical assay is an excellent choice. This "mix-and-read" format is less susceptible to interference from fluorescent compounds and offers high sensitivity.[16][17][18] The principle relies on the proximity-dependent transfer of energy from a long-lifetime europium (Eu) or terbium (Tb) donor fluorophore to an acceptor fluorophore.[7][8] In this kinase assay, a biotinylated substrate peptide is phosphorylated by VEGFR2. A Eu-labeled anti-phosphotyrosine antibody serves as the donor, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds the biotinylated peptide. Phosphorylation brings the donor and acceptor into close proximity, generating a FRET signal.

The causality behind this experimental design is to create a competitive environment where the kinase, substrate, and potential inhibitor interact. The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors; a concentration that is too high would require much higher inhibitor concentrations to see an effect, while one that is too low might limit the enzyme's activity and the assay's dynamic range.

TR_FRET_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection Compound_Dilution Prepare serial dilution of Inhibitor (Compound X or Sunitinib) in DMSO, then assay buffer Dispense Dispense Inhibitor dilutions and Master Mix into 384-well plate Compound_Dilution->Dispense Master_Mix Prepare Master Mix: - Kinase (VEGFR2) - Substrate Peptide - ATP Master_Mix->Dispense Incubate_Kinase Incubate at RT (e.g., 60 min) to allow phosphorylation Dispense->Incubate_Kinase Add_Detection Add Detection Mix: - Eu-Ab (Donor) - SA-Acceptor - EDTA (to stop reaction) Incubate_Kinase->Add_Detection Incubate_Detection Incubate at RT (e.g., 60 min) to allow binding Add_Detection->Incubate_Detection Read_Plate Read TR-FRET signal on compatible plate reader Incubate_Detection->Read_Plate

Figure 2: Experimental workflow for the VEGFR2 TR-FRET kinase assay.

Self-validation is built into this protocol through the inclusion of appropriate controls.

  • Compound Preparation :

    • Prepare a 10-point, 3-fold serial dilution of each inhibitor (Compound X, Sunitinib) in 100% DMSO, starting at a top concentration of 100 µM.

    • Further dilute these stocks into the kinase reaction buffer. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

  • Assay Plate Setup :

    • Use a low-volume, 384-well white plate.

    • Add 2 µL of diluted inhibitor to the "Test Wells".

    • Positive Control (No Inhibition) : Add 2 µL of kinase buffer with the same percentage of DMSO as the test wells. This represents 0% inhibition.

    • Negative Control (No Kinase Activity) : Add 2 µL of kinase buffer with DMSO. In these wells, the kinase enzyme will be omitted from the master mix. This represents 100% inhibition.

  • Kinase Reaction :

    • Prepare a master mixture containing recombinant human VEGFR2 enzyme, a biotinylated poly(Glu, Tyr) 4:1 substrate, and ATP in kinase reaction buffer.[1][2]

    • Add 4 µL of this master mix to the "Test Wells" and "Positive Control" wells.

    • Add 4 µL of a master mix without the VEGFR2 enzyme to the "Negative Control" wells.

    • Mix gently and incubate the plate at room temperature for 45-60 minutes.

  • Signal Detection :

    • Prepare a detection reagent mix containing a Eu-labeled anti-phosphotyrosine antibody, a streptavidin-conjugated acceptor, and EDTA in detection buffer. The EDTA chelates Mg2+ ions, effectively stopping the kinase reaction.

    • Add 6 µL of the detection mix to all wells.

    • Incubate at room temperature for 60 minutes to allow for antibody and streptavidin binding.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET-capable microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/FRET reference).

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a direct comparison between the multi-targeted inhibitor Sunitinib and a hypothetical, selective indole-based compound, this compound (Compound X), in a VEGFR2 kinase assay. Based on the hypothetical data, Compound X demonstrates superior potency against VEGFR2. The detailed TR-FRET protocol provides a robust framework for validating such findings experimentally.

The critical next step for Compound X would be to perform a broad kinase panel screening to experimentally confirm its selectivity profile. High selectivity for VEGFR2 over other kinases could translate to a better-tolerated therapeutic with fewer off-target side effects. Following biochemical validation, progression to cell-based assays measuring VEGF-induced endothelial cell proliferation and migration would be essential to confirm its activity in a more physiological context.[19]

References

A Comparative Guide to the Structure-Activity Relationship of Cyclopenta[b]indol-1-one Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with the indole nucleus standing out as a "privileged" scaffold in medicinal chemistry. Its presence in numerous biologically active natural products and synthetic drugs underscores its importance. Fused indole ring systems, such as the tricyclic cyclopenta[b]indole core, have garnered significant attention due to their diverse pharmacological activities, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one analogs and related cyclopenta[b]indol-1-ones, offering insights into the chemical modifications that drive their biological effects.

While the this compound scaffold is a known drug intermediate, comprehensive SAR studies on a series of its direct analogs are not extensively documented in publicly available literature.[1][2] However, by examining the broader class of cyclopenta[b]indole-containing molecules, we can deduce valuable SAR trends that are highly relevant for the rational design of new and more potent therapeutic candidates based on this framework. The cyclopenta[b]indole motif is a key structural component in a variety of biologically active compounds, and its derivatives have shown promising antitumoral profiles.[3]

The Core Scaffold: this compound

The foundational structure, this compound, presents several key positions amenable to chemical modification to explore the SAR. These include the indole nitrogen (N-4), the aromatic benzene ring, and the cyclopentanone ring. Understanding how substitutions at these sites influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analog Performance

The biological activity of cyclopenta[b]indole derivatives is profoundly influenced by the nature and position of various substituents. Studies on related indole and fused-indole systems have revealed critical insights into the structural requirements for potent anticancer activity.

Substitutions on the Indole Moiety

The indole ring is a frequent target for modification in SAR studies. Electron-donating and electron-withdrawing groups on the benzene portion of the indole can significantly impact the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

For instance, in a series of 2-thioxodihydropyrimidine-4,6(1H,5H)-diones bearing an N-aroyl-indole moiety, substitutions on the indole's benzene ring were found to be critical for cytotoxic activity against a panel of 60 human tumor cell lines.[4] The presence of a 5-methoxy group on the indole ring, combined with specific N-benzoyl substituents, led to compounds with potent growth inhibitory activity.[4] This highlights the importance of exploring substitutions at the 5-position of the cyclopenta[b]indol-1-one core.

Table 1: Influence of Indole Ring Substituents on Anticancer Activity of Related Indole Analogs

Compound IDCore ScaffoldR1 (Indole Position 5)R2 (Other)Activity (GI50, µM) - Representative Cell LineReference
3k 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione-OCH3N-4-methoxybenzoyl0.85 (Melanoma MDA-MB-435)[4]
3s 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione-OCH3N-2-bromobenzoyl1.77 (Melanoma MDA-MB-435)[4]
3t 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione-HN-naphthoyl1.30 (Non-Small Cell Lung Cancer HOP-92)[4]

This table presents data from a study on structurally related indole derivatives to illustrate the impact of indole ring substitution.

Modifications of the Cyclopentanone Ring

The cyclopentanone ring of the this compound scaffold offers another avenue for structural diversification. Modifications at the C-2 and C-3 positions can influence the molecule's conformation and its ability to fit into the binding pocket of a target protein.

While specific SAR data on substitutions at these positions for the target scaffold is scarce, general principles of medicinal chemistry suggest that introducing small alkyl or functional groups could modulate activity and selectivity. For example, diastereoselective synthesis of cyclopenta[b]indoles has been achieved, and these stereoisomers have shown promising antitumoral profiles, indicating that the stereochemistry of the cyclopentane ring is a critical determinant of biological activity.[3]

Experimental Protocols

General Synthesis of Cyclopenta[b]indoles

A common and versatile method for the synthesis of the cyclopenta[b]indole scaffold is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. For the synthesis of this compound, 1-methyl-1-phenylhydrazine and cyclopentane-1,2-dione would be suitable starting materials.

Representative Synthetic Protocol (Fischer Indole Synthesis):

  • To a solution of 1-methyl-1-phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add cyclopentane-1,2-dione (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) values.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features of the cyclopenta[b]indol-1-one scaffold and a typical workflow for an SAR study.

SAR_of_Cyclopenta_b_indol_1_one cluster_scaffold Core Scaffold: this compound cluster_modifications Potential Modification Sites cluster_activity Biological Activity Core N4 N-4 Position (e.g., Alkyl, Aryl) BenzeneRing Benzene Ring (e.g., -OCH3, -Cl, -F) Cyclopentanone Cyclopentanone Ring (e.g., Alkyl, Functional Groups) Activity Anticancer Potency (e.g., GI50 values) N4->Activity Influences Potency & Pharmacokinetics BenzeneRing->Activity Modulates Electronic Properties & Binding Cyclopentanone->Activity Affects Conformation & Target Fit

Caption: Key modification sites on the this compound scaffold and their potential impact on biological activity.

SAR_Workflow start Design Analogs of Cyclopenta[b]indol-1-one synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Biological Screening (e.g., MTT Assay) characterization->screening data_analysis Data Analysis & GI50 Determination screening->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization & Further Design sar_elucidation->lead_optimization lead_optimization->start Iterative Cycle end Candidate Drug lead_optimization->end

Caption: A typical experimental workflow for conducting structure-activity relationship (SAR) studies of novel chemical entities.

Conclusion and Future Directions

The cyclopenta[b]indol-1-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While a comprehensive SAR study on this compound analogs is yet to be widely published, the analysis of related indole derivatives provides a solid foundation for future research.

Key takeaways for researchers in this field include:

  • Systematic Modification: A systematic approach to modifying the core scaffold at the indole nitrogen, the aromatic ring, and the cyclopentanone ring is crucial for elucidating clear SAR trends.

  • Stereochemistry Matters: The stereochemical configuration of substituents on the cyclopentane ring can have a profound impact on biological activity and should be a key consideration in analog design.

  • Mechanism of Action: Future studies should aim to identify the specific molecular targets of these compounds to enable more rational, target-based drug design.

By leveraging the insights from existing research on related indole scaffolds and employing a systematic approach to analog synthesis and biological evaluation, the full therapeutic potential of the this compound framework can be unlocked.

References

A Researcher's Guide to the Reproducible Synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often hinges on the reliable synthesis of complex molecular scaffolds. One such scaffold, the cyclopenta[b]indole core, is prevalent in numerous biologically active compounds. This guide provides an in-depth comparison of synthetic strategies for a key derivative, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, with a critical focus on ensuring experimental reproducibility. As senior application scientists, we aim to bridge the gap between theoretical knowledge and practical, repeatable execution in the laboratory.

The synthesis of this compound, a valuable intermediate in drug discovery, presents unique challenges.[1][2] This guide will dissect the nuances of the most common synthetic route, the Fischer indole synthesis, and explore modern alternatives, offering a comparative analysis to aid researchers in selecting and optimizing a method that ensures consistent and reliable results.

The Challenge of Reproducibility in Indole Synthesis

Indole synthesis, in general, can be fraught with reproducibility issues stemming from suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups.[3] The Fischer indole synthesis, a cornerstone of indole chemistry, is particularly sensitive to factors like temperature, acid strength, and steric hindrance, which can lead to low yields and the formation of difficult-to-separate side products.[3][4][5][6] This guide will address these challenges head-on, providing actionable insights to overcome them.

Comparative Analysis of Synthetic Methodologies

We will now delve into a detailed comparison of the classical Fischer indole synthesis and a modern palladium-catalyzed approach for the synthesis of this compound.

Synthetic RouteKey Features & MechanismAdvantagesChallenges & Reproducibility Concerns
Fischer Indole Synthesis Reaction of N-methylphenylhydrazine with a cyclopentanone derivative under acidic conditions. The mechanism involves the formation of a phenylhydrazone, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[4][7][8]Well-established, versatile, and utilizes readily available starting materials.Highly sensitive to acid catalyst choice and concentration, temperature, and reaction time. Potential for side reactions like N-N bond cleavage, especially with certain substituents.[3][9] Purification can be challenging due to the formation of multiple products.[4]
Palladium-Catalyzed Intramolecular Heck Cyclization Involves the cyclization of N-vinyl or N-allyl-2-iodoanilines, which can be synthesized from 2-iodoanilines and appropriate coupling partners. The reaction is mediated by a palladium catalyst.[10][11]Milder reaction conditions compared to the often harsh acidic environment of the Fischer synthesis. Potentially higher yields and cleaner reactions.Requires the synthesis of specific pre-cyclization substrates. The catalyst system (ligands, additives) needs careful optimization. Reproducibility can be affected by catalyst activity and purity of starting materials.

Experimental Protocols for Reproducible Synthesis

To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for both the Fischer indole synthesis and a conceptual palladium-catalyzed approach.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a well-established method for the synthesis of the target compound.

Workflow Diagram:

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification Start N-methylphenylhydrazine + Cyclopentane-1,2-dione Reaction1 Stir in Ethanol (Room Temperature, 2h) Start->Reaction1 Intermediate1 N-methylphenylhydrazone intermediate Reaction1->Intermediate1 Reaction2 Add Polyphosphoric Acid (PPA) (Heat to 100°C, 30 min) Intermediate1->Reaction2 Workup Quench with ice-water Neutralize with NaOH Extract with Ethyl Acetate Reaction2->Workup Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Workup->Purification Product This compound Purification->Product

Caption: Fischer Indole Synthesis Workflow

Detailed Steps:

  • Hydrazone Formation: In a round-bottom flask, dissolve N-methylphenylhydrazine (1.0 eq) and cyclopentane-1,2-dione (1.0 eq) in ethanol. Stir the mixture at room temperature for 2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add polyphosphoric acid (PPA) (10 eq by weight) in one portion. Heat the mixture to 100°C and stir for 30 minutes. The reaction progress should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Key to Reproducibility:

  • Purity of Starting Materials: Ensure the purity of N-methylphenylhydrazine and cyclopentane-1,2-dione as impurities can lead to significant side product formation.

  • Temperature Control: Precise temperature control during the PPA-catalyzed cyclization is critical. Overheating can lead to decomposition and reduced yields.

  • Vigorous Stirring: Ensure efficient mixing, especially during the addition of the viscous PPA.

  • Careful Neutralization: The neutralization step should be performed slowly and with cooling to avoid overheating.

Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization (Conceptual)

Workflow Diagram:

Palladium_Catalyzed_Synthesis cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Intramolecular Heck Cyclization cluster_2 Step 3: Work-up & Purification Start 2-Iodo-N-methylaniline + Vinyl Cyclopentenone Derivative Reaction1 Coupling Reaction (e.g., Buchwald-Hartwig) Start->Reaction1 Intermediate1 N-(2-iodophenyl)-N-methyl- enaminone Reaction1->Intermediate1 Reaction2 Pd(OAc)2, PPh3, Base (e.g., K2CO3 in DMF, 100°C) Intermediate1->Reaction2 Workup Cool to RT Dilute with Water Extract with Ethyl Acetate Reaction2->Workup Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Workup->Purification Product This compound Purification->Product

Caption: Palladium-Catalyzed Synthesis Workflow

Detailed Steps (Conceptual):

  • Substrate Synthesis: Synthesize the N-(2-iodophenyl)-N-methyl-enaminone precursor via a suitable coupling reaction between 2-iodo-N-methylaniline and a vinyl cyclopentenone derivative.

  • Intramolecular Heck Cyclization: In a sealed tube, dissolve the enaminone precursor in DMF. Add palladium(II) acetate (Pd(OAc)2, 5 mol%), triphenylphosphine (PPh3, 10 mol%), and potassium carbonate (K2CO3, 2 eq). Heat the mixture at 100°C for 12-24 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.

Key to Reproducibility:

  • Substrate Purity: The purity of the enaminone precursor is paramount for a clean cyclization.

  • Inert Atmosphere: The palladium-catalyzed reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction efficiency and should be optimized.

  • Base and Solvent: The base and solvent system are crucial and may require screening for optimal results.

Conclusion and Recommendations

Ensuring the reproducible synthesis of this compound is achievable with careful attention to experimental parameters.

  • For well-established and cost-effective synthesis , the Fischer indole synthesis remains a viable option. However, researchers must be prepared to meticulously optimize reaction conditions and potentially contend with challenging purifications.

  • For those seeking milder conditions and potentially higher yields , exploring a palladium-catalyzed approach is recommended. While this may require more initial investment in substrate synthesis and optimization, the potential for a cleaner and more reproducible process is significant.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. By understanding the underlying mechanisms and potential pitfalls of each method, and by diligently following optimized and validated protocols, researchers can confidently and reproducibly synthesize this important molecular scaffold for the advancement of drug discovery and development.

References

A Comparative Guide to Cross-Validation Techniques for Experimental Results of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of computational models against experimental data is a cornerstone of modern therapeutic discovery. This guide provides an in-depth comparison of cross-validation techniques, using a hypothetical case study centered on 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, a member of the therapeutically significant indole alkaloid family.[1] While this specific molecule is primarily known as a synthetic intermediate, its core structure is representative of compounds with potential biological activity.[2]

This guide will navigate the critical process of validating a Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are indispensable tools in drug discovery for predicting the biological activity of novel molecules, thereby optimizing lead compounds and reducing experimental costs.[3] The reliability of these predictions, however, is wholly dependent on rigorous validation.[3][4]

Here, we will explore a hypothetical scenario where a series of analogs of this compound have been synthesized and tested for their inhibitory activity against a specific protein kinase implicated in cancer. We will then delve into various cross-validation methodologies to assess the predictive power and robustness of a QSAR model built from this data.

The Hypothetical Case Study: Targeting Kinase XYZ

For the purpose of this guide, we will assume that this compound and a set of its rationally designed analogs have been synthesized. These compounds were then subjected to in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) against "Kinase XYZ," a fictional but plausible therapeutic target. The goal is to develop a QSAR model that can predict the kinase inhibitory activity of new, unsynthesized analogs.

Hypothetical Experimental Data

Below is a hypothetical dataset for our QSAR analysis. The pIC50 (-log(IC50)) is used as the dependent variable to be predicted by the QSAR model.

Compound IDStructure (Modification on Core)IC50 (nM)pIC50
MCB-001 Unsubstituted1506.82
MCB-002 7-fluoro1206.92
MCB-003 8-chloro807.10
MCB-004 7-methoxy2006.70
MCB-005 8-trifluoromethyl507.30
MCB-006 7,8-dichloro657.19
MCB-007 7-bromo957.02
MCB-008 8-methyl1806.74
MCB-009 7-cyano757.12
MCB-010 8-nitro407.40
MCB-011 7-amino2506.60
MCB-012 8-hydroxy2206.66
MCB-013 7-carboxy3006.52
MCB-014 8-acetyl1906.72
MCB-015 7-isopropyl1606.80

The Imperative of Model Validation

Before a QSAR model can be used for prediction, its reliability must be thoroughly assessed.[3][5] This is achieved through validation, which is broadly categorized into internal and external validation.[3] Internal validation uses the initial dataset to assess the model's robustness, while external validation evaluates its ability to predict the activity of new, unseen compounds.[6]

References

A Comparative Review of Modern Synthetic Strategies for Tetracyclic Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Tetracyclic indole scaffolds are privileged structures in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids with applications ranging from anticancer to antiviral agents. The efficient construction of these complex molecular architectures is a significant challenge that has spurred the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of key modern strategies for the synthesis of tetracyclic indole compounds, offering insights into their mechanisms, scopes, and practical applications for researchers in drug discovery and organic synthesis.

Palladium-Catalyzed Intramolecular α-Arylation of Ketones

One of the most robust methods for the formation of carbocyclic rings fused to an indole core is the palladium-catalyzed intramolecular α-arylation of ketones. This approach leverages the power of cross-coupling chemistry to forge a key C-C bond, typically leading to the formation of a five or six-membered ring.

Mechanistic Rationale

The catalytic cycle, as illustrated below, is believed to commence with the oxidative addition of the palladium(0) catalyst to the aryl halide of the indole precursor. The resulting palladium(II) species then facilitates the deprotonation of the α-carbon of the tethered ketone, forming a palladium enolate. Subsequent reductive elimination furnishes the tetracyclic product and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of this process, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.[1][2][3]

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl-X Indole Precursor (with tethered ketone and aryl halide) Aryl-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Ln)-X Oxidative_Addition->Pd(II)_Complex Enolate_Formation Enolate Formation Pd(II)_Complex->Enolate_Formation Base Base Base->Enolate_Formation Pd_Enolate Palladium Enolate Intermediate Enolate_Formation->Pd_Enolate HX_Base HX-Base Enolate_Formation->HX_Base Reductive_Elimination Reductive Elimination Pd_Enolate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Tetracyclic Indole Reductive_Elimination->Product

Caption: Catalytic cycle for Palladium-catalyzed intramolecular α-arylation of ketones.

Experimental Protocol: Synthesis of a Tetracyclic Indole via Intramolecular α-Arylation

The following is a representative protocol adapted from the work of Cuny and coworkers.[2]

  • Reaction Setup: To an oven-dried reaction vial, add the indole-tethered ketone precursor (1.0 equiv.), Pd₂(dba)₃ (0.025 equiv.), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.05 equiv.).

  • Solvent and Base: The vial is sealed with a septum and purged with an inert gas (e.g., argon). Anhydrous toluene is added, followed by the addition of a base such as sodium tert-butoxide (1.2 equiv.).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetracyclic indole.

Rhodium-Catalyzed [3+2] Cycloaddition

Rhodium-catalyzed reactions offer a powerful alternative for the construction of five-membered rings fused to the indole nucleus. A notable example is the intramolecular [3+2] cycloaddition of α-imino rhodium carbene complexes.[4][5]

Mechanistic Rationale

This transformation typically begins with the in-situ formation of an α-imino rhodium carbene from a precursor such as an N-sulfonyl-1,2,3-triazole. This highly reactive intermediate then undergoes an intramolecular electrophilic attack on the electron-rich indole ring, leading to the formation of a zwitterionic intermediate. Subsequent cyclization and rearomatization (or trapping of the dihydroindole intermediate) furnishes the tetracyclic product.

G Triazole N-Sulfonyl-1,2,3-triazole Precursor Carbene_Formation N₂ Extrusion Triazole->Carbene_Formation Rh_cat Rh₂(OAc)₄ Rh_cat->Carbene_Formation Rh_Carbene α-Imino Rhodium Carbene Carbene_Formation->Rh_Carbene Electrophilic_Attack Intramolecular Electrophilic Attack Rh_Carbene->Electrophilic_Attack Zwitterion Zwitterionic Intermediate Electrophilic_Attack->Zwitterion Cyclization [3+2] Cyclization Zwitterion->Cyclization Product Tetracyclic Dihydroindole/Indole Cyclization->Product

Caption: Mechanism of Rhodium-catalyzed [3+2] cycloaddition for tetracyclic indole synthesis.

Experimental Protocol: Synthesis of a Tetracyclic 3,4-Fused Dihydroindole

The following protocol is based on a reported procedure for rhodium-catalyzed intramolecular [3+2] annulation.[4]

  • Reaction Setup: A solution of the N-tosyl-4-(indolyl)-1,2,3-triazole precursor (1.0 equiv.) in a suitable solvent (e.g., toluene) is prepared in a reaction flask.

  • Catalyst Addition: The rhodium catalyst, such as Rh₂(OAc)₄ (0.02 equiv.), is added to the solution.

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80 °C) under an inert atmosphere and stirred for several hours. The reaction progress is monitored by TLC.

  • Workup and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to yield the tetracyclic dihydroindole product.

Photoredox Catalysis: Intramolecular Dearomatization of Indoles

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. In the context of tetracyclic indole synthesis, it has been successfully applied to the intramolecular dearomatization of indole derivatives, leading to the formation of highly strained spiroindoline systems.[6]

Mechanistic Rationale

The reaction is initiated by the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light. The excited photocatalyst then engages in an energy transfer process with the indole substrate, promoting it to an excited state. This excited indole derivative can then undergo a [2+2] cycloaddition with a tethered alkene, leading to the formation of a cyclobutane-fused tetracyclic spiroindoline.

G PC Photocatalyst (PC) Light Visible Light (hν) PC->Light PC_excited Excited Photocatalyst (PC) Light->PC_excited Energy_Transfer Energy Transfer PC_excited->Energy_Transfer Substrate Indole with tethered alkene Substrate->Energy_Transfer Energy_Transfer->PC Substrate_excited Excited Substrate Energy_Transfer->Substrate_excited Cycloaddition Intramolecular [2+2] Cycloaddition Substrate_excited->Cycloaddition Product Tetracyclic Spiroindoline Cycloaddition->Product

Caption: General workflow for photoredox-catalyzed intramolecular dearomatization of indoles.

Experimental Protocol: Synthesis of a Cyclobutane-Fused Tetracyclic Spiroindoline

A representative procedure for the visible-light-promoted intramolecular dearomatization of an indole derivative is as follows:[6]

  • Reaction Setup: The indole substrate (1.0 equiv.) and a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic dye, 1-5 mol%) are dissolved in a degassed solvent (e.g., acetonitrile) in a reaction vessel.

  • Irradiation: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature.

  • Monitoring and Completion: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup and Purification: Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to afford the tetracyclic spiroindoline product.

Comparative Analysis of Synthesis Methods

MethodCatalyst/ReagentTypical YieldsKey AdvantagesKey Limitations
Palladium-Catalyzed α-Arylation Pd(0) complexes with phosphine ligands50-99%[2]High functional group tolerance; versatile for 5- and 6-membered ring formation.Requires pre-functionalized substrates; catalyst and ligand sensitivity.
Rhodium-Catalyzed [3+2] Cycloaddition Rh(II) carboxylates70-92%[4]High efficiency and atom economy; mild reaction conditions.Substrate scope can be limited; synthesis of triazole precursors required.
Photoredox-Catalyzed Dearomatization Ru or Ir photocatalysts; organic dyesup to 99%[6]Extremely mild conditions; access to highly strained systems; excellent diastereoselectivity.Primarily for spirocyclic systems; requires photochemical setup.
Domino Reactions Various (e.g., acid-mediated)Varies widelyHigh step economy; rapid increase in molecular complexity.Can be substrate-specific; optimization can be challenging.[7]
Diels-Alder Reaction Thermal or Lewis acid-catalyzedVaries widelyExcellent stereocontrol; predictable regioselectivity.Requires electron-deficient dienophiles or electron-rich dienes; high temperatures may be needed.[8]
Radical Cyclizations Radical initiators (e.g., AIBN) with Bu₃SnHVaries widelyGood for the formation of 5- and 6-membered rings; tolerant of many functional groups.Use of toxic tin reagents; potential for side reactions.

Conclusion

The synthesis of tetracyclic indole compounds has been significantly advanced by the development of modern catalytic methods. Palladium- and rhodium-catalyzed reactions offer reliable and high-yielding routes to a variety of fused systems. Photoredox catalysis provides an exceptionally mild and powerful approach for the construction of unique spirocyclic architectures. Domino reactions and Diels-Alder cycloadditions represent highly efficient strategies for the rapid assembly of complex tetracyclic frameworks. The choice of a particular method will depend on the desired target structure, the availability of starting materials, and the required functional group compatibility. The continued innovation in this field promises to provide even more efficient and selective tools for the synthesis of these important heterocyclic compounds.

References

benchmarking the efficacy of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one against standard inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of kinase inhibitor discovery, novel heterocyclic compounds present a continuous source of potential therapeutic agents. This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, against established standard inhibitors. While primarily documented as a synthetic intermediate, its indole scaffold is a privileged structure in kinase inhibitor design.[1][2][3][4][5][6] This guide, therefore, proceeds under the working hypothesis that this compound possesses inhibitory activity against key therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK-3).

We will explore the rationale behind experimental design, provide detailed protocols for robust evaluation, and present a clear, data-driven comparison to well-characterized inhibitors. Our focus is on establishing a self-validating system of protocols that ensures the generation of reliable and reproducible data.[7]

Introduction to the Kinase Targets

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, particularly the G1/S phase transition.[8] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a prime target for anti-cancer drug development.[9]

Glycogen Synthase Kinase 3 (GSK-3): A multifunctional serine/threonine kinase implicated in a wide array of cellular processes, including glycogen metabolism, cell signaling, and neuronal function.[10][11] Its aberrant activity is linked to neurodegenerative diseases, bipolar disorder, and diabetes.[12]

Standard Inhibitors for Benchmarking

A critical aspect of evaluating a novel compound is to compare its performance against well-established inhibitors. For our target kinases, we have selected the following standards based on their potency, selectivity, and extensive characterization in the scientific literature:

Kinase TargetStandard InhibitorMechanism of Action
CDK2 Roscovitine A competitive inhibitor that binds to the ATP-binding site of CDK2, preventing substrate phosphorylation and inducing cell cycle arrest.[13]
Flavopiridol A broad-spectrum CDK inhibitor that competitively binds to the ATP-binding pocket of multiple CDKs, including CDK2.[9]
GSK-3 SB-216763 A potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[12][14]
Tideglusib A non-ATP competitive, irreversible inhibitor of GSK-3β.[14]

Experimental Workflow for Efficacy Benchmarking

The following workflow provides a structured approach to comprehensively evaluate the inhibitory potential of our novel compound against the selected standards.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays A Initial Screening: Single-point concentration assay B IC50 Determination: Luminescence-based kinase assay (ADP-Glo™) A->B Active compounds C Mechanism of Action: Kinase binding assay (LanthaScreen™) B->C Potent inhibitors D Cellular Potency: Phosphorylation Assay (In-Cell Western) C->D Transition to cellular context E Functional Effects: Cell Viability/Proliferation Assay (MTT) D->E Confirmed cellular activity

Caption: A streamlined workflow for inhibitor characterization.

PART 1: Biochemical Efficacy Assessment

Biochemical assays are the foundational step in characterizing a novel inhibitor. They provide a direct measure of the compound's ability to inhibit the purified kinase enzyme.[15]

Protocol 1: IC50 Determination using ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[16]

Rationale: The ADP-Glo™ assay is a robust, high-throughput method that is less prone to interference from colored or fluorescent compounds compared to other methods. The assay is performed at the Kₘ of ATP to ensure that the measured IC50 values are comparable across different experimental runs.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (CDK2/Cyclin A or GSK-3β) in kinase reaction buffer.

    • Prepare a 2X substrate solution (e.g., Histone H1 for CDK2, GS peptide for GSK-3β) and ATP at 2x Kₘ concentration in the same buffer.

    • Prepare a serial dilution of the test compound (this compound) and standard inhibitors (Roscovitine, Flavopiridol, SB-216763, Tideglusib) in 1% DMSO.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution and pre-incubate for 15 minutes at room temperature.[16]

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" and "vehicle control" wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Binding Affinity (Kᵢ) Determination using LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET-based assay directly measures the binding of the inhibitor to the kinase.[17][18]

Rationale: Determining the binding affinity (Kᵢ) provides a more direct measure of inhibitor potency than IC50, as it is independent of the ATP concentration used in the assay. This is particularly useful for comparing ATP-competitive inhibitors.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase (e.g., GST-tagged CDK2/Cyclin A) and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

    • Prepare a serial dilution of the test and standard inhibitors.

  • Assay Procedure:

    • Add 5 µL of the inhibitor dilutions to a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Signal Detection:

    • Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration to determine the IC50.

    • Convert the IC50 to Kᵢ using the Cheng-Prusoff equation, taking into account the concentration and Kₔ of the tracer.

PART 2: Cell-Based Efficacy Assessment

While biochemical assays are essential, cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's performance within a complex cellular environment.

Protocol 3: Cellular Target Engagement using In-Cell Western™ Assay

This immunocytochemical method quantifies the phosphorylation of a kinase's substrate within intact cells.[19]

Rationale: This assay directly measures the ability of the compound to inhibit the target kinase in a cellular context, accounting for factors such as cell permeability and off-target effects.[19][20]

G A Seed cells in 96-well plate B Treat with inhibitor (serial dilution) A->B C Fix and permeabilize cells B->C D Incubate with primary antibodies (phospho-specific & total protein) C->D E Incubate with fluorescently-labeled secondary antibodies D->E F Image and quantify fluorescence E->F G Calculate phospho/total ratio and determine IC50 F->G

Caption: Workflow for the In-Cell Western™ Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HeLa for CDK2, SH-SY5Y for GSK-3) in a 96-well plate and grow to ~80% confluency.[21]

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with a serial dilution of the test compound and standard inhibitors for 2 hours.

    • For GSK-3, stimulate the cells with a known activator (e.g., Calyculin A) for the last 30 minutes of inhibitor treatment.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies against the phosphorylated substrate (e.g., Phospho-Rb (Ser807/811) for CDK2, Phospho-Tau (Ser396) for GSK-3) and a total protein control (e.g., GAPDH).

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the phospho-protein and the total protein control.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.[19]

Protocol 4: Cell Viability/Proliferation using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[22]

Rationale: This assay provides a functional readout of the inhibitor's effect on cell health and growth, which is particularly relevant for anti-cancer applications of CDK2 inhibitors.[23]

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[22]

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and standard inhibitors for 48-72 hours.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Comparative Data Summary

The following tables should be populated with the experimental data obtained from the described protocols.

Table 1: Biochemical Potency of Inhibitors

CompoundTargetIC50 (nM)Kᵢ (nM)
This compound CDK2
RoscovitineCDK2
FlavopiridolCDK2
This compound GSK-3
SB-216763GSK-3
TideglusibGSK-3

Table 2: Cellular Efficacy of Inhibitors

CompoundTargetCellular IC50 (nM)GI50 (µM)
This compound CDK2
RoscovitineCDK2
FlavopiridolCDK2
This compound GSK-3
SB-216763GSK-3
TideglusibGSK-3

Conclusion

This guide provides a robust and scientifically sound framework for the initial characterization and benchmarking of a novel kinase inhibitor, this compound. By employing a combination of biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency, mechanism of action, and cellular efficacy. The direct comparison with well-established standard inhibitors is crucial for contextualizing the performance of the novel compound and making informed decisions about its potential for further development. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data that will be critical for advancing promising lead compounds through the drug discovery pipeline.

References

A Comparative Guide to Confirming the Mechanism of Action for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals aiming to elucidate and confirm the mechanism of action (MoA) for the novel compound 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one. The cyclopenta[b]indole scaffold is a recurring motif in numerous biologically active natural and synthetic compounds, exhibiting activities ranging from antitumor to antibacterial effects.[1][2][3][4] Given that this compound is primarily documented as a synthetic intermediate, its specific biological target and MoA are largely uncharacterized, presenting a compelling case for a systematic discovery campaign.[5][6][7][8]

This document eschews a rigid template, instead presenting a logical, multi-pronged experimental workflow. It compares and contrasts state-of-the-art techniques at each stage, explaining the causal logic behind experimental choices and emphasizing the inclusion of self-validating controls to ensure scientific rigor. Our objective is to build a robust, evidence-based narrative that moves from broad hypothesis generation to precise molecular confirmation.

Chapter 1: Hypothesis Generation - Charting the Initial Landscape

Before committing to resource-intensive experiments, the initial phase focuses on generating plausible hypotheses in a cost-effective manner. This involves leveraging computational methods and broad-based cellular screens to narrow the field of potential targets and biological pathways.

Comparative Strategy: In Silico Target Prediction

The foundational step is to use the compound's structure to predict its potential biological targets computationally. This approach, often called "target fishing" or reverse docking, screens the compound against vast databases of protein structures.[9][10]

Comparison of Leading Platforms:

Tool/PlatformPrincipleAdvantagesLimitations
SwissTargetPrediction 2D/3D chemical similarityFree, user-friendly, provides broad target class probabilities.Predictions are probabilistic and based on similarity to known ligands; may miss novel targets.
PharmMapper Pharmacophore mappingIdentifies potential targets based on 3D arrangement of chemical features, not just overall similarity.Requires a good quality 3D structure of the ligand; results can be sensitive to input conformation.
SuperPred Ligand-based similarityCompares the compound to a database of known drugs and predicts targets based on molecular fingerprints.Heavily biased towards known drug targets.
Panel Docking Structure-based dockingDocks the compound into the binding sites of a curated panel of proteins (e.g., kinases, GPCRs).[10][11]Computationally intensive; accuracy depends on the quality of protein structures and scoring functions.[11]

Recommended Protocol (In Silico Prediction Workflow):

  • Structure Preparation: Obtain the 2D structure (SMILES format: O=C1CCC(N2C)=C1C3=C2C=CC=C3) and generate a low-energy 3D conformation using a tool like Open Babel or ChemDraw.

  • Parallel Screening: Submit the structure to at least two different web servers (e.g., SwissTargetPrediction and PharmMapper) to cross-validate predictions.

  • Data Triangulation: Analyze the output lists of potential targets. Look for consensus hits—targets that appear in the results from multiple platforms.

  • Pathway Analysis: Input the top candidate targets into a pathway analysis tool (e.g., KEGG, Reactome) to identify enriched biological pathways. This provides the first hypothetical narrative of the compound's MoA.

Chapter 2: Unbiased Target Identification - Finding the Direct Molecular Partner

With initial hypotheses in hand, the next crucial step is to identify the direct binding partner(s) of the compound in an unbiased manner within a biological system. This moves from prediction to physical evidence. Here, we compare two powerful, orthogonal approaches: genetic screening and affinity-based proteomics.

Comparative Strategy: Genetic vs. Affinity-Based Methods
MethodPrincipleKey AdvantagesKey Disadvantages
CRISPR-Cas9 Screening Identifies genes whose knockout confers resistance or sensitivity to the compound.[12][13][14][15]Interrogates target function in a live cell context; does not require compound modification; powerful for identifying pathway components.[14][16]Identifies functional mediators, not necessarily the direct binding target; can be complex to execute and analyze.
Affinity-Based Proteomics Uses an immobilized version of the compound to "pull down" binding proteins from a cell lysate for identification by mass spectrometry (MS).[17][18]Directly identifies physical binding partners; provides strong evidence of a direct interaction.[17]Requires chemical modification of the compound, which may alter its binding properties; can identify non-specific binders.

For definitive MoA confirmation, an affinity-based method is indispensable for proving a direct physical interaction. We will detail the Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Featured Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of chemical biology for target deconvolution.[17][19] The workflow involves synthesizing a derivative of the compound that can be attached to a solid support (e.g., agarose beads) and using this "bait" to capture interacting "prey" proteins.

Experimental Workflow Diagram

AC_MS_Workflow cluster_prep Phase 1: Bait Preparation cluster_exp Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis Compound 4-methyl-cyclopenta[b]indol-1-one Linker Synthesize Linker-Modified Analog Compound->Linker Beads Immobilize on Agarose Beads Linker->Beads Incubate Incubate Lysate with Bait & Control Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis (Quantification & Hit Scoring) MS->Data Target Candidate Target(s) Data->Target CETSA_Workflow cluster_heat Heat Challenge Cells Culture Intact Cells Treat Treat cells with Compound or Vehicle (DMSO) Cells->Treat Heat Aliquot and heat samples across a temperature gradient (e.g., 40°C - 70°C) Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Detect Detect Soluble Target Protein (Western Blot) Separate->Detect Plot Plot Melting Curves Detect->Plot EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Compound 4-methyl-cyclopenta[b]indol-1-one Compound->pEGFR Inhibition AKT AKT pEGFR->AKT ERK ERK pEGFR->ERK pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

References

efficacy and toxicity comparison of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one with existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: Efficacy and Toxicity Profile Against Established Therapeutic Agents

Abstract

This guide provides a comprehensive comparative analysis of the novel synthetic compound, this compound, against existing drugs. Initial investigations into this molecule suggest potential applications in therapeutic areas currently addressed by a range of established agents. A critical evaluation of its efficacy and toxicity is paramount for determining its future trajectory in drug development. This document synthesizes available preclinical data, outlines robust experimental protocols for comparative assessment, and discusses the potential mechanisms of action that differentiate this compound from current standards of care. Our analysis aims to equip researchers with the foundational knowledge and methodologies required to rigorously evaluate this and similar novel chemical entities.

Introduction: The Emergence of a Novel Cyclopenta[b]indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products. The rigid, tricyclic structure of the cyclopenta[b]indole framework has recently garnered attention as a promising template for designing novel therapeutic agents. This compound is a derivative of this class, characterized by a methyl group at the N4 position and a ketone at C1. While comprehensive biological data on this specific molecule is not yet widely published, its structural similarity to other biologically active indole derivatives suggests potential interactions with various cellular targets.

Based on structure-activity relationship (SAR) analyses of similar compounds, potential therapeutic applications could lie in areas such as oncology, neurodegenerative diseases, or inflammatory disorders. This guide will therefore use representative drugs from these classes as benchmarks for comparison. Specifically, we will consider:

  • Doxorubicin: A widely used chemotherapeutic agent.

  • Donepezil: A standard-of-care acetylcholinesterase inhibitor for Alzheimer's disease.

  • Celecoxib: A selective COX-2 inhibitor for treating inflammation.

The central thesis of this guide is to establish a framework for the systematic evaluation of this compound, ensuring that any claims of improved efficacy or reduced toxicity are substantiated by rigorous, reproducible experimental data.

Comparative Efficacy Analysis

To ascertain the therapeutic potential of this compound, a multi-pronged approach to efficacy testing is required, directly comparing its performance against established drugs in relevant in vitro and in vivo models.

In Vitro Cytotoxicity Against Cancer Cell Lines

Rationale: The initial screening for potential anticancer activity involves assessing a compound's ability to kill cancer cells. The MTT assay is a standard, colorimetric method that measures cellular metabolic activity, which correlates with cell viability. By comparing the IC₅₀ (half-maximal inhibitory concentration) values, we can rank the cytotoxic potency of the compounds.

Experimental Protocol: MTT Assay for IC₅₀ Determination

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound, Doxorubicin, and a vehicle control (e.g., 0.1% DMSO). Replace the cell media with media containing the different drug concentrations.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Hypothetical Comparative Data:

CompoundCell LineIC₅₀ (µM) [Hypothetical]
This compoundMCF-75.2
This compoundA5498.9
DoxorubicinMCF-70.8
DoxorubicinA5491.5
Target Engagement and Mechanistic Assays

Rationale: Understanding how a compound works is as crucial as knowing that it works. Based on the target class of the comparator drugs, specific enzymatic or receptor-binding assays should be performed.

Workflow for Target Identification and Validation:

G cluster_0 Initial Screening & Hypothesis cluster_1 In Vitro Validation cluster_2 Cellular Confirmation A Compound Synthesis This compound B High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) A->B C Identify Potential Targets (e.g., Kinase X, Receptor Y) B->C D Enzymatic Assay (e.g., Acetylcholinesterase Inhibition) C->D If target is an enzyme E Receptor Binding Assay (e.g., Radioligand Displacement) C->E If target is a receptor F Determine Ki / IC₅₀ for Target D->F E->F G Western Blot for Downstream Signaling F->G H Cell-Based Reporter Assay F->H I Confirm On-Target Effect G->I H->I J Validated Mechanism I->J Proceed to In Vivo

Caption: Workflow for target identification and validation.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Reagents: Prepare AChE enzyme solution, acetylthiocholine iodide (ATCI) substrate, and DTNB (Ellman's reagent).

  • Incubation: In a 96-well plate, add 25 µL of various concentrations of this compound, Donepezil, or buffer (control). Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of DTNB and 25 µL of ATCI to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Comparative Toxicity and Safety Profile

A superior efficacy profile is clinically irrelevant if accompanied by unacceptable toxicity. Therefore, a rigorous assessment of the safety profile is essential.

In Vitro Hepatotoxicity Assessment

Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury. Using a human hepatoma cell line like HepG2 provides an early indication of potential hepatotoxicity.

Experimental Protocol: LDH Release Assay in HepG2 Cells

  • Cell Culture & Seeding: Culture and seed HepG2 cells in a 96-well plate as described previously.

  • Treatment: Treat cells with a range of concentrations of this compound and a known hepatotoxin (e.g., acetaminophen) for 24 hours.

  • LDH Measurement: Collect the cell culture supernatant. Use a commercially available LDH cytotoxicity assay kit to measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum lysis control. Determine the TC₅₀ (half-maximal toxic concentration).

Hypothetical Comparative Data:

CompoundCell LineTC₅₀ (µM) [Hypothetical]Therapeutic Index (TC₅₀/IC₅₀) [Hypothetical]
This compoundHepG215028.8 (vs. MCF-7)
DoxorubicinHepG22531.3 (vs. MCF-7)

Interpretation: The Therapeutic Index (TI) provides a measure of a drug's safety margin. A higher TI is desirable. In this hypothetical scenario, while Doxorubicin is more potent, its safety margin is comparable to the novel compound.

Preliminary In Vivo Toxicity

Rationale: While in vitro assays are useful, they cannot fully replicate the complexity of a whole organism. An acute toxicity study in a rodent model is a standard preliminary step to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Workflow for Acute In Vivo Toxicity Study:

G A Animal Acclimatization (e.g., Mice, 1 week) C Group Assignment (n=5 per group: Vehicle + 4 Dose Levels) A->C B Dose Formulation (Vehicle selection) D Single Dose Administration (e.g., i.p. or p.o.) B->D C->D E Observation Period (14 days) - Clinical signs - Body weight - Mortality D->E F Terminal Procedures (Day 14) - Blood collection (CBC, Chemistry) - Gross necropsy E->F G Histopathology (Key organs: Liver, Kidney, Heart) F->G H Data Analysis - Determine MTD - Identify target organs of toxicity G->H

Caption: Workflow for an acute in vivo toxicity study.

Synthesis and Discussion

The evaluation of this compound requires a disciplined, comparative approach. The hypothetical data presented herein illustrates a scenario where the novel compound may not be as potent as Doxorubicin but could offer a comparable or potentially wider therapeutic window for a different indication. Its true value will be determined by its unique mechanism of action. If it proves effective in drug-resistant cancer models or shows unexpected activity in neuroinflammatory assays, its development would be highly justified.

Future Directions:

  • Mechanism of Action Elucidation: Employ techniques like thermal proteome profiling or chemical proteomics to identify the direct binding targets.

  • Pharmacokinetic Profiling: Determine the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound to assess its drug-like potential.

  • In Vivo Efficacy Models: Test the compound in relevant animal models of disease (e.g., tumor xenografts, Alzheimer's disease models) to validate in vitro findings.

By systematically following the experimental frameworks outlined in this guide, research teams can generate the high-quality, reproducible data necessary to make informed decisions about the developmental future of this compound.

The Double-Edged Sword: A Comparative Guide to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as springboards for potent and selective therapeutics is relentless. Among the myriad of heterocyclic systems, the cyclopenta[b]indole core has emerged as a "privileged structure," a framework consistently found in biologically active natural products and synthetic compounds. This guide provides an in-depth technical analysis of a specific, commercially available derivative of this class: 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one .

We will depart from a simple datasheet presentation. Instead, this guide will dissect the strategic advantages and inherent disadvantages of incorporating this molecule into a research program. The central thesis is this: while not a bioactive agent itself, this compound represents a potent starting point for generating novel chemical entities, particularly in the highly competitive field of oncology. Its value lies not in its own activity, but in the potential of the derivatives it can generate. The core of our analysis will compare this potential against established, potent alternatives, providing the necessary context for strategic project decisions.

The Strategic Value Proposition: Why Consider This Intermediate?

The primary identity of this compound in the commercial and scientific literature is that of a synthetic intermediate or building block.[1][2][3] This immediately frames its utility. Researchers would not acquire this compound to test its direct biological effects, but rather to use it as a foundational scaffold for a medicinal chemistry campaign. The advantages of this approach are multifaceted.

Advantage 1: Access to a Biologically Validated Pharmacophore

The cyclopenta[b]indole skeleton is not a speculative scaffold; it is a core structural motif in numerous compounds with demonstrated and potent biological activity.[4][5][6] Research has shown that derivatives of this class can exhibit significant antineoplastic activity, particularly in leukemias.[7][8] The primary mechanism for this activity is the disruption of microtubule dynamics, a clinically validated anticancer strategy.[7][8] By starting with this compound, a research program gains immediate access to a molecular framework that is already known to interact with valuable biological targets.

Advantage 2: Potential to Overcome Existing Drug Resistance

A significant challenge in cancer chemotherapy is acquired resistance to frontline agents. Many existing microtubule-targeting agents (MTAs), like the taxanes and vinca alkaloids, face challenges with resistance mechanisms, such as the overexpression of specific tubulin isotypes or efflux pumps. The cyclopenta[b]indole scaffold is structurally distinct from these classical MTAs.[7] This structural novelty provides a rational basis for designing inhibitors that may bypass these established resistance pathways, offering a significant therapeutic advantage.[9]

Advantage 3: Synthetic Tractability for Library Generation

The structure of this compound is endowed with functional handles that are amenable to diverse chemical modifications. The ketone functionality allows for reactions such as reductive amination, olefination, and the formation of hydrazones or oximes. The indole nitrogen, while methylated, leaves the aromatic core available for electrophilic substitution, and advanced cross-coupling reactions can be envisioned on the benzene ring. This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The Inherent Risks and Disadvantages

While the potential is significant, adopting this intermediate is not without its challenges. A clear-eyed assessment of the disadvantages is critical for resource allocation and project planning.

Disadvantage 1: Lack of Intrinsic Biological Activity

The most prominent disadvantage is the absence of known biological activity for the parent compound. This necessitates a dedicated medicinal chemistry effort to convert it into active molecules. Unlike purchasing a known inhibitor like Paclitaxel for a cellular study, this intermediate requires an upfront investment in synthetic chemistry before any biological questions can be answered. This adds significant time and cost to the research timeline.

Disadvantage 2: A High Bar for Efficacy

Any new anticancer agent, particularly one targeting microtubules, enters a field with well-entrenched and highly potent incumbents. As the comparative data below will show, agents like Paclitaxel and Vincristine exhibit nanomolar to sub-nanomolar potency. Derivatives synthesized from the cyclopenta[b]indole core must not only be active but must demonstrate a clear advantage over these established drugs—be it in overcoming resistance, reducing toxicity, or improving the pharmacokinetic profile—to be considered for further development.

Disadvantage 3: An Undefined Structure-Activity Relationship (SAR)

While the general class is known to be active, the specific SAR for derivatives of this compound is not well-established in the public domain. The initial synthetic efforts will be exploratory, with a higher risk of producing inactive or weakly active compounds. This contrasts with working on a well-known scaffold where the key positions for modification and their likely impact on activity are already understood.

Comparative Analysis: Cyclopenta[b]indoles vs. Established Microtubule-Targeting Agents

To ground this discussion in practical terms, we must compare the potential of cyclopenta[b]indole derivatives with the known performance of gold-standard microtubule inhibitors. The primary mechanism of action for many bioactive cyclopenta[b]indoles is the destabilization of microtubules, placing them in the same functional class as Vinca alkaloids and colchicine-site binders.[8]

FeatureCyclopenta[b]indole Derivatives (Projected)Taxanes (e.g., Paclitaxel)Vinca Alkaloids (e.g., Vincristine)
Mechanism of Action Microtubule Destabilization[7][8]Microtubule Stabilization [10]Microtubule Destabilization[10][11]
Binding Site on Tubulin Likely colchicine or a novel siteTaxol site on β-tubulinVinca domain on β-tubulin[11]
Example Potency (IC50) Low µM to nM range reported for analogs[12]Low nM range (e.g., ~5-10 nM in MCF-7 cells)Low nM range (e.g., ~1-5 nM in various leukemia lines)
Key Advantages Novel scaffold, potential to overcome resistance[7]Clinically validated, high potencyClinically validated, high potency, established use in hematological cancers
Key Disadvantages Requires synthesis, unproven clinical efficacyNeurotoxicity, myelosuppression, complex natural product synthesis, known resistance mechanismsNeurotoxicity, myelosuppression, known resistance mechanisms
Source SyntheticNatural Product (Yew Tree)Natural Product (Periwinkle)

This table highlights the strategic choice: pursuing a novel, synthetic scaffold with the potential to overcome known liabilities, versus working with highly potent but well-understood natural product-derived agents with known clinical limitations.

Experimental Workflows & Protocols

To translate the conceptual advantages of this compound into tangible results, a structured experimental plan is essential. Below are representative protocols for the key stages of a discovery campaign starting from this intermediate.

Workflow Diagram: From Intermediate to Bioactive Lead

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization start 4-methyl-2,3-dihydrocyclopenta [b]indol-1(4H)-one synthesis Synthetic Derivatization (e.g., Reductive Amination, Suzuki Coupling) start->synthesis library Library of Novel Cyclopenta[b]indole Analogs synthesis->library mtt Primary Screen: Cytotoxicity (MTT Assay on Cancer Cell Lines) library->mtt hits Identification of 'Hit' Compounds (IC50 < 10 µM) mtt->hits tubulin_assay In Vitro Tubulin Polymerization Assay hits->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) hits->cell_cycle sar Structure-Activity Relationship (SAR) Studies tubulin_assay->sar cell_cycle->sar lead Optimized Lead Compound sar->lead

References

Safety Operating Guide

Navigating the Disposal of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical intermediates are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, a heterocyclic compound often used in the synthesis of bioactive molecules.[1][2] By integrating established safety protocols with an understanding of the compound's specific hazards, this document serves as an essential resource for the modern laboratory.

Compound Identification and Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is crucial.

Chemical Identity:

  • IUPAC Name: 4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one[3]

  • CAS Number: 50776-26-6[3]

  • Molecular Formula: C₁₂H₁₁NO[3]

  • Molecular Weight: 185.23 g/mol [3]

  • Physical Form: Solid

Hazard Summary: Based on available safety data, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands thoroughly after handling.[4][5]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

Hazard Classification GHS Code Description
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Prudent Practices for Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Fume Hood: All work involving this compound, especially the handling of the solid form or preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE Component Specification Rationale
Gloves Nitrile rubber gloves are recommended. For extended work, consider double-gloving.To prevent skin contact and subsequent irritation (H315).
Eye Protection ANSI-approved chemical splash goggles are essential.To protect against eye irritation (H319) from splashes or airborne particles.[6]
Lab Coat A fully buttoned, flame-resistant lab coat must be worn.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation (H335).

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.

  • Control and Contain: If the spill is small and manageable, and you are trained to do so, proceed with cleanup. Prevent the spread of the solid material by carefully covering it with a compatible absorbent material, such as vermiculite or sand.

  • Neutralize (if applicable): For indole-based compounds, a neutralization step is not standard practice for spill cleanup.

  • Collect and Package: Carefully scoop the absorbent material and spilled compound into a clearly labeled, sealable waste container. Avoid generating dust.

  • Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water. Wipe the area dry. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, documenting the substance, quantity, and cleanup procedure.

Waste Characterization and Segregation

Proper waste characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste is managed safely and appropriately.[7]

  • Waste Classification: Based on its hazard profile (acute toxicity), waste containing this compound should be classified as hazardous waste. While not specifically listed by name on the F, K, P, or U lists, it may fall under state-specific regulations or be classified as hazardous due to its characteristics.[8]

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weighing paper, gloves, absorbent pads), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Decontamination and Disposal Procedures

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.

  • Wash: Wash the rinsed items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal of Chemical Waste: The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Containerization: Ensure that all waste (solid and liquid) is in appropriate, sealed, and undamaged containers.

  • Labeling: Label each container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Storage: Store the waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup Request: Arrange for waste pickup through your institution's EHS office.

Potential Treatment Technologies: For indole and its derivatives, several advanced degradation techniques have been explored, which may be employed by the ultimate disposal facility:

  • Incineration: High-temperature incineration is a common and effective method for the complete destruction of organic compounds.

  • Advanced Oxidation Processes: Research has shown that ionizing radiation and other advanced oxidation processes can effectively degrade indole in aqueous solutions, breaking it down into less toxic intermediates.[9]

  • Biodegradation: Certain microorganisms are capable of degrading indole and its derivatives, offering a more environmentally friendly disposal pathway.[10][11]

Visual Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Pathway start Start: Handling of this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen spill Spill Occurs fume_hood->spill characterize Characterize Waste: - Solid - Liquid waste_gen->characterize spill_protocol Follow Spill Protocol: 1. Evacuate & Alert 2. Contain 3. Collect 4. Decontaminate spill->spill_protocol containerize Package in Labeled, Sealed Containers spill_protocol->containerize segregate Segregate Waste Streams characterize->segregate segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange EHS Pickup store->pickup end Final Disposal via Licensed Facility (e.g., Incineration) pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling protocols for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, a heterocyclic ketone utilized as a key intermediate in the synthesis of various active compounds.[1][2] Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance within a research and development setting. The following procedures are based on a thorough hazard assessment and established best practices for managing similar chemical entities.

Hazard Identification and Risk Assessment

This compound (CAS No. 50776-26-6) is a solid organic compound that presents several health hazards upon exposure. A critical first step in its safe handling is to understand these risks, which are summarized by its Globally Harmonized System (GHS) classification.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: Sigma-Aldrich Safety Information

The GHS pictogram associated with this compound is the GHS07 symbol (exclamation mark), indicating that it can cause less severe, but nonetheless significant, health effects. The signal word for this chemical is "Warning".

Expert Interpretation of Hazards:

  • Oral Toxicity (H302): Ingestion of this compound can lead to adverse health effects. This underscores the importance of strict personal hygiene practices, such as prohibiting eating, drinking, or smoking in the laboratory and thorough hand washing after handling.

  • Skin and Eye Irritation (H315, H319): Direct contact with the skin or eyes is likely to cause irritation.[3][4] This necessitates the use of appropriate barrier protection, including gloves and eye/face protection, to prevent dermal and ocular exposure.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles of this compound can irritate the respiratory tract.[3][4] This hazard dictates that the compound must be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential for mitigating the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for signs of degradation or punctures before use. Change gloves frequently, especially if contamination is suspected.[5] For prolonged handling, consider double-gloving.
Eyes/Face Safety glasses with side shields or chemical splash gogglesGoggles should be worn at all times.[5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing or dust generation.[6]
Body Laboratory coatA fully buttoned, flame-resistant lab coat is required to protect against incidental skin contact.[5]
Respiratory NIOSH-approved respirator (if necessary)All handling of the solid compound should occur in a chemical fume hood to control airborne exposure. If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be required as part of a comprehensive respiratory protection program that includes fit testing.[5][6]

Diagram of PPE Requirements:

PPE_Workflow cluster_ppe Essential Personal Protective Equipment cluster_protection Areas of Protection Gloves Nitrile/Neoprene Gloves Hands Hands Gloves->Hands Goggles Chemical Splash Goggles EyesFace Eyes & Face Goggles->EyesFace LabCoat Flame-Resistant Lab Coat Body Body LabCoat->Body FaceShield Face Shield (as needed) FaceShield->EyesFace Respirator Respirator (if required) Respiratory Respiratory System Respirator->Respiratory

Caption: Essential PPE for handling this compound.

Operational and Handling Plan

A systematic approach to the handling of this compound is crucial for minimizing exposure and preventing contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that all necessary PPE is readily available and in good condition.

    • Verify that an eyewash station and safety shower are accessible and operational.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a spatula for transferring the solid material to minimize dust generation.

    • Handle the compound gently to avoid creating airborne dust.

  • Dissolution:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • Ensure the dissolution vessel is appropriately sized to avoid overfilling.

  • Reaction:

    • Conduct all reactions involving this compound within a chemical fume hood.

    • Use appropriate glassware and equipment to contain the reaction and prevent leaks or spills.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol) followed by soap and water.[5]

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage: Store this compound in a tightly sealed container in a refrigerator.

Handling Workflow Diagram:

Handling_Workflow Prep Preparation (Fume Hood, PPE Check) Weigh Weighing & Transfer (Ventilated Enclosure) Prep->Weigh Dissolve Dissolution (Slow Addition) Weigh->Dissolve React Reaction (Contained System) Dissolve->React Decon Decontamination (Surfaces & Equipment) React->Decon Dispose Waste Disposal (Segregated Waste Stream) Decon->Dispose

Caption: Step-by-step workflow for handling this compound.

Emergency and Disposal Procedures

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Waste Disposal:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[5] Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one
Reactant of Route 2
Reactant of Route 2
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.